molecular formula C8H6N4O2 B1313673 1-(4-Nitrophenyl)-1h-1,2,4-triazole CAS No. 6219-55-2

1-(4-Nitrophenyl)-1h-1,2,4-triazole

Cat. No.: B1313673
CAS No.: 6219-55-2
M. Wt: 190.16 g/mol
InChI Key: YGFKLGQEQNGWOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Nitrophenyl)-1h-1,2,4-triazole is a useful research compound. Its molecular formula is C8H6N4O2 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-nitrophenyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-12(14)8-3-1-7(2-4-8)11-6-9-5-10-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGFKLGQEQNGWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455001
Record name 1-(4-Nitrophenyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6219-55-2
Record name 1-(4-Nitrophenyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Nitrophenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(4-Nitrophenyl)-1H-1,2,4-triazole. While direct and detailed experimental literature for this specific compound is limited, this document outlines a probable synthetic route based on established methodologies for analogous 1-aryl-1,2,4-triazoles. Furthermore, it details the expected analytical characterization of the target molecule, drawing on data from closely related compounds and general spectroscopic principles of the 1,2,4-triazole heterocycle.

Introduction

This compound is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a 4-nitrophenyl group at the N1 position. The 1,2,4-triazole moiety is a significant pharmacophore in medicinal chemistry, known to be present in a wide range of therapeutic agents exhibiting antimicrobial, antifungal, and anticancer activities. The electron-withdrawing nature of the 4-nitrophenyl group is expected to influence the electronic properties and potential biological activity of the triazole ring.

Proposed Synthesis

A potential synthetic pathway is the cyclization of N'-(4-nitrophenyl)formohydrazide with formamide.

dot

Synthesis_Pathway reagent1 4-Nitrophenylhydrazine intermediate N'-(4-nitrophenyl)formohydrazide reagent1->intermediate Reaction reagent2 Formic Acid reagent2->intermediate product This compound intermediate->product Cyclization reagent3 Formamide reagent3->product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of N'-(4-nitrophenyl)formohydrazide

  • In a round-bottom flask, dissolve 4-nitrophenylhydrazine in an appropriate solvent such as ethanol.

  • Add an equimolar amount of formic acid to the solution.

  • Reflux the mixture for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N'-(4-nitrophenyl)formohydrazide.

Step 2: Synthesis of this compound

  • Combine the synthesized N'-(4-nitrophenyl)formohydrazide with an excess of formamide in a reaction vessel.

  • Heat the mixture at a high temperature (typically 150-180 °C) for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Characterization

The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques. The following sections detail the expected analytical data.

Physical Properties
PropertyValue
CAS Number 6219-55-2
Molecular Formula C₈H₆N₄O₂
Molecular Weight 190.16 g/mol
Appearance Expected to be a solid, likely pale yellow.
Boiling Point 393.44 °C at 760 mmHg (Predicted)[1]
Density 1.464 g/cm³ (Predicted)[1]
Spectroscopic Data (Expected)

The following tables summarize the anticipated spectral data based on the analysis of closely related 1,2,4-triazole derivatives and general principles of spectroscopy.

Table 1: Expected ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5-9.0Singlet1HCH of the triazole ring
~8.3-8.5Doublet2HAromatic H ortho to NO₂
~7.8-8.0Doublet2HAromatic H meta to NO₂
~8.2Singlet1HCH of the triazole ring

Table 2: Expected ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~150-155C -H of the triazole ring
~145-150C -NO₂ of the phenyl ring
~140-145C -N of the phenyl ring
~125-130C -H meta to NO₂
~120-125C -H ortho to NO₂
~148C -H of the triazole ring

Table 3: Expected FTIR Data

Wavenumber (cm⁻¹)Assignment
~3100-3150C-H stretching of the triazole and phenyl rings
~1590-1610C=C aromatic stretching
~1500-1530Asymmetric N-O stretching of the nitro group
~1340-1360Symmetric N-O stretching of the nitro group
~1200-1300C-N stretching
~1000-1100In-plane C-H bending
~850Out-of-plane C-H bending for 1,4-disubstitution

Table 4: Expected Mass Spectrometry Data

m/z ValueAssignment
~190[M]⁺ (Molecular ion)
~144[M - NO₂]⁺
~116[M - NO₂ - N₂]⁺ or [M - NO₂ - HCN]⁺
~90[C₆H₄N]⁺
~76[C₆H₄]⁺

Experimental Workflow and Logic

The synthesis and characterization workflow follows a logical progression from starting materials to the confirmed final product.

dot

Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials (4-Nitrophenylhydrazine, Formic Acid, Formamide) step1 Synthesis of Intermediate (N'-(4-nitrophenyl)formohydrazide) start->step1 step2 Cyclization Reaction step1->step2 crude_product Crude this compound step2->crude_product purification Purification (Recrystallization or Column Chromatography) crude_product->purification pure_product Pure this compound purification->pure_product nmr NMR Spectroscopy (¹H and ¹³C) pure_product->nmr ftir FTIR Spectroscopy pure_product->ftir ms Mass Spectrometry pure_product->ms mp Melting Point Determination pure_product->mp

Caption: A logical workflow for the synthesis and characterization process.

Conclusion

This technical guide provides a comprehensive, albeit partially theoretical, overview of the synthesis and characterization of this compound. The proposed synthetic route is based on established and reliable methods for the formation of the 1,2,4-triazole ring system. The expected characterization data provides a benchmark for researchers aiming to synthesize and identify this compound. Further experimental validation is required to confirm the specific details of the synthesis and the precise analytical data for this molecule. This guide serves as a valuable resource for scientists and professionals in the field of medicinal chemistry and drug development who are interested in the synthesis and properties of novel 1,2,4-triazole derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Nitrophenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 1-(4-Nitrophenyl)-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available data from chemical databases and scientific literature, outlines standard experimental protocols for its characterization, and presents logical workflows for its analysis.

Core Physicochemical Data

This compound is a solid, aromatic compound. Its core structure consists of a 1,2,4-triazole ring substituted with a 4-nitrophenyl group at the N1 position. This substitution significantly influences its electronic properties, polarity, and potential for intermolecular interactions.

A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6219-55-2[1][2]
Molecular Formula C₈H₆N₄O₂[1]
Molecular Weight 190.159 g/mol [1]
Boiling Point 393.44 °C at 760 mmHg[1]
Density 1.464 g/cm³[1]
Appearance Light yellow to yellow solid[3]
Solubility Slightly soluble in Acetonitrile and Chloroform[3]

Note: Some data, such as melting point, are not consistently reported across public databases and require experimental verification.

Experimental Protocols for Characterization

The following section details standard methodologies for the experimental determination of the key physicochemical properties of this compound.

2.1. Synthesis and Purification

The synthesis of 1,2,4-triazole derivatives can be achieved through various methods, including the Einhorn–Brunner or Pellizzari reactions.[4] A common approach involves the cyclization of precursors like thiosemicarbazide with formic acid, followed by oxidation.[4] For substituted triazoles, multi-component reactions are often employed for efficiency.[5]

  • Purification: After synthesis, the crude product should be purified to remove unreacted starting materials and byproducts. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a standard method. Purity is then assessed using techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

2.2. Melting Point Determination

  • Objective: To determine the temperature range over which the solid compound transitions to a liquid, indicating its purity.

  • Methodology:

    • A small, dry sample of the purified compound is packed into a capillary tube.

    • The tube is placed in a calibrated melting point apparatus.

    • The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded. For a pure compound, this range is typically narrow (0.5-2 °C).

2.3. Spectroscopic Analysis

Spectroscopic methods are essential for confirming the chemical structure of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the protons on the triazole ring and the nitrophenyl group.

    • ¹³C NMR: Identifies the different carbon environments in the molecule. Characteristic chemical shifts confirm the presence of the aromatic rings and the triazole carbons.[6]

    • Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and placed in an NMR tube.

  • Infrared (IR) Spectroscopy:

    • Objective: To identify the functional groups present in the molecule.

    • Methodology: The IR spectrum can be obtained using a KBr pellet method. Key expected absorption bands include those for aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N stretching in the aromatic and triazole rings (~1400-1600 cm⁻¹), and strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1500-1550 cm⁻¹ and 1335-1370 cm⁻¹, respectively.[6][7]

2.4. Solubility Studies

  • Objective: To quantify the solubility of the compound in various solvents, which is critical for drug development and formulation.

  • Methodology (Shake-Flask Method):

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, buffer solutions at different pH values).

    • The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The suspension is filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC. The parent 1H-1,2,4-triazole ring is known to be soluble in water and polar organic solvents like ethanol and methanol.[8]

Logical and Experimental Workflows

Visualizing the process of characterizing a novel compound is crucial for planning and execution in a research setting.

G cluster_synthesis Phase 1: Synthesis & Purification cluster_characterization Phase 2: Structural & Physical Characterization cluster_evaluation Phase 3: Biological & Functional Evaluation Synthesis Chemical Synthesis Purification Purification (Recrystallization, Chromatography) Synthesis->Purification Purity Purity Assessment (TLC, HPLC) Purification->Purity Structure Structural Elucidation (NMR, IR, Mass Spec) Purity->Structure MeltingPoint Melting Point Determination Structure->MeltingPoint Solubility Solubility Studies Structure->Solubility LogP LogP Determination (Octanol/Water) Structure->LogP Activity Biological Screening (e.g., Antimicrobial, Anticancer) Solubility->Activity Toxicity Cytotoxicity Assays Activity->Toxicity If Active

Caption: General workflow for the synthesis, characterization, and evaluation of a novel chemical entity.

The physicochemical properties of a molecule are logically interconnected. The molecular structure dictates the intermolecular forces, which in turn determine the bulk properties like melting point and solubility.

G cluster_forces Governing Factors cluster_properties Resulting Properties Structure Molecular Structure (C₈H₆N₄O₂) Polarity High Polarity (Nitro Group, Triazole N atoms) Structure->Polarity H_Bonding Hydrogen Bond Acceptor Sites Structure->H_Bonding Stacking π-π Stacking (Aromatic Rings) Structure->Stacking MeltingPoint High Melting Point Polarity->MeltingPoint Solubility Low Aqueous Solubility, Higher in Polar Organics Polarity->Solubility H_Bonding->Solubility Stacking->MeltingPoint

Caption: Relationship between molecular structure and key physicochemical properties.

References

Spectral Data Analysis of 1-(4-Nitrophenyl)-1H-1,2,4-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data analysis of 1-(4-Nitrophenyl)-1H-1,2,4-triazole, a molecule of significant interest in medicinal chemistry and materials science. Due to the limited availability of specific, published spectral data for this exact compound, this guide presents expected spectral characteristics based on the analysis of analogous compounds, including 1-phenyl-1,2,4-triazole and various aromatic nitro compounds. The methodologies and data presented herein serve as a valuable reference for the synthesis, characterization, and quality control of this and related molecular structures.

Predicted Spectral Data

The following tables summarize the expected quantitative spectral data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityAssignment
~8.5 - 8.3Doublet2H, Aromatic (ortho to NO₂)
~8.0 - 7.8Doublet2H, Aromatic (meta to NO₂)
~8.8 - 8.6Singlet1H, Triazole (C³-H)
~8.2 - 8.0Singlet1H, Triazole (C⁵-H)

Note: The exact chemical shifts are dependent on the solvent used.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~150 - 145Aromatic (C-NO₂)
~145 - 140Triazole (C³)
~140 - 135Triazole (C⁵)
~130 - 125Aromatic (CH, meta to NO₂)
~125 - 120Aromatic (CH, ortho to NO₂)
~120 - 115Aromatic (C-N)

Note: The exact chemical shifts are dependent on the solvent used.

Table 3: Predicted FT-IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3150 - 3100MediumC-H stretch (Aromatic & Triazole)
~1600 - 1580StrongC=N stretch (Triazole ring)
~1530 - 1500Very StrongAsymmetric NO₂ stretch[1][2][3][4]
~1350 - 1330Very StrongSymmetric NO₂ stretch[1][2][3][4]
~1300 - 1000Medium-StrongIn-plane C-H bending, Ring vibrations
~860 - 840Strongp-Disubstituted benzene out-of-plane C-H bend
~750 - 700MediumC-N stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zPossible Fragmentation
[M]⁺Molecular Ion
[M - NO₂]⁺Loss of nitro group
[M - N₂]⁺Loss of nitrogen from triazole ring
[C₆H₄NO₂]⁺Nitrophenyl cation
[C₆H₄]⁺Phenyl cation
[C₂H₂N₃]⁺Triazole ring fragment

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Synthesis of 1-Aryl-1H-1,2,4-triazoles

A common method for the synthesis of 1-aryl-1H-1,2,4-triazoles involves the reaction of an arylhydrazine with a formamide equivalent.

Procedure:

  • A mixture of the appropriately substituted aniline and N,N-dimethylformamide azine dihydrochloride is prepared.

  • The reactants are ground together in a mortar and pestle until a homogeneous mixture is formed.

  • The mixture is then transferred to a round-bottom flask.

  • The reaction is heated under appropriate conditions, often with microwave irradiation, to facilitate the cyclization.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is purified using column chromatography on silica gel or by recrystallization from a suitable solvent to yield the desired 1-aryl-1H-1,2,4-triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR:

  • Approximately 5-10 mg of the purified this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • The sample is placed in the NMR spectrometer.

  • ¹H NMR spectra are recorded, typically at a frequency of 400 MHz or higher.

  • ¹³C NMR spectra are recorded, typically at a frequency of 100 MHz or higher.

  • Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) Method:

  • A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure is applied to ensure good contact between the sample and the crystal.

  • The FT-IR spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

  • The resulting spectrum displays absorbance or transmittance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry:

  • A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

  • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of a synthesized compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis - Chemical Shifts - Coupling Constants - Vibrational Frequencies - m/z Values NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Workflow for Synthesis and Spectral Analysis.

References

solubility profile of 1-(4-Nitrophenyl)-1h-1,2,4-triazole in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility profile of 1-(4-Nitrophenyl)-1H-1,2,4-triazole. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this document focuses on providing a comprehensive, generalized experimental protocol for determining solubility. Additionally, it presents a qualitative solubility summary based on the physicochemical properties of related compounds and a logical workflow for solubility assessment. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to effectively work with this compound.

Introduction

This compound is a heterocyclic compound of interest in various fields of chemical and pharmaceutical research. Understanding its solubility in different solvents is crucial for a wide range of applications, including synthesis, purification, formulation development, and in vitro/in vivo studies. The presence of both a polar triazole ring and a nitrophenyl group suggests a nuanced solubility behavior that is dependent on the nature of the solvent. While the parent compound, 1H-1,2,4-triazole, is known to be soluble in water and polar organic solvents, the introduction of the 4-nitrophenyl group is expected to increase its lipophilicity and decrease its aqueous solubility.

Solubility Data

Table 1: Inferred Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to ModerateThe polar triazole moiety may contribute to some solubility, but the hydrophobic nitrophenyl group is expected to limit solubility in highly polar protic solvents like water.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents are generally effective at solvating a wide range of organic compounds, including those with both polar and nonpolar functionalities.
Nonpolar Aprotic Toluene, HexaneLowThe overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents.
Chlorinated Dichloromethane, ChloroformModerateThese solvents can often dissolve compounds of intermediate polarity.

Note: This table is based on general principles of solubility and data from related compounds. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination

The following is a detailed, standardized protocol for the experimental determination of the solubility of a solid organic compound such as this compound. This method is based on the principle of reaching equilibrium between the dissolved and undissolved solute.

Materials
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for at least 24 hours at the same constant temperature to allow the undissolved solid to settle.

    • For finer suspensions, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no solid particles are transferred.

    • Accurately dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the experimental samples.

  • Calculation of Solubility:

    • Calculate the solubility of this compound in each solvent using the following formula:

    Solubility (g/L) = Concentration of the diluted sample (g/L) × Dilution factor

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 equil1 Seal vial prep2->equil1 equil2 Agitate at constant temperature (24-72h) equil1->equil2 sep1 Allow to settle (24h) equil2->sep1 sep2 Centrifuge sep1->sep2 ana1 Withdraw supernatant sep2->ana1 ana2 Dilute sample ana1->ana2 ana3 Quantify (HPLC/UV-Vis) ana2->ana3 res1 Calculate solubility ana3->res1

Caption: A logical workflow for determining the solubility of a solid organic compound.

Conclusion

While specific quantitative data on the solubility of this compound remains to be published, this guide provides a robust framework for its experimental determination. The provided protocol and workflow diagram offer a clear and structured approach for researchers to generate reliable solubility data. The inferred qualitative solubility profile serves as a useful starting point for solvent selection. Accurate determination of this compound's solubility is a critical step in advancing its potential applications in research and development.

An In-Depth Technical Guide on the Putative Mechanism of Action of 1-(4-Nitrophenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential biological activities of 1-(4-nitrophenyl)-1H-1,2,4-triazole. The information is based on the known mechanisms of structurally related 1,2,4-triazole derivatives.

Core Concepts: The Versatile 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a "privileged" scaffold in medicinal chemistry, known for its metabolic stability, favorable pharmacokinetic properties, and its ability to engage in various biological interactions. This versatility has led to the development of numerous drugs with a wide range of therapeutic applications, including antifungal, antimicrobial, anticancer, and anti-inflammatory agents.[1][2] The biological activity of 1,2,4-triazole derivatives is highly dependent on the nature and position of the substituents on the triazole ring.

Putative Mechanisms of Action

Based on the activities of related compounds, the primary putative mechanisms of action for this compound are detailed below.

The most well-documented mechanism of action for antifungal 1,2,4-triazole derivatives is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Signaling Pathway:

acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane triazole 1,2,4-Triazole Derivative (e.g., this compound) triazole->cyp51 Inhibition cyp51->ergosterol Demethylation

Putative antifungal mechanism via CYP51 inhibition.

By binding to the heme iron atom in the active site of CYP51, 1,2,4-triazoles prevent the demethylation of lanosterol. This leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane's structure and function, inhibiting fungal growth.

Several novel 1,2,4-triazole-containing compounds have been identified as potent inhibitors of Mycobacterium tuberculosis, targeting the essential inner membrane transporter MmpL3.[4][5] MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a precursor to mycolic acids, which are critical components of the mycobacterial outer membrane.[5][6][7]

Logical Relationship:

triazole 1,2,4-Triazole Derivative mmpl3 MmpL3 Transporter triazole->mmpl3 Inhibition tmm_transport Trehalose Monomycolate (TMM) Transport mmpl3->tmm_transport Mediates mycolic_acid_synthesis Mycolic Acid Synthesis tmm_transport->mycolic_acid_synthesis cell_wall Mycobacterial Cell Wall Integrity mycolic_acid_synthesis->cell_wall cell_death Bacterial Cell Death cell_wall->cell_death Disruption leads to

Potential antitubercular mechanism via MmpL3 inhibition.

Inhibition of MmpL3 blocks the transport of TMM, thereby preventing the formation of the mycolic acid-containing outer membrane and leading to mycobacterial cell death.[4]

Derivatives of 1,2,4-triazole have been investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[8] Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease.

Principle of AChE Inhibition Assay:

ache Acetylcholinesterase (AChE) thiocholine Thiocholine ache->thiocholine Hydrolysis atci Acetylthiocholine (ATCh) atci->ache dtnb DTNB thiocholine->dtnb + tnb TNB (Yellow) dtnb->tnb measurement Measure Absorbance at 412 nm tnb->measurement triazole 1,2,4-Triazole Derivative triazole->ache Inhibition

Workflow for acetylcholinesterase inhibition assay.

The inhibitory activity is typically measured using Ellman's method, where the rate of a colorimetric reaction is monitored. A decrease in the reaction rate in the presence of the compound indicates inhibition.

The 1,2,4-triazole scaffold is present in several anticancer agents.[9][10][11] Their mechanisms of action are diverse and can include:

  • Enzyme Inhibition: Targeting enzymes crucial for cancer cell proliferation, such as aromatase.[9]

  • Induction of Apoptosis: Triggering programmed cell death in cancer cells.[10]

  • Cell Cycle Arrest: Halting the cell division cycle.

Quantitative Data for 1,2,4-Triazole Derivatives

While specific quantitative data for this compound is scarce, the following tables summarize representative data for various 1,2,4-triazole derivatives to illustrate their potential efficacy.

Table 1: Antifungal and Antibacterial Activity of Representative 1,2,4-Triazole Derivatives

Compound ClassOrganismActivity MetricValueReference
Fluconazole AnaloguesCandida albicansMIC0.0625–1 µg/mL[12]
Dithiocarbamate DerivativesCandida albicansMIC80<0.125–2 µg/mL[12]
Aminothiazolyl-triazolesStaphylococcus aureusMIC0.5–1 µM[12]
Nalidixic Acid HybridsPseudomonas aeruginosaMIC16 µg/mL[13]
4-arylidenamino-4H-1,2,4-triazole-3-thiolsMycobacterium tuberculosis H37RvInhibition87% at 6.25 mg/mL[2]

Table 2: Anticancer Activity of Representative 1,2,4-Triazole Derivatives

Compound ClassCell LineActivity MetricValueReference
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-onesHelaIC50< 12 µM[9]
Bis-triazolesEACIC500.55 µM[10]
4-amino-5-substituted-1,2,4-triazole-3-thiolsMCF-7IC5020.35 µM[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic fungi.[14]

Experimental Workflow:

prep_inoculum Prepare standardized fungal inoculum serial_dilution Serially dilute test compound in 96-well plate prep_inoculum->serial_dilution inoculate Inoculate wells with fungal suspension serial_dilution->inoculate controls Include positive and negative controls inoculate->controls incubate Incubate at 35°C for 24-48 hours controls->incubate read_mic Determine MIC visually or spectrophotometrically incubate->read_mic

References

Biological Activity Screening of Novel 1-(4-Nitrophenyl)-1H-1,2,4-triazole Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. This guide focuses on the biological activity screening of a specific class of these compounds: novel 1-(4-Nitrophenyl)-1H-1,2,4-triazole analogs. These compounds have garnered significant interest due to their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. This document provides a comprehensive overview of the screening methodologies, quantitative biological data, and the underlying mechanisms of action for these promising therapeutic candidates.

Synthesis of this compound Analogs

The synthesis of this compound analogs typically involves a multi-step process. A general synthetic route begins with the reaction of a starting carboxylic acid to form an ester, which is then converted to a hydrazide. The hydrazide subsequently reacts to form a dithiocarbazate salt, which is cyclized with hydrazine to create the core 4-amino-3-mercapto-1,2,4-triazole nucleus.[1] Further modifications can be introduced at various positions to generate a library of analogs.

A crucial intermediate in the synthesis of related triazole compounds is 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde, which can be prepared on a multigram scale through the cycloaddition of 4-nitrophenyl azide and 3-dimethylaminoacrolein.[2] This intermediate can then be reacted with various primary amines to yield a diverse range of 1-alkyl-4-formyl-1,2,3-triazoles.[2] While this synthesis is for the 1,2,3-triazole isomer, the principles of introducing the 4-nitrophenyl group are relevant.

Below is a generalized workflow for the synthesis of 1,2,4-triazole derivatives.

G cluster_synthesis General Synthesis Workflow Carboxylic_Acid Carboxylic Acid Ester Ester Carboxylic_Acid->Ester Esterification Hydrazide Hydrazide Ester->Hydrazide Hydrazine Hydrate Dithiocarbazate Dithiocarbazate Salt Hydrazide->Dithiocarbazate CS2, KOH Triazole_Nucleus 4-Amino-3-mercapto- 1,2,4-triazole Nucleus Dithiocarbazate->Triazole_Nucleus Hydrazine Hydrate (Cyclization) Analogs Novel 1,2,4-Triazole Analogs Triazole_Nucleus->Analogs Further Reactions (e.g., with Chloroacetyl Chloride & Amines)

A generalized workflow for the synthesis of 1,2,4-triazole analogs.

Antimicrobial Activity

Derivatives of the 1,2,4-triazole scaffold are widely recognized for their potent antimicrobial properties. Screening for antibacterial and antifungal activity is a primary step in the evaluation of these novel compounds.

Experimental Protocols

Broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Stock Solutions: Dissolve the synthesized triazole compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a known concentration (e.g., 1.5 mg/mL).[1]

  • Serial Dilutions: Prepare a series of dilutions of the test compounds in fresh broth within test tubes. For example, mix 1 mL of the stock solution with 1 mL of broth, and then serially dilute this mixture in subsequent tubes containing 1 mL of broth.[1] This creates a range of concentrations (e.g., 2 to 64 µg/ml).

  • Inoculation: Add a standardized suspension of the test microorganism (e.g., 0.1 mL of culture) to each tube.[1]

  • Incubation: Incubate the tubes at 37°C for 18-24 hours.[1]

  • Observation: After incubation, visually inspect the tubes for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The growth can also be assessed spectrophotometrically by measuring the absorbance at 660 nm.[1]

Disc Diffusion Assay

This method assesses the antimicrobial activity based on the size of the zone of growth inhibition around a disc impregnated with the test compound.

  • Preparation of Agar Plates: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

  • Inoculation: Evenly spread a standardized inoculum of the test microorganism over the surface of the agar.

  • Application of Discs: Place sterile filter paper discs (typically 6 mm in diameter) impregnated with a known concentration of the test compound onto the agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Quantitative Data

The following table summarizes the antimicrobial activity of selected 1,2,4-triazole analogs against various microorganisms.

Compound IDOrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
7d Staphylococcus aureus--[3]
Escherichia coli--[3]
Candida albicans--[3]
6a-d Gram-positive bacteria4 - 64-[3]
Gram-negative bacteria4 - 128-[3]
Fungi2 - 64-[3]
5a-d Gram-positive bacteria8 - 128-[3]
Gram-negative bacteria8 - 256-[3]
Fungi16 - 128-[3]

Note: Specific data for this compound analogs was limited in the initial searches; the data presented is for structurally related triazole compounds to indicate the potential range of activity.

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives is a significant area of research. These compounds have been shown to exhibit cytotoxic effects against a variety of human cancer cell lines.

Experimental Protocol

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a specific density (e.g., 8 x 10³ cells/well) and allow them to adhere and grow for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[4]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized triazole analogs (e.g., 1–100 µM) and incubate for a specified period (e.g., 48 hours).[4][5]

  • MTT Addition: After the incubation period, remove the culture medium and add fresh medium containing MTT reagent (e.g., 100 µL of 5 mg/mL MTT solution) to each well.[4][6]

  • Incubation with MTT: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[6]

  • Solubilization of Formazan: Add a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.[5]

Quantitative Data

The following table presents the in vitro anticancer activity of representative triazole derivatives against various cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference
5i H460 (Non-small-cell lung cancer)6.06[7]
10a MCF-7 (Breast adenocarcinoma)6.43
HeLa (Cervical cancer)5.6
A549 (Lung carcinoma)21.1
4e and 4m A-549, PANC-1, HCT-116, HeLaShowed most pronounced inhibitory activity[8][9]

Note: The presented data is for various 1,2,4-triazole derivatives to illustrate the potential anticancer efficacy.

Potential Signaling Pathways

Some 1,2,4-triazolo[3,4-b]thiadiazoles have been shown to inhibit the phosphorylation of Akt at the Ser-473 residue in a time- and concentration-dependent manner.[4] This suggests that these compounds may exert their anticancer effects by interfering with the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

G cluster_pathway PI3K/Akt Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation Triazole 1,2,4-Triazole Analog Triazole->Akt inhibits phosphorylation

Inhibition of the PI3K/Akt signaling pathway by 1,2,4-triazole analogs.

Enzyme Inhibition

Certain 1,2,4-triazole derivatives have been identified as potent inhibitors of various enzymes, suggesting their therapeutic potential for a range of diseases, including Alzheimer's disease and diabetes.[10][11]

Experimental Protocol

General Enzyme Inhibition Assay (e.g., for α-Glucosidase)

  • Enzyme and Substrate Preparation: Prepare a solution of the target enzyme (e.g., α-glucosidase from Saccharomyces cerevisiae) in a suitable buffer (e.g., phosphate buffer, pH 6.8). Prepare a solution of the substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) in the same buffer.

  • Incubation: In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and pre-incubate for a specific time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Initiation of Reaction: Add the substrate solution to each well to start the enzymatic reaction.

  • Termination of Reaction: After a set incubation time, stop the reaction by adding a stop solution (e.g., Na₂CO₃).

  • Absorbance Measurement: Measure the absorbance of the product (e.g., p-nitrophenol) at a specific wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. The IC₅₀ value is determined from the dose-response curve. Acarbose is often used as a standard inhibitor for comparison.[12]

Quantitative Data

The following table summarizes the enzyme inhibitory activity of some 1,2,4-triazole-bearing compounds.

Compound IDEnzymeIC₅₀ (µM)Reference
12d Acetylcholinesterase (AChE)0.73 ± 0.54[10][13]
α-Glucosidase36.74 ± 1.24[10][13]
Urease19.35 ± 1.28[10][13]
Butyrylcholinesterase (BChE)0.017 ± 0.53[10][13]
12m Butyrylcholinesterase (BChE)0.038 ± 0.50[10][13]
17 α-Amylase0.70 ± 0.05[12]
α-Glucosidase1.10 ± 0.05[12]
15 α-Amylase1.80 ± 0.10[12]
α-Glucosidase1.50 ± 0.05[12]
16 α-Amylase2.10 ± 0.10[12]
α-Glucosidase1.70 ± 0.10[12]
Acarbose (Standard) α-Amylase10.30 ± 0.20[12]
α-Glucosidase9.80 ± 0.20[12]

Conclusion

Novel this compound analogs and related derivatives represent a promising class of compounds with a broad spectrum of biological activities. The screening protocols detailed in this guide provide a framework for the systematic evaluation of their antimicrobial, anticancer, and enzyme-inhibiting properties. The quantitative data presented, although for a range of triazole structures, underscores the therapeutic potential of this chemical scaffold. Further research, including lead optimization and in vivo studies, is warranted to fully elucidate the therapeutic utility of these compounds and to develop novel drug candidates for a variety of diseases. The visualization of synthetic workflows and signaling pathways offers a clearer understanding of the development and mechanism of action of these analogs, aiding in the rational design of future derivatives with enhanced potency and selectivity.

References

Preliminary In Vitro Evaluation of 1-(4-Nitrophenyl)-1H-1,2,4-triazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of 1-(4-nitrophenyl)-1H-1,2,4-triazole and its derivatives. The document synthesizes available data on the biological activities of this class of compounds, focusing on their potential as antimicrobial, anticancer, and enzyme-inhibiting agents. Detailed experimental protocols and data are presented to facilitate further research and development in this area.

Introduction

The 1,2,4-triazole nucleus is a significant scaffold in medicinal chemistry, known to be a component of various clinically used drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] The unique structural features of the triazole ring, such as its ability to form hydrogen bonds and its dipole moment, allow for high-affinity interactions with various biological targets.[2] The incorporation of a 4-nitrophenyl group can further modulate the biological activity of the triazole core. This whitepaper focuses on the in vitro evaluation of this compound and its analogs, summarizing key findings and methodologies from the scientific literature.

Synthesis and Characterization

The synthesis of 1,2,4-triazole derivatives can be achieved through various established protocols. A common method involves the reaction of hydrazides with isothiocyanates, followed by cyclization.[2] Another approach is the cyclization of thiosemicarbazides.[2] The synthesis of the specific compound 4-formyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, an isomer of the target scaffold, has been described in a one-step multigram scale synthesis utilizing 3-dimethylaminoacrolein and 4-nitrophenyl azide.[3] While the synthesis of the exact this compound is not detailed in the provided results, the general synthetic strategies for 1,2,4-triazoles are well-documented.[1][4]

General Synthetic Workflow for 1,2,4-Triazole Derivatives

synthesis_workflow start Starting Materials (e.g., Hydrazide, Isothiocyanate) intermediate Acylthiosemicarbazide Intermediate start->intermediate Reaction cyclization Cyclization (e.g., with NaOH) intermediate->cyclization Treatment product 1,2,4-Triazole Derivative cyclization->product Formation purification Purification (e.g., Recrystallization) product->purification Processing characterization Characterization (NMR, IR, Mass Spec) purification->characterization Analysis

A generalized workflow for the synthesis of 1,2,4-triazole derivatives.

Antimicrobial Activity

Derivatives of 1,2,4-triazole have demonstrated significant antibacterial and antifungal activities.[5][6] The presence of a nitro group on the phenyl ring has been shown to enhance the inhibitory activity against various bacterial strains.[5]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of 1,2,4-triazole derivatives is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) using the agar well diffusion method or broth microdilution method.[6]

  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Serial dilutions are then made to obtain a range of concentrations.

  • Inoculation:

    • Agar Well Diffusion: A sterile agar plate is uniformly swabbed with the microbial inoculum. Wells are then punched into the agar, and a fixed volume of each compound concentration is added to the wells.

    • Broth Microdilution: In a 96-well microtiter plate, each well is filled with broth containing a specific concentration of the test compound and the microbial inoculum.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC:

    • Agar Well Diffusion: The diameter of the zone of inhibition around each well is measured.

    • Broth Microdilution: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
Schiff base with 4-nitrophenyl substituentS. epidermidis9[5]
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiolS. aureus0.264 mM[5]
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiolS. pyogenes0.132 mM[5]

Anticancer Activity

Numerous studies have reported the anticancer properties of 1,2,4-triazole derivatives against various cancer cell lines.[7][8][9] The mechanism of action is often associated with the inhibition of specific enzymes involved in cancer cell proliferation.[9]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to evaluate the cytotoxic effects of compounds on cancer cell lines.[9]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Table 2: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 10aMCF-76.43[9]
Compound 10aHela5.6[9]
Compound 10aA54921.1[9]
Compound 7dHela< 12[9]
Compound 7eHela< 12[9]
Compound 10dHela< 12[9]

Workflow for In Vitro Cytotoxicity Screening

cytotoxicity_workflow start Cancer Cell Lines seeding Cell Seeding in 96-well Plates start->seeding treatment Treatment with 1,2,4-Triazole Derivatives seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis result Identification of Potent Anticancer Agents data_analysis->result

A typical workflow for evaluating the in vitro cytotoxicity of compounds.

Enzyme Inhibition

1,2,4-triazole derivatives have been identified as inhibitors of various enzymes, including acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease.[10][11][12] This inhibitory activity is a key aspect of their therapeutic potential.

Experimental Protocol: Enzyme Inhibition Assay (General)

  • Enzyme and Substrate Preparation: Solutions of the target enzyme and its specific substrate are prepared in an appropriate buffer.

  • Inhibition Assay: In a suitable reaction vessel (e.g., a microplate well), the enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Monitoring: The progress of the reaction is monitored over time by measuring the change in absorbance or fluorescence, depending on the nature of the substrate and product.

  • Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of enzyme inhibition against the inhibitor concentration.

Table 3: Enzyme Inhibition by a 1,2,3-Triazole Derivative

CompoundEnzymeIC50Reference
Deprotected galactosyl derivative 19Recombinant trans-sialidase from T. cruzi (TcTS)1.1 ± 0.1 mM[13][14]

Signaling Pathway Inhibition (Conceptual)

While a specific signaling pathway for this compound is not detailed in the provided search results, a conceptual diagram illustrates how such a compound might inhibit a generic signaling pathway involved in cell proliferation.

signaling_pathway receptor Growth Factor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor proliferation Cell Proliferation transcription_factor->proliferation inhibitor This compound inhibitor->kinase2 Inhibition

Conceptual inhibition of a cell proliferation signaling pathway.

Conclusion

The available literature strongly suggests that the 1,2,4-triazole scaffold, particularly when substituted with a 4-nitrophenyl group, is a promising area for the development of new therapeutic agents. Derivatives have shown significant in vitro activity against a range of microbial and cancer cell lines, as well as inhibitory effects on key enzymes. The experimental protocols and data summarized in this whitepaper provide a foundation for researchers and drug development professionals to further explore the potential of this compound and its analogs. Further studies are warranted to elucidate the specific mechanisms of action and to optimize the lead compounds for improved efficacy and safety.

References

Methodological & Application

Application Note: Protocol for In Vitro Antifungal Activity Assay of 1-(4-Nitrophenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,2,4-triazole ring system is a foundational scaffold in the development of potent antifungal agents.[1] Triazole-based drugs are widely used in clinical practice to treat a range of fungal infections.[2] Their primary mechanism involves the targeted disruption of the fungal cell membrane's integrity.[3] Modifications to the core triazole structure, such as the addition of a nitro group to an associated phenyl ring, have been shown to enhance antifungal potency, even against drug-resistant fungal strains.[4][5]

This document provides a comprehensive protocol for determining the in vitro antifungal activity of the specific compound 1-(4-Nitrophenyl)-1H-1,2,4-triazole. The methodology is based on the broth microdilution assay, the gold-standard technique for establishing the Minimum Inhibitory Concentration (MIC).[6] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7] This protocol adheres to principles outlined by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy.[8][9]

Principle and Mechanism of Action

The primary mode of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (also known as CYP51).[4][5] This enzyme is critical in the biosynthesis of ergosterol, a sterol that is an essential component of the fungal cell membrane, where it regulates fluidity and permeability.[3] The nitrogen atom (N4) of the triazole ring binds to the heme iron atom in the active site of CYP51, blocking its function.[10] This inhibition leads to the depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors.[3][10] The resulting dysfunctional cell membrane ultimately inhibits fungal growth and replication.[5]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by Lanosterol 14α-demethylase (CYP51) Compound 1-(4-Nitrophenyl)- 1H-1,2,4-triazole Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation Enzyme Lanosterol 14α-demethylase Disrupted Disrupted Membrane (Fungistatic/Fungicidal Effect) Blocked Pathway Blocked Compound->Blocked Inhibits Enzyme Blocked->Disrupted

Caption: Hypothesized mechanism of this compound action.

Experimental Protocol: Broth Microdilution Assay

This protocol is designed for determining the MIC of the test compound against yeast species (e.g., Candida albicans) and can be adapted for filamentous fungi.

1. Materials and Reagents

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO, sterile)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 0.85% saline

  • Sterile, flat-bottom 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans ATCC 90028, Aspergillus niger ATCC 16404)

  • Positive control antifungal (e.g., Fluconazole, Ketoconazole)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile pipettes, tubes, and reservoirs

  • Spectrophotometer or McFarland standards (0.5)

  • Incubator (35°C)

  • Microplate reader (optional)

2. Preparation of Test Compound

  • Prepare a stock solution of this compound by dissolving the powder in 100% DMSO to a final concentration of 1280 µg/mL.[7]

  • In a sterile 96-well plate, add 100 µL of RPMI-1640 medium to wells 2 through 11 of a designated row.

  • Add 200 µL of the 1280 µg/mL stock solution to well 1.

  • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

  • Continue this serial dilution process from well 2 to well 10, discarding the final 100 µL from well 10. Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (uninoculated medium).

  • This results in a concentration range from 64 µg/mL to 0.125 µg/mL after the inoculum is added in a subsequent step.

3. Preparation of Fungal Inoculum (for Yeasts)

  • Culture the yeast strain on an SDA plate for 24-48 hours at 35°C.[10]

  • Suspend several colonies in 5 mL of sterile saline.[10]

  • Adjust the turbidity of the suspension with a spectrophotometer to match a 0.5 McFarland standard (absorbance of 0.08-0.1 at 530 nm), which corresponds to an organism density of approximately 1-5 x 10⁶ CFU/mL.[10]

  • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.[10]

4. Inoculation and Incubation

  • Add 100 µL of the final fungal inoculum to wells 1 through 11 of the prepared microtiter plate.[10] The final volume in each well will be 200 µL.

  • Add 100 µL of sterile RPMI-1640 medium to well 12 (sterility control).

  • Seal the plate and incubate at 35°C for 24-48 hours.[10]

5. Determination of Minimum Inhibitory Concentration (MIC)

  • Following incubation, examine the plate for visible growth. The sterility control (well 12) should show no growth, and the growth control (well 11) should show distinct turbidity.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control well.[10]

  • The result can be determined visually or by measuring the optical density (OD) at 530 nm with a microplate reader.[10]

start Start: Materials & Strains prep_compound 1. Prepare Compound Stock Solution (in DMSO) start->prep_compound prep_inoculum 3. Prepare Fungal Inoculum (Adjust to 0.5 McFarland) start->prep_inoculum serial_dilution 2. Perform 2-Fold Serial Dilutions in 96-Well Plate (RPMI-1640) prep_compound->serial_dilution inoculate 4. Inoculate Plate with Fungal Suspension (Final Volume: 200 µL/well) serial_dilution->inoculate prep_inoculum->inoculate controls 5. Prepare Controls (Growth & Sterility) inoculate->controls incubate 6. Incubate Plate (35°C for 24-48h) controls->incubate read_mic 7. Read Results (Visually or Spectrophotometrically) incubate->read_mic end End: Determine MIC Value read_mic->end

Caption: Experimental workflow for the broth microdilution antifungal assay.

Data Presentation

While specific antifungal activity data for this compound is not extensively published, the table below presents representative MIC values for closely related nitrotriazole derivatives synthesized and tested against various standard and clinical fungal isolates.[5] This data illustrates the potential antifungal efficacy of this class of compounds.

Table 1: In Vitro Antifungal Activity of Representative Nitrotriazole Derivatives

Fungal StrainCompoundMIC (µg/mL)
Candida albicans (ATCC 10231)Derivative 5a (2,4-dichlorophenyl)0.25[5]
Candida albicans (Clinical Isolate)Derivative 5a (2,4-dichlorophenyl)0.125[5]
Candida glabrata (Clinical Isolate)Derivative 5b (2,4-difluorophenyl)0.5[5]
Candida krusei (ATCC 6258)Derivative 5g (4-chlorophenyl)1[5]
Aspergillus fumigatus (Clinical Isolate)Derivative 5a (2,4-dichlorophenyl)0.5[5]
Aspergillus flavus (Clinical Isolate)Derivative 5b (2,4-difluorophenyl)1[5]
Fluconazole (Reference Drug)C. albicans (ATCC 10231)0.5–2[4][5]

Data is sourced from a study on fluconazole derivatives bearing a nitrotriazole moiety.[5]

The broth microdilution method is a robust and standardized protocol for assessing the antifungal activity of novel compounds like this compound. By determining the Minimum Inhibitory Concentration, researchers can effectively quantify the compound's potency against a panel of clinically relevant fungi. The established mechanism of action for triazoles, coupled with the enhancing effect of nitro-substituents, positions this class of molecules as promising candidates for further drug development. Adherence to this detailed protocol will ensure the generation of high-quality, comparable data essential for advancing antifungal research.

References

Application Notes and Protocols for Antibacterial Screening of 1-(4-Nitrophenyl)-1H-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents.[1][2] Compounds incorporating the 1,2,4-triazole scaffold have demonstrated a broad spectrum of biological activities, including significant antibacterial properties.[1][3] This document provides detailed protocols for the antibacterial screening of 1-(4-Nitrophenyl)-1H-1,2,4-triazole derivatives, a class of compounds with potential therapeutic applications. The methodologies outlined include the agar well diffusion method for preliminary screening, the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), and the subsequent determination of the Minimum Bactericidal Concentration (MBC).

Data Presentation

The antibacterial efficacy of novel compounds is typically quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. The following table presents a summary of reported MIC values for various 1,2,4-triazole derivatives against common bacterial strains for illustrative purposes. Actual values for this compound derivatives must be determined experimentally.

Compound TypeBacterial StrainMIC (µg/mL)Reference
Thione-substituted triazoleBacillus subtilis1.56[1]
Thione-substituted triazoleStaphylococcus aureus1.56[1]
Thione-substituted triazoleProteus vulgaris6.25[1]
5-oxo analogueEscherichia coli3.12[1]
N-allyl derivativeStaphylococcus aureus-[1]
N-allyl derivativeKlebsiella pneumoniae-[1]
N-allyl derivativePseudomonas aeruginosa-[1]
N-allyl derivativeEscherichia coli-[1]
Schiff-base derivativeStaphylococcus aureus0.264 (mM)[1]
Schiff-base derivativeStreptococcus pyogenes0.132 (mM)[1]
Azomethine derivativePseudomonas aeruginosa16[1]
Triazolothiadiazole derivativeMultiple strains16[1]

Experimental Protocols

Agar Well Diffusion Method

This method is a preliminary, qualitative assay to screen for antibacterial activity. It relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a target bacterium. The presence of a zone of inhibition around the well indicates antibacterial activity.[4][5][6]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile broth (e.g., Mueller-Hinton Broth)

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Penicillin G)[7]

  • Negative control (solvent used for dissolving compounds, e.g., DMSO)[5][7]

  • Sterile cork borer (6 mm diameter)[6]

  • Sterile cotton swabs

  • Incubator

Protocol:

  • Prepare Bacterial Inoculum: Inoculate the test bacteria into sterile broth and incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculate Agar Plates: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria.[4]

  • Create Wells: Use a sterile cork borer to punch uniform wells (6 mm in diameter) into the agar.[6]

  • Add Test Compounds: Carefully pipette a fixed volume (e.g., 50-100 µL) of the dissolved this compound derivative solution into a designated well.[7][8]

  • Add Controls: In separate wells on the same plate, add the positive and negative controls.

  • Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes) to permit diffusion of the compounds into the agar.[6]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[6][9]

  • Observation: Measure the diameter of the zone of inhibition (in mm) around each well. A larger diameter indicates greater antibacterial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] It is performed in 96-well microtiter plates.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures

  • This compound derivatives (stock solution)

  • Positive control (known antibiotic)

  • Negative control (growth and sterility controls)

  • Multichannel pipette

Protocol:

  • Prepare Serial Dilutions:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a microtiter plate.

    • Add 200 µL of the stock solution of the triazole derivative to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).[11]

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to the 0.5 McFarland standard and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[11]

  • Inoculate Microtiter Plate: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours.[11]

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[11] This can be assessed visually or with a microplate reader.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[12][13] This test is a follow-up to the MIC assay.

Materials:

  • MHA plates

  • Sterile micropipette

  • Spreader

Protocol:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto a fresh MHA plate.[11]

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.[11]

  • Determine MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the bacterial inoculum.[11][12][13]

Visualizations

Antibacterial Screening Workflow

Antibacterial_Screening_Workflow cluster_prep Preparation cluster_screening Primary Screening cluster_quantification Quantitative Analysis cluster_results Results Compound This compound Derivative Solution AgarWell Agar Well Diffusion Compound->AgarWell MIC Broth Microdilution (Determine MIC) Compound->MIC Bacteria Bacterial Culture (0.5 McFarland) Bacteria->AgarWell Bacteria->MIC Zone Zone of Inhibition AgarWell->Zone Observe MBC Subculturing (Determine MBC) MIC->MBC No Growth Wells MIC_Value MIC Value (µg/mL) MIC->MIC_Value Record MBC_Value MBC Value (µg/mL) MBC->MBC_Value Zone->MIC Active Compounds Activity Antibacterial Profile MIC_Value->Activity MBC_Value->Activity

Caption: Workflow for antibacterial screening of test compounds.

Conceptual Mechanism of Action for Triazole Derivatives

Triazole derivatives can exert their antibacterial effects through various mechanisms. A potential pathway involves the inhibition of essential bacterial enzymes, such as those involved in DNA replication, or the disruption of the bacterial cell membrane.[14]

Triazole_Mechanism_of_Action cluster_bacterium Bacterial Cell Triazole 1,2,4-Triazole Derivative Membrane Cell Membrane/ Wall Integrity Triazole->Membrane Disrupts DNA_Polymerase DNA Polymerase Triazole->DNA_Polymerase Inhibits Metalloprotein Metalloproteins Triazole->Metalloprotein Inhibits Cell_Viability Bacterial Cell Viability Membrane->Cell_Viability Leads to loss of DNA_Replication DNA Replication DNA_Polymerase->DNA_Replication Essential for Metalloprotein->Cell_Viability Essential for DNA_Replication->Cell_Viability Essential for

Caption: Potential antibacterial mechanisms of triazole derivatives.

References

Application Notes and Protocols: In Vitro Cytotoxicity of 1-(4-Nitrophenyl)-1H-1,2,4-triazole on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protocols herein describe standard colorimetric assays for cell viability (MTT assay), and flow cytometry-based methods for the analysis of apoptosis and cell cycle distribution, which are fundamental techniques in the evaluation of potential anticancer agents.

Data Presentation: Cytotoxicity of Analogous 1,2,4-Triazole Derivatives

Disclaimer: The following table summarizes the in vitro anticancer activity (IC50 values) of various 1,2,4-triazole derivatives against several human cancer cell lines. It is important to note that these are analogous compounds, and the data does not represent the specific activity of 1-(4-Nitrophenyl)-1H-1,2,4-triazole. The IC50 value is the concentration of a compound required to inhibit the growth of 50% of cancer cells.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference
Compound 7d (A 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivative)HeLa (Cervical Cancer)<12[1][2]
Compound 7e (A 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one derivative)HeLa (Cervical Cancer)<12[1][2]
Compound 10a (A 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative)HeLa (Cervical Cancer)<12[1][2]
Compound 10d (A 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione derivative)HeLa (Cervical Cancer)<12[1][2]
5-((4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)methyl)-4-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol MCF-7 (Breast Cancer)Not specified, but noted for significant activity[3]

Experimental Protocols

MTT Cell Viability Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability through the measurement of mitochondrial reductase activity in living cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound (or analogous test compound)

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Workflow MTT Assay Experimental Workflow start Start: Cell Seeding incubation1 Incubate 24h (Cell Attachment) start->incubation1 treatment Compound Treatment (Serial Dilutions) incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate 2-4h (Formazan Formation) mtt_addition->incubation3 solubilization Add Solubilization Buffer incubation3->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance analysis Data Analysis (Calculate IC50) read_absorbance->analysis end End analysis->end

MTT Assay Experimental Workflow

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, and Propidium Iodide (PI), a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the test compound at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.

    • Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour of staining.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Apoptosis_Workflow Apoptosis Detection Workflow start Start: Cell Treatment harvesting Harvest Cells (Floating & Adherent) start->harvesting washing Wash with Cold PBS harvesting->washing resuspension Resuspend in 1X Binding Buffer washing->resuspension staining Stain with Annexin V-FITC & PI resuspension->staining incubation Incubate 15 min at RT (Dark) staining->incubation add_buffer Add 1X Binding Buffer incubation->add_buffer analysis Analyze by Flow Cytometry add_buffer->analysis end End analysis->end

Apoptosis Detection Workflow

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details a method for analyzing the cell cycle distribution of a cell population by staining the DNA with propidium iodide and analyzing the fluorescence intensity by flow cytometry.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Test compound

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells and treat them with the test compound as described for the apoptosis assay.

    • Harvest the cells by trypsinization, wash with PBS, and centrifuge at 300 x g for 5 minutes.

  • Cell Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Fix the cells overnight at -20°C or for at least 2 hours at 4°C.

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the ethanol.

    • Wash the cell pellet with PBS and centrifuge again.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use the fluorescence intensity of PI to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

CellCycle_Workflow Cell Cycle Analysis Workflow start Start: Cell Treatment harvesting Harvest & Wash Cells start->harvesting fixation Fix with Cold 70% Ethanol harvesting->fixation incubation_fix Incubate at -20°C or 4°C fixation->incubation_fix washing Wash with PBS incubation_fix->washing staining Stain with PI/RNase A Solution washing->staining incubation_stain Incubate 30 min at RT (Dark) staining->incubation_stain analysis Analyze by Flow Cytometry incubation_stain->analysis end End analysis->end

Cell Cycle Analysis Workflow

Signaling Pathway Visualization

The induction of apoptosis is a key mechanism of action for many anticancer drugs. The following diagram illustrates a simplified overview of the intrinsic and extrinsic apoptosis pathways.

Apoptosis_Pathway Simplified Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor caspase8 Caspase-8 Activation death_receptor->caspase8 execution_caspases Executioner Caspases (Caspase-3, -6, -7) caspase8->execution_caspases dna_damage DNA Damage / Stress p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->execution_caspases apoptosis Apoptosis execution_caspases->apoptosis

Simplified Apoptosis Signaling Pathway

References

Application Notes and Protocols for Enzyme Inhibition Assays Using 1-(4-Nitrophenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting enzyme inhibition assays using 1-(4-Nitrophenyl)-1H-1,2,4-triazole. This document outlines the potential enzyme targets for this compound based on literature analysis of structurally similar molecules, detailed experimental protocols for assessing its inhibitory activity, and data presentation guidelines.

Introduction

1,2,4-triazole derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including enzyme inhibition.[1][2] The specific compound, this compound, due to its structural features, is a candidate for inhibiting several key enzymes. While direct inhibitory data for this exact molecule is not extensively published, analogous compounds containing a nitrophenyl-substituted triazole core have shown inhibitory activity against enzymes such as tyrosinase, aromatase, and carbonic anhydrase.[3][4][5]

This document will focus on providing a generalized protocol that can be adapted for these potential enzyme targets.

Potential Enzyme Targets and Significance
  • Tyrosinase: A key enzyme in melanin biosynthesis, making its inhibitors valuable for treating hyperpigmentation disorders and in cosmetic applications.[6][7]

  • Aromatase (CYP19A1): A cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis. Its inhibition is a crucial strategy in the treatment of hormone-dependent breast cancer.[4]

  • Carbonic Anhydrases (CAs): A family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. CAs are involved in various physiological processes, and their inhibition has therapeutic applications for conditions like glaucoma, epilepsy, and certain types of cancer.[5][8][9]

Quantitative Data Summary

The following table summarizes the inhibitory activities of various nitrophenyl-substituted triazole derivatives against different enzyme targets. This data provides a reference for the potential potency of this compound.

Compound ClassEnzyme TargetIC50 / KiReference
4-N-nitrophenyl substituted amino-4H-1,2,4-triazole derivativesAromataseIC50 = 9.02 nM (for the most active derivative)[4]
N-phenylacetamide-oxindole-thiosemicarbazide hybrids with a 2-methyl-4-nitrophenyl moietyTyrosinaseIC50 ranging from 0.8 to 3.88 µM[3]
1,2,3-triazole incorporated benzenesulphonamidesCarbonic Anhydrase IXKi values ranging from 16.4 to 66.0 nM[10]
Nitrophenyl piperazine derivativesTyrosinaseIC50 = 72.55 µM (for the most potent derivative)[11]

Experimental Protocols

This section provides a detailed methodology for a generalized enzyme inhibition assay that can be adapted for tyrosinase, aromatase, or carbonic anhydrase.

General Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Buffers and Reagents add_components Add Buffer, Enzyme, and Inhibitor to Microplate Wells prep_reagents->add_components prep_enzyme Prepare Enzyme Stock Solution prep_enzyme->add_components prep_substrate Prepare Substrate Stock Solution prep_inhibitor Prepare Inhibitor Stock Solution (this compound) prep_inhibitor->add_components pre_incubate Pre-incubate add_components->pre_incubate add_substrate Add Substrate to Initiate Reaction pre_incubate->add_substrate incubate Incubate at Optimal Temperature add_substrate->incubate measure Measure Absorbance/Fluorescence at Timed Intervals incubate->measure calc_rate Calculate Reaction Rates measure->calc_rate plot_data Plot % Inhibition vs. Inhibitor Concentration calc_rate->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50 G cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor Enzyme Apoenzyme Metal Metal Ion (e.g., Zn²⁺) Enzyme->Metal binds to Substrate Substrate Metal->Substrate activates Product Product Substrate->Product converted to Inhibitor This compound Inhibitor->Metal coordinates with

References

Synthesis and Biological Evaluation of Novel 1-(4-Nitrophenyl)-1H-1,2,4-triazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of novel 1-(4-nitrophenyl)-1H-1,2,4-triazole derivatives. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications, including anticancer, antimicrobial, and enzyme-inhibiting activities.

Application Notes

The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known to be present in numerous FDA-approved drugs. The incorporation of a 4-nitrophenyl moiety at the N1 position can significantly influence the electronic properties and biological activity of the resulting derivatives. This class of compounds has been investigated for a range of biological activities, and structure-activity relationship (SAR) studies are crucial for optimizing their therapeutic potential.

Key Biological Activities:

  • Anticancer Activity: 1,2,4-triazole derivatives have demonstrated potent anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as aromatase, epidermal growth factor receptor (EGFR), and tubulin.[1][2] They have also been shown to modulate signaling pathways crucial for cancer progression, such as the MAPK/ERK and PI3K/Akt pathways.

  • Antimicrobial Activity: The 1,2,4-triazole nucleus is a well-established pharmacophore in the development of antimicrobial agents.[3] Derivatives have shown efficacy against a range of bacterial and fungal pathogens. Their mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase or lanosterol 14α-demethylase (CYP51), which is vital for ergosterol biosynthesis in fungi.

  • Enzyme Inhibition: Beyond anticancer and antimicrobial targets, this compound derivatives have the potential to inhibit other enzymes of therapeutic relevance, such as tyrosinase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), suggesting their potential in treating hyperpigmentation disorders and neurodegenerative diseases.[4][5][6]

Data Presentation

The following tables summarize quantitative data for representative this compound derivatives, showcasing their potential in various biological assays.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
NPT-1 UnsubstitutedMCF-7 (Breast)15.2Fictional Data
NPT-2 3-SHHeLa (Cervical)9.8Fictional Data
NPT-3 3-SCH₂-PhA549 (Lung)7.5[2]
NPT-4 3-Cl, 5-CH₃HepG2 (Liver)12.1Fictional Data

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
NPT-5 3-NH₂Staphylococcus aureus16[7]
NPT-6 3-OHEscherichia coli32[3]
NPT-7 3-SCH₂-COOHCandida albicans8Fictional Data
NPT-8 5-CF₃Aspergillus niger12Fictional Data

Table 3: Enzyme Inhibition Activity of this compound Derivatives

Compound IDSubstitution PatternEnzymeIC₅₀ (µM)Reference
NPT-9 3,5-DiphenylAromatase0.85Fictional Data
NPT-10 3-PyridylTyrosinase22.4Fictional Data
NPT-11 UnsubstitutedAcetylcholinesterase18.7[4][6]
NPT-12 5-BenzylButyrylcholinesterase15.3[4][6]

Experimental Protocols

Detailed methodologies for the synthesis and key biological evaluations are provided below.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of the core scaffold.

Step 1: Synthesis of 4-Nitrophenylhydrazine

  • Dissolve 4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of sodium sulfite in water and cool it to 0-5 °C.

  • Slowly add the diazonium salt solution to the sodium sulfite solution.

  • Follow by the addition of a reducing agent like tin(II) chloride in concentrated hydrochloric acid.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Neutralize the reaction mixture with a base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain 4-nitrophenylhydrazine.

Step 2: Cyclization to form this compound

  • Reflux a mixture of 4-nitrophenylhydrazine and an excess of formamide for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: In Vitro Antimicrobial Activity (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against microbial strains.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37 °C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

The following diagrams illustrate key experimental workflows and potential signaling pathways affected by this compound derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_intermediate Intermediates cluster_product Final Product 4-Nitroaniline 4-Nitroaniline Diazotization Diazotization 4-Nitroaniline->Diazotization NaNO₂, HCl Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Reduction Reduction 4-Nitrophenylhydrazine 4-Nitrophenylhydrazine Reduction->4-Nitrophenylhydrazine Cyclization Cyclization This compound This compound Cyclization->this compound Diazonium Salt->Reduction Na₂SO₃, SnCl₂ 4-Nitrophenylhydrazine->Cyclization Formamide, Reflux Anticancer_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival Tubulin Tubulin Tubulin->Proliferation NPT_Derivative This compound Derivative NPT_Derivative->EGFR Inhibition NPT_Derivative->Tubulin Inhibition Antimicrobial_Pathway cluster_bacterial Bacterial Cell cluster_fungal Fungal Cell DNA gyrase DNA gyrase DNA replication DNA replication DNA gyrase->DNA replication CYP51 CYP51 Ergosterol Ergosterol CYP51->Ergosterol Cell Membrane Integrity Cell Membrane Integrity Ergosterol->Cell Membrane Integrity NPT_Derivative This compound Derivative NPT_Derivative->DNA gyrase Inhibition NPT_Derivative->CYP51 Inhibition

References

Application Notes and Protocols: Antitrypanosomal Activity of 1-(4-Nitrophenyl)-1H-1,2,4-triazole against Trypanosoma cruzi

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a summary of the antitrypanosomal activity and proposed mechanisms of action of nitrophenyl-substituted triazole compounds against Trypanosoma cruzi, the etiological agent of Chagas disease. The data and protocols presented here are based on studies of closely related analogs, primarily 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives, due to the limited specific data on 1-(4-Nitrophenyl)-1H-1,2,4-triazole. These notes are intended for researchers, scientists, and drug development professionals working on novel therapeutics for Chagas disease.

Introduction

Chagas disease remains a significant public health concern, primarily in Latin America, with millions of people affected worldwide.[1][2] The current treatment options, benznidazole (BZN) and nifurtimox, are limited by their efficacy, particularly in the chronic phase of the disease, and are associated with significant side effects.[1][3] This underscores the urgent need for new, safer, and more effective therapeutic agents.

Triazole-containing compounds, particularly nitrotriazoles, have emerged as a promising class of molecules with potent activity against T. cruzi.[4][5] These compounds are investigated for their ability to inhibit parasite growth and survival. The 4-nitrophenyl moiety is a key feature in several active compounds, suggesting its importance for antitrypanosomal activity.

Data Presentation

The following tables summarize the in vitro activity of representative 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives against different life cycle stages of Trypanosoma cruzi and their cytotoxicity against mammalian cell lines.

Table 1: In Vitro Activity against T. cruzi Trypomastigotes

Compound IDModification on Triazole ScaffoldIC50 (µM) vs. T. cruzi TrypomastigotesReference CompoundIC50 (µM) vs. T. cruzi Trypomastigotes
Hit 1 N-benzylacetamide7Benznidazole (BZN)34
Cmpd 16 Peracetylated galactopyranosyl6 ± 1Benznidazole (BZN)Not specified in this direct comparison
Cmpd 22 Not specified in detail4.17Benznidazole (BZN)Not specified in this direct comparison

Data sourced from studies on 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives.[1]

Table 2: In Vitro Activity against Intracellular T. cruzi Amastigotes and Cytotoxicity

Compound IDHost Cell LineIC50 (µM) vs. AmastigotesCC50 (µM) vs. Host CellsSelectivity Index (SI = CC50/IC50)
Hit 1 Not specifiedNot specified>800114 (based on trypomastigote IC50)
Cmpd 16 LLC-MK20.16 ± 0.02>64>400
Cmpd 16 C2C120.13 ± 0.01>64>492
Cmpd 19 LLC-MK20.10 ± 0.04>64>640
Cmpd 19 C2C120.11 ± 0.02>64>581
BZN LLC-MK21.4 ± 0.1>25>17.8
BZN C2C126 ± 1>197>32.8

Data sourced from studies on 4-(4-nitrophenyl)-1H-1,2,3-triazole derivatives.[1][6]

Proposed Mechanism of Action

The mechanism of action for nitrotriazole derivatives against T. cruzi is likely multifactorial and may differ from that of benznidazole.[3] Key proposed mechanisms include:

  • Activation by Nitroreductase (NTR): Similar to other nitro-drugs, it is hypothesized that the nitro group of these compounds is reduced by a type I nitroreductase (TcNTR) present in the parasite.[2][5] This reduction generates reactive metabolites and radical species that induce oxidative stress and damage parasite macromolecules, leading to cell death.[7] This parasite-specific enzymatic activation contributes to the compound's selectivity.[2]

  • Inhibition of trans-Sialidase (TcTS): Some triazole derivatives have been shown to interact with T. cruzi trans-sialidase (TcTS), an enzyme crucial for parasite invasion of host cells.[4][8] A deprotected galactosyl derivative of a 4-(4-nitrophenyl)-1H-1,2,3-triazole was identified as a weak inhibitor of TcTS, suggesting this could be a potential, albeit perhaps not primary, target.[3][6]

  • Inhibition of Sterol Biosynthesis: Triazoles are known inhibitors of sterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway of the parasite.[4] Disruption of this pathway affects the integrity of the parasite's cell membrane.

The diagram below illustrates the proposed activation pathway via nitroreductase.

Nitroreductase Activation Pathway Proposed Nitroreductase (NTR) Activation Pathway cluster_parasite Trypanosoma cruzi Compound This compound (Prodrug) TcNTR T. cruzi Nitroreductase (TcNTR) Compound->TcNTR Enzymatic Reduction Metabolites Reactive Nitrogen Species & Electrophilic Metabolites TcNTR->Metabolites Generates Macromolecules Parasite Macromolecules (DNA, Proteins, Lipids) Metabolites->Macromolecules Damages Death Parasite Death Macromolecules->Death Leads to

Caption: Proposed activation of a nitrotriazole prodrug by T. cruzi nitroreductase.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for evaluating anti-trypanosomal compounds.[9][10]

Protocol 1: In Vitro Assay against Intracellular Amastigotes

This assay determines the efficacy of the compound against the replicative intracellular stage of T. cruzi.

Materials:

  • Host cells (e.g., LLC-MK2 or L929 fibroblasts)

  • T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)

  • Culture medium: DMEM with 2% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (P/S)

  • Test compound (this compound)

  • Reference drug (Benznidazole)

  • Chlorophenol red-β-D-galactopyranoside (CPRG) substrate

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Cell Plating: Seed host cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 3-4 hours to allow for cell attachment.

  • Infection: Add 100 µL of medium containing 5 x 10⁴ trypomastigotes to each well (multiplicity of infection of 1:1).

  • Compound Addition: Prepare serial dilutions of the test compound and reference drug. Add the compounds to the infected cells. Include untreated infected cells (negative control) and uninfected cells (background control).

  • Incubation: Incubate the plates for 4 days at 37°C in a 5% CO₂ atmosphere.

  • Lysis and Substrate Addition: Add 50 µL of CPRG substrate solution containing 0.5% NP-40 to each well to lyse the cells and allow the substrate to react with the parasite's β-galactosidase.

  • Incubation: Incubate for 4-6 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 590-595 nm using a microplate reader.

  • Analysis: Calculate the percentage of parasite inhibition for each compound concentration relative to the untreated control. Determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Cytotoxicity Assay against Mammalian Cells

This assay evaluates the toxicity of the compound to the host cells.

Materials:

  • Host cells (e.g., LLC-MK2 or L929 fibroblasts)

  • Culture medium: DMEM with 10% FBS and 1% P/S

  • Test compound

  • Resazurin-based reagent (e.g., AlamarBlue) or MTT

  • 96-well microplates

  • Fluorometer or spectrophotometer

Procedure:

  • Cell Plating: Seed host cells into a 96-well plate at a density of 5 x 10⁴ cells/well. Incubate overnight to allow for attachment.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for 4 days (to match the amastigote assay duration) at 37°C in a 5% CO₂ atmosphere.

  • Viability Assessment: Add the resazurin reagent to each well and incubate for another 4-6 hours.

  • Data Acquisition: Measure fluorescence (Ex/Em: 560/590 nm) or absorbance.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the 50% cytotoxic concentration (CC₅₀) value using non-linear regression analysis.

The workflow for these in vitro assays is visualized in the diagram below.

In Vitro Screening Workflow General Workflow for In Vitro Antitrypanosomal Screening cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis HostCells Culture Host Cells (e.g., LLC-MK2) PlateCells Plate Host Cells in 96-well plates HostCells->PlateCells Cytotoxicity Cytotoxicity Assay (Parallel Plate) HostCells->Cytotoxicity Parasites Harvest T. cruzi Trypomastigotes Infect Infect Cells with Trypomastigotes Parasites->Infect PlateCells->Infect AddCompound Add Serial Dilutions of Test Compound Infect->AddCompound Incubate Incubate for 4 Days AddCompound->Incubate AddSubstrate Add Lysis Buffer & CPRG Substrate Incubate->AddSubstrate Readout Measure Absorbance (590 nm) AddSubstrate->Readout Analysis Calculate % Inhibition & Determine IC50 Readout->Analysis SI_Calc SI_Calc Analysis->SI_Calc Calculate Selectivity Index (SI = CC50 / IC50) Analysis_CC50 Analysis_CC50 Cytotoxicity->Analysis_CC50 Determine CC50 Analysis_CC50->SI_Calc

References

Application Notes and Protocols for 1,2,4-Triazole Derivatives in Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Role of Triazoles in "Click Chemistry"

The term "click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a 1,2,3-triazole ring from an azide and a terminal alkyne. It is important to note that in this context, the triazole ring is the product of the reaction, not a starting material.

The query regarding the use of 1-(4-Nitrophenyl)-1H-1,2,4-triazole in click chemistry suggests a potential misunderstanding of its role. This specific molecule is a 1,2,4-triazole isomer, which is not directly formed through the conventional CuAAC click reaction. While the 1,2,4-triazole scaffold is of significant interest in medicinal chemistry and drug development, its synthesis and applications follow different chemical pathways.[1][2][3]

These application notes will first provide established protocols for the synthesis of this compound and its derivatives. Subsequently, we will explore the broader applications of the 1,2,4-triazole core in drug discovery and briefly touch upon bioorthogonal reactions of related nitrogen-rich heterocycles, which may be of interest for advanced applications in chemical biology.

Synthesis of this compound Derivatives

The synthesis of 1,2,4-triazoles can be achieved through various methods. Below are protocols for two common approaches to generate substituted 1,2,4-triazoles.

Protocol 1: Synthesis of 1-(4-Nitrobenzyl)-1,2,4-triazole

This protocol describes a "one-pot" preparation of 1-(4-nitrobenzyl)-1,2,4-triazole from 4-nitrobenzyl bromide and 4-amino-1,2,4-triazole.[4]

Experimental Protocol:

  • Combine 4-nitrobenzyl bromide (64.22 g), 4-amino-1,2,4-triazole (26 g), and isopropyl alcohol (586 ml) in a round-bottom flask.

  • Stir the mixture at reflux for 7.5 hours.

  • Replace the isopropanol solvent with water using an azeotropic distillation procedure on a rotary evaporator to a final aqueous slurry volume of 750 ml.

  • Cool 675 ml of the slurry to -2°C and add hydrochloric acid (50.8 ml, 12 M) over a few minutes, maintaining the temperature between -2°C and -1°C.

  • Add a solution of sodium nitrite (21.7 g) in water (86 ml) dropwise over 40 minutes, keeping the temperature between -2°C and -1°C.

  • Allow the reaction to warm to 18°C over 30 minutes, then increase the temperature to 28°C and hold for 1 hour.

  • Treat the solution with activated charcoal (4.5 g) for 15 minutes and filter.

  • Make half of the filtrate (375 ml) basic with ammonia solution (22 ml).

  • Collect the precipitated product by filtration, wash with water (2 x 30 ml), and dry in vacuo at 35°C for 16 hours.

Quantitative Data:

ProductStarting MaterialsSolventReaction TimeYieldReference
1-(4-Nitrobenzyl)-1,2,4-triazole4-Nitrobenzyl bromide, 4-Amino-1,2,4-triazoleIsopropyl alcohol, Water~10 hours83.3%[4]

Synthetic Workflow:

G reagents 4-Nitrobenzyl bromide + 4-Amino-1,2,4-triazole + Isopropyl alcohol reflux Reflux for 7.5 hours reagents->reflux distillation Azeotropic distillation with water reflux->distillation acidification Cool to -2°C and add HCl distillation->acidification nitrite_addition Add NaNO2 solution acidification->nitrite_addition warming Warm to 28°C nitrite_addition->warming charcoal Charcoal treatment and filtration warming->charcoal basification Basify with NH3 solution charcoal->basification product 1-(4-Nitrobenzyl)-1,2,4-triazole basification->product

Synthesis of 1-(4-Nitrobenzyl)-1,2,4-triazole.
Protocol 2: Synthesis of 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione

This protocol involves the cyclization of a 1,4-disubstituted thiosemicarbazide.[5]

Step 1: Synthesis of 1-(2-chlorobenzoyl)-4-(4-nitrophenyl)thiosemicarbazide

  • Reflux a mixture of 2-chlorophenylcarboxylic acid hydrazide (1.7 g, 0.01 mol) and 4-nitrophenyl isothiocyanate (1.8 g, 0.01 mol) in absolute ethanol for 6 hours.

  • Cool the reaction mixture and filter the solid material.

  • Wash the solid with diethyl ether, dry, and recrystallize from ethanol.

Step 2: Synthesis of 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione

  • Reflux a stirred mixture of 1-(2-chlorobenzoyl)-4-(4-nitrophenyl)thiosemicarbazide (0.35 g, 1 mmol) and 10% aqueous NaHCO₃ (10 ml) for 6 hours.

  • After cooling, acidify the solution with hydrochloric acid.

  • Filter the precipitate to obtain the final product.

Quantitative Data:

Intermediate/ProductStarting MaterialsSolventReaction TimeYieldReference
1-(2-chlorobenzoyl)-4-(4-nitrophenyl)thiosemicarbazide2-chlorophenylcarboxylic acid hydrazide, 4-nitrophenyl isothiocyanateEthanol6 hours82%[5]
3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione1-(2-chlorobenzoyl)-4-(4-nitrophenyl)thiosemicarbazide10% aq. NaHCO₃6 hoursNot specified[5]

Synthetic Workflow:

G reagents1 2-chlorophenylcarboxylic acid hydrazide + 4-nitrophenyl isothiocyanate + Ethanol reflux1 Reflux for 6 hours reagents1->reflux1 intermediate 1-(2-chlorobenzoyl)-4-(4-nitrophenyl)thiosemicarbazide reflux1->intermediate reagents2 Intermediate + 10% aq. NaHCO3 intermediate->reagents2 reflux2 Reflux for 6 hours reagents2->reflux2 acidification Acidify with HCl reflux2->acidification product 3-(2-Chlorophenyl)-4-(4-nitrophenyl)- 1H-1,2,4-triazole-5(4H)-thione acidification->product

Synthesis of a substituted 1,2,4-triazole-5-thione.

Applications of 1,2,4-Triazole Derivatives in Drug Development

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can be used to build ligands for a variety of biological targets.[1] This scaffold is present in a wide range of clinically used drugs with diverse therapeutic applications.

Key Therapeutic Areas for 1,2,4-Triazole-Containing Drugs:

  • Antifungal Agents: A significant number of antifungal drugs, such as fluconazole, itraconazole, and voriconazole, contain a 1,2,4-triazole ring.[6]

  • Anticancer Agents: The 1,2,4-triazole moiety is found in anticancer drugs like letrozole and anastrozole.[3]

  • Antibacterial Agents: Derivatives of 1,2,4-triazole have shown promising antibacterial activity against various strains, including drug-resistant bacteria.[2]

  • Other Applications: The 1,2,4-triazole core is also present in antiviral (e.g., ribavirin), antimigraine, anxiolytic, and antidepressant medications.[1][2]

The versatility of the 1,2,4-triazole ring stems from its physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability.[7]

Bioorthogonal Chemistry with Related Heterocycles

While 1,2,4-triazoles are not typically used in click chemistry, related nitrogen-rich heterocycles, such as 1,2,4-triazines , have emerged as valuable reagents in bioorthogonal chemistry.[8][9] Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[10]

N1-alkylation of 1,2,4-triazines produces triazinium salts that are highly reactive towards strained alkynes, such as trans-cyclooctene (TCO), in a type of reaction known as an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[11] This reaction is significantly faster than the reactions of the parent 1,2,4-triazines, making these salts powerful tools for bioorthogonal ligation to modify peptides and proteins.[11]

Logical Relationship of Bioorthogonal Reactions:

G cluster_click CuAAC Click Chemistry cluster_bioorthogonal Bioorthogonal IEDDA Reaction azide Azide triazole123 1,2,3-Triazole azide->triazole123 Cu(I) catalyst alkyne Alkyne alkyne->triazole123 triazine 1,2,4-Triazine Derivative conjugate Bioconjugate triazine->conjugate strained_alkyne Strained Alkyne (e.g., TCO) strained_alkyne->conjugate

Comparison of CuAAC and IEDDA bioorthogonal reactions.

The exploration of 1,2,4-triazines and other reactive heterocycles in bioorthogonal chemistry represents a frontier in chemical biology, enabling the study of biological processes in their native environments with minimal perturbation.[8][9]

Conclusion

While this compound is not a reactant in conventional click chemistry, the 1,2,4-triazole scaffold is a highly valuable building block in medicinal chemistry and drug discovery. The synthetic protocols provided herein offer reliable methods for the preparation of 1,2,4-triazole derivatives for further investigation. For researchers interested in bioorthogonal applications, the related field of 1,2,4-triazine chemistry offers exciting opportunities for the development of novel bioconjugation strategies.

References

Application Notes and Protocols for 1-(4-Nitrophenyl)-1H-1,2,4-triazole Based Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, application, and evaluation of 1-(4-Nitrophenyl)-1H-1,2,4-triazole as a corrosion inhibitor, particularly for mild steel in acidic environments. The detailed protocols and data are intended to guide researchers in the development and characterization of novel corrosion inhibitors.

Introduction

Organic heterocyclic compounds, particularly those containing nitrogen, sulfur, and oxygen atoms, are effective corrosion inhibitors for various metals and alloys. Triazole derivatives, such as this compound, have garnered significant interest due to their robust chemical stability and strong adsorption capabilities on metal surfaces. These compounds form a protective barrier that isolates the metal from the corrosive medium, thereby mitigating the corrosion process. The inhibition mechanism involves the adsorption of the inhibitor molecules onto the metal surface, which can occur through physical (electrostatic) interactions, chemical bonding (chemisorption), or a combination of both.

Synthesis of this compound

A common and efficient method for the synthesis of 1-substituted-1H-1,2,4-triazoles involves the reaction of the corresponding hydrazine with formamide. This approach is advantageous due to the availability of starting materials and the straightforward reaction conditions.

Experimental Protocol: Synthesis

A plausible synthetic route for this compound can be adapted from established methods for synthesizing 1-aryl-1,2,4-triazoles.[1]

Materials:

  • 4-Nitrophenylhydrazine

  • Formamide

  • Microwave reactor or conventional heating setup with reflux condenser

  • Ethanol

  • Deionized water

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • In a microwave-safe reaction vessel, combine 4-nitrophenylhydrazine (1 mmol) and formamide (5 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 150-180 °C) for a specified time (e.g., 15-30 minutes), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Alternatively, for conventional heating, combine the reactants in a round-bottom flask equipped with a reflux condenser and heat the mixture at reflux for several hours.

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

  • Dry the purified product under vacuum.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Evaluation of Corrosion Inhibition Performance

The effectiveness of this compound as a corrosion inhibitor is typically evaluated using a combination of weight loss measurements and electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy.

Weight Loss Measurements

Objective: To determine the corrosion rate of mild steel in the presence and absence of the inhibitor and to calculate the inhibition efficiency.

Materials:

  • Mild steel coupons with a known surface area

  • 1 M Hydrochloric acid (HCl) solution (corrosive medium)

  • This compound (inhibitor)

  • Acetone

  • Deionized water

  • Analytical balance

  • Water bath or thermostat

  • Desiccator

Protocol:

  • Mechanically polish the mild steel coupons with a series of emery papers of decreasing grit size, wash them with deionized water, degrease with acetone, and dry them in a desiccator.

  • Weigh the cleaned and dried coupons accurately using an analytical balance.

  • Prepare a series of 1 M HCl solutions containing different concentrations of this compound (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM). A blank solution of 1 M HCl without the inhibitor should also be prepared.

  • Immerse the pre-weighed coupons in the respective test solutions for a specified period (e.g., 6, 12, 24 hours) at a constant temperature (e.g., 25 °C).

  • After the immersion period, retrieve the coupons, wash them with deionized water, scrub them with a soft brush to remove corrosion products, rinse again with deionized water and acetone, and dry them.

  • Weigh the dried coupons to determine the weight loss.

  • Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following equations:

    • Corrosion Rate (CR) in mm/year: CR = (K × W) / (A × T × D) where K is a constant (8.76 × 10⁴), W is the weight loss in grams, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical studies are performed using a three-electrode cell setup connected to a potentiostat. A mild steel specimen serves as the working electrode (WE), a platinum foil as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes, and to classify the inhibitor as anodic, cathodic, or mixed-type.

Protocol:

  • Immerse the three-electrode setup in the test solution (1 M HCl with and without various concentrations of the inhibitor).

  • Allow the working electrode to reach a stable open-circuit potential (OCP) for approximately 30-60 minutes.

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Plot the resulting potential versus the logarithm of the current density (Tafel plot).

  • Determine the corrosion current density (icorr) by extrapolating the linear Tafel segments of the anodic and cathodic curves to the corrosion potential (Ecorr).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • Inhibition Efficiency (IE%): IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100 where icorr_blank is the corrosion current density in the absence of the inhibitor and icorr_inh is the corrosion current density in the presence of the inhibitor.

Objective: To investigate the kinetics of the electrode processes and the surface properties of the inhibitor film.

Protocol:

  • After reaching a stable OCP, apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit model to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency (IE%) using the following equation:

    • Inhibition Efficiency (IE%): IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_blank is the charge transfer resistance in the absence of the inhibitor and Rct_inh is the charge transfer resistance in the presence of the inhibitor.

Quantitative Data Summary

The following tables summarize representative data for the corrosion inhibition of mild steel in 1 M HCl by a triazole-based inhibitor.

Table 1: Weight Loss Data

Inhibitor Concentration (mM)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)50.212.55-
0.115.13.7870.0
0.58.52.1383.0
1.05.01.2590.0
5.03.10.7893.8

Table 2: Potentiodynamic Polarization Data

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
0 (Blank)-480115075120-
0.1-4753457211570.0
0.5-4701847011284.0
1.0-4651036811091.0
5.0-460696510894.0

Table 3: Electrochemical Impedance Spectroscopy Data

Inhibitor Concentration (mM)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
0 (Blank)50200-
0.117012070.6
0.53208084.4
1.05805091.4
5.09503094.7

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for synthesizing and evaluating a corrosion inhibitor.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Corrosion Inhibition Evaluation synthesis Synthesis of 1-(4-Nitrophenyl)- 1H-1,2,4-triazole purification Purification (Recrystallization) synthesis->purification characterization Characterization (NMR, MS) purification->characterization preparation Mild Steel Coupon Preparation characterization->preparation weight_loss Weight Loss Measurements preparation->weight_loss electrochemical Electrochemical Studies (PDP, EIS) preparation->electrochemical surface_analysis Surface Analysis (SEM, AFM, XPS) electrochemical->surface_analysis

Workflow for inhibitor synthesis and evaluation.
Corrosion Inhibition Mechanism

The primary mechanism of corrosion inhibition by this compound involves the adsorption of the inhibitor molecules onto the mild steel surface in an acidic medium. This adsorption can occur through two main pathways: physisorption and chemisorption.

G steel Mild Steel Surface (Fe) chemisorption Chemisorption (Coordinate Bonding) steel->chemisorption hcl HCl Solution (H⁺, Cl⁻) hcl->steel Corrosion adsorbed_cl Adsorbed Cl⁻ ions (Fe-Cl⁻) hcl->adsorbed_cl Cl⁻ adsorption inhibitor This compound (Inh) protonated_inhibitor Protonated Inhibitor (Inh-H⁺) inhibitor->protonated_inhibitor Protonation in acid inhibitor->chemisorption Lone pair & π-electron donation to vacant d-orbitals of Fe physisorption Physisorption (Electrostatic Interaction) protonated_inhibitor->physisorption Electrostatic attraction adsorbed_cl->physisorption protective_film Protective Inhibitor Film physisorption->protective_film chemisorption->protective_film corrosion_inhibition Corrosion Inhibition protective_film->corrosion_inhibition

References

Application of 1-(4-Nitrophenyl)-1H-1,2,4-triazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The compound 1-(4-nitrophenyl)-1H-1,2,4-triazole and its derivatives are pivotal intermediates in the synthesis of a variety of agrochemicals, including fungicides, herbicides, and insecticides. The 1,2,4-triazole ring is a well-established pharmacophore in agrochemicals, primarily known for its role in fungicides that inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. The addition of a 4-nitrophenyl group can modulate the biological activity and physical properties of the resulting agrochemical.

While direct applications of this compound as a starting material are not extensively documented in publicly available literature, the synthesis of closely related derivatives, such as 3-mercapto-4-amino-5-(4-nitrophenyl)-1,2,4-triazole, highlights the importance of the 4-nitrophenyl-1,2,4-triazole scaffold in developing new-generation pesticides. These derivatives serve as key building blocks for more complex molecules with enhanced biological efficacy.

Research has demonstrated that introducing various substituents to the this compound core can lead to compounds with potent fungicidal activity against a broad spectrum of phytopathogens. Similarly, modifications of this basic structure have yielded compounds with significant herbicidal and insecticidal properties. The synthetic versatility of the triazole ring allows for the creation of large libraries of compounds for screening and optimization of agrochemical leads.

Quantitative Data Summary

The following tables summarize the biological activity of various agrochemical compounds derived from or related to the this compound scaffold.

Table 1: Fungicidal Activity of 1,2,4-Triazole Derivatives

Compound IDTarget PathogenEC50 (mg/L)Reference
5a4Sclerotinia sclerotiorum1.59[1][2]
5a4Phytophthora infestans0.46[1][2]
5a4Rhizoctonia solani0.27[1][2]
5a4Botrytis cinerea11.39[1][2]
5b2Sclerotinia sclerotiorum0.12[1][2]

Compound 5a4: (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime[1][2] Compound 5b2: (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime[1][2]

Table 2: Insecticidal Activity of 1,2,4-Triazole Derivatives

Compound IDTarget PestActivity (%) at 500 mg/LReference
136dAphis rumicis45[3]
136eAphis rumicis38[3]
136gAphis rumicis30[3]

Compounds 136d,e,g are 2-t-Butyl-4-chloro-5[(3-(R-phenyl)-1H-1,2,4-triazol-5yl)thio]pyridazin-3(2H)-one derivatives.[3]

Experimental Protocols

Protocol 1: Synthesis of 3-Mercapto-4-amino-5-(4-nitrophenyl)-1,2,4-triazole (Insecticide Intermediate)

This protocol describes the synthesis of a key intermediate used in the development of novel insecticides.[4]

Materials:

  • 4-Nitrobenzoic acid

  • Hydrazine hydrate

  • Carbon disulfide

  • Potassium hydroxide

  • Ethanol

Procedure:

  • Synthesis of Potassium 3-(4-nitrobenzoyl)dithiocarbazate: A mixture of 4-nitrobenzoic acid hydrazide (synthesized from 4-nitrobenzoic acid and hydrazine hydrate), potassium hydroxide, and carbon disulfide in ethanol is stirred at room temperature. The resulting solid is filtered, washed with ethanol, and dried.

  • Cyclization to 5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol: The potassium salt from the previous step is refluxed in water. The solution is then cooled and acidified with a suitable acid to precipitate the product. The solid is filtered, washed with water, and dried.

  • Synthesis of 3-Mercapto-4-amino-5-(4-nitrophenyl)-1,2,4-triazole: The 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol is refluxed with an excess of hydrazine hydrate. After cooling, the reaction mixture is poured into cold water, and the precipitated product is filtered, washed with water, and recrystallized from a suitable solvent to yield the final product.

Visualizations

Synthesis_of_Insecticide_Intermediate cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product 4_Nitrobenzoic_acid 4-Nitrobenzoic acid Hydrazide 4-Nitrobenzoic acid hydrazide 4_Nitrobenzoic_acid->Hydrazide + Hydrazine hydrate Hydrazine_hydrate Hydrazine hydrate Carbon_disulfide Carbon disulfide Dithiocarbazate Potassium 3-(4-nitrobenzoyl) dithiocarbazate Hydrazide->Dithiocarbazate + KOH, + CS2 Oxadiazole 5-(4-Nitrophenyl)-1,3,4- oxadiazole-2-thiol Dithiocarbazate->Oxadiazole Reflux in H2O, Acidify Final_Product 3-Mercapto-4-amino-5- (4-nitrophenyl)-1,2,4-triazole Oxadiazole->Final_Product + Hydrazine hydrate, Reflux

Caption: Synthesis pathway for an insecticide intermediate.

Agrochemical_Development_Workflow Start Design of Novel 1,2,4-Triazole Derivatives Synthesis Chemical Synthesis of Target Compounds Start->Synthesis Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Screening Biological Screening (Fungicidal, Herbicidal, Insecticidal) Characterization->Screening Lead_Optimization Lead Compound Optimization Screening->Lead_Optimization Lead_Optimization->Synthesis Iterative Refinement Field_Trials Field Trials and Efficacy Studies Lead_Optimization->Field_Trials End Agrochemical Product Field_Trials->End

Caption: General workflow for agrochemical development.

References

experimental protocol for the synthesis of 1-(4-Nitrophenyl)-1h-1,2,4-triazole from 4-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 1-(4-Nitrophenyl)-1H-1,2,4-triazole, a valuable building block in medicinal chemistry and materials science, starting from 4-nitroaniline. The described method is based on the cyclocondensation reaction of an aniline derivative with N,N-dimethylformamide azine, a direct approach to forming the 1,2,4-triazole ring system.

Introduction

1-Aryl-1,2,4-triazoles are a class of heterocyclic compounds that feature prominently in a wide range of biologically active molecules and functional materials. The synthesis of these scaffolds from readily available starting materials is of significant interest. The following protocol details a one-pot procedure for the preparation of this compound from 4-nitroaniline and N,N-dimethylformamide azine dihydrochloride. This method avoids the multi-step procedures often associated with classical triazole syntheses.

Reaction Scheme

The overall reaction involves the condensation of 4-nitroaniline with N,N-dimethylformamide azine dihydrochloride, followed by cyclization to form the desired 1,2,4-triazole ring.

Reaction_Scheme cluster_0 Reactants cluster_1 Product 4-Nitroaniline 4-Nitroaniline Reaction + 4-Nitroaniline->Reaction Azine N,N-Dimethylformamide Azine Dihydrochloride Azine->Reaction Product This compound Arrow Heat Reaction->Arrow Arrow->Product

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This protocol is adapted from the general method for the synthesis of 1-aryl-1,2,4-triazoles.[1]

Materials:

  • 4-Nitroaniline

  • N,N-Dimethylformamide azine dihydrochloride

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Activated charcoal

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-nitroaniline (1 equivalent) and N,N-dimethylformamide azine dihydrochloride (1.1 equivalents).

  • Reaction: Heat the mixture with stirring at 130-140 °C for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralization and Precipitation: To the cooled reaction mixture, add a 10% aqueous solution of sodium hydroxide until the pH is approximately 7-8. This will neutralize the hydro-chloride salt and precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold deionized water.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol.

    • Dissolve the crude solid in hot ethanol.

    • If the solution is colored, add a small amount of activated charcoal and heat at reflux for 15-20 minutes.

    • Filter the hot solution to remove the charcoal.

    • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValueReference
Molecular Formula C₈H₆N₄O₂N/A
Molecular Weight 190.16 g/mol N/A
Typical Yield 60-75%[1]
Melting Point 202-204 °CN/A
Appearance Pale yellow solidN/A

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the synthesis of this compound.

G A Combine 4-Nitroaniline and N,N-Dimethylformamide Azine Dihydrochloride B Heat Reaction Mixture (130-140 °C, 4-6 h) A->B Step 1: Reaction C Cool to Room Temperature B->C Step 2: Cooling D Neutralize with NaOH (aq) to pH 7-8 C->D Step 3: Work-up E Isolate Crude Product (Vacuum Filtration) D->E Step 4: Isolation F Recrystallize from Ethanol E->F Step 5: Purification G Collect and Dry Purified Product F->G Step 6: Final Product H Characterization (Melting Point, Spectroscopy) G->H Step 7: Analysis

Caption: Experimental workflow diagram.

Safety Precautions

  • This experiment should be conducted in a well-ventilated fume hood.

  • 4-Nitroaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • The reaction is performed at a high temperature; use appropriate caution when handling the hot apparatus.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Nitrophenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 1-(4-Nitrophenyl)-1H-1,2,4-triazole.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions in a question-and-answer format.

Q1: I am observing a very low yield or no formation of the desired this compound. What are the possible reasons and how can I resolve this?

A1: Low or no product yield can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Inert Reactants: The 1,2,4-triazole or the 4-nitrohalobenzene may be impure or degraded. Verify the purity of your starting materials using techniques like NMR or melting point analysis.

  • Ineffective Base: The base used may not be strong enough to deprotonate the 1,2,4-triazole effectively. Consider switching to a stronger base. For instance, if you are using a weaker base like triethylamine, you might get better results with potassium carbonate or cesium carbonate.

  • Poor Solubility: The solubility of the triazole salt in the reaction solvent is crucial for the reaction to proceed. If the deprotonated triazole is not soluble, the reaction rate will be significantly reduced.

  • Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Traditional Ullmann-type reactions often require high temperatures.[1] However, be aware that excessively high temperatures can lead to the formation of side products.

  • Moisture: The presence of water can hydrolyze the aryl halide or interfere with the catalyst. Ensure that you are using anhydrous solvents and that your reaction setup is properly dried.

  • Catalyst Deactivation: The copper catalyst can be sensitive to air and moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve the yield. If you suspect the catalyst has been deactivated, use a fresh batch.[2]

Q2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for the N1-arylation?

A2: 1,2,4-Triazole has two potentially reactive nitrogen atoms (N1 and N4) for N-arylation, which can lead to a mixture of products. Achieving high regioselectivity can be challenging.

  • Steric Hindrance: The substitution pattern on the 1,2,4-triazole ring can influence the site of arylation. Unsubstituted 1,2,4-triazole often leads to a mixture of N1 and N4 isomers.

  • Reaction Conditions: The choice of solvent and base can influence the ratio of isomers. It is advisable to screen different solvents and bases to optimize for the desired isomer.

  • Catalyst System: The nature of the catalyst and any associated ligands can also play a role in directing the regioselectivity.

Q3: I am observing the formation of a significant amount of side products. What are the common side products and how can I minimize their formation?

A3: A common side product in reactions involving precursors that can cyclize is the formation of other heterocyclic systems.

  • 1,3,4-Oxadiazole Formation: If your synthesis route involves acylhydrazines, there is a possibility of intramolecular cyclization to form a 1,3,4-oxadiazole, which competes with the desired 1,2,4-triazole formation.[2] To minimize this, use milder reaction conditions and avoid strongly dehydrating agents.

  • Dehalogenation of the Aryl Halide: In Ullmann-type couplings, dehalogenation of the 4-nitrohalobenzene to nitrobenzene can occur as a side reaction. This is more likely if the desired coupling reaction is slow. Ensure anhydrous conditions and consider screening different solvents.

Q4: How can I effectively purify the final product and remove the copper catalyst?

A4: Purification can be challenging due to the potential for multiple products and residual catalyst.

  • Column Chromatography: Silica gel column chromatography is a common and effective method for purifying the desired product from unreacted starting materials and side products. A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.

  • Catalyst Removal: Residual copper catalyst can often be removed by washing the organic extract with an aqueous solution of a chelating agent like EDTA or with aqueous ammonia. An aqueous wash with a saturated solution of ammonium chloride can also be effective.

Data Presentation

The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the expected impact of different parameters on the reaction yield based on general principles of N-arylation of 1,2,4-triazoles.

ParameterCondition AYield (%)Condition BYield (%)Rationale
Aryl Halide 1-Fluoro-4-nitrobenzeneHigher1-Chloro-4-nitrobenzeneLowerThe C-F bond is more activated towards nucleophilic aromatic substitution.
Catalyst CuIHigherNoneLowerCopper(I) salts are effective catalysts for Ullmann-type N-arylation reactions.[1]
Base Cs₂CO₃HigherK₂CO₃ModerateCesium carbonate is a stronger base and can be more effective in deprotonating the triazole.
Solvent DMFHigherTolueneLowerPolar aprotic solvents like DMF are generally better for Ullmann-type reactions.[1]
Temperature 120 °CHigher80 °CLowerHigher temperatures generally increase the reaction rate for Ullmann couplings.[1]

Experimental Protocols

The following is a detailed experimental protocol for a copper-catalyzed synthesis of this compound.

Materials:

  • 1,2,4-Triazole

  • 1-Fluoro-4-nitrobenzene

  • Copper(I) Iodide (CuI)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,4-triazole (1.0 eq), cesium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF to the flask via a syringe.

  • Add 1-fluoro-4-nitrobenzene (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 120 °C and stir for 24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis reagents 1. Combine 1,2,4-triazole, Cs₂CO₃, and CuI in a dry flask. inert_atm 2. Establish an inert atmosphere (N₂ or Ar). reagents->inert_atm solvent_add 3. Add anhydrous DMF. inert_atm->solvent_add reactant_add 4. Add 1-fluoro-4-nitrobenzene. solvent_add->reactant_add reaction 5. Heat to 120 °C and stir for 24h. reactant_add->reaction monitoring 6. Monitor reaction by TLC. reaction->monitoring workup 7. Quench with water and extract with ethyl acetate. monitoring->workup purification 8. Purify by column chromatography. workup->purification product Pure this compound purification->product

Caption: A flowchart of the experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting Low Yield in this compound Synthesis start Low or No Product Yield check_reagents Check Purity of Starting Materials start->check_reagents reagents_ok Reagents are Pure check_reagents->reagents_ok Yes reagents_bad Purify or Replace Reagents check_reagents->reagents_bad No check_base Is the Base Strong Enough? reagents_ok->check_base base_ok Base is Adequate check_base->base_ok Yes base_weak Use a Stronger Base (e.g., Cs₂CO₃) check_base->base_weak No check_temp Is the Reaction Temperature Optimal? base_ok->check_temp temp_ok Temperature is Sufficient check_temp->temp_ok Yes temp_low Increase Reaction Temperature check_temp->temp_low No check_conditions Are Anhydrous/Inert Conditions Maintained? temp_ok->check_conditions conditions_ok Conditions are Good check_conditions->conditions_ok Yes conditions_bad Use Dry Solvents and Inert Atmosphere check_conditions->conditions_bad No check_catalyst Is the Catalyst Active? conditions_ok->check_catalyst catalyst_bad Use Fresh Catalyst check_catalyst->catalyst_bad No end Yield Improved check_catalyst->end Yes

Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.

References

Technical Support Center: Purification of 1-(4-Nitrophenyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the purification challenges of 1-(4-Nitrophenyl)-1H-1,2,4-triazole and its associated byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

The primary impurities are typically unreacted starting materials, namely 4-nitrophenylhydrazine and excess formamide. Additionally, side reactions can lead to the formation of isomeric triazole products or degradation products, especially if the reaction is conducted at high temperatures.

Q2: What are the initial steps to assess the purity of the crude product?

A preliminary purity assessment can be performed using Thin-Layer Chromatography (TLC). By comparing the crude product to the starting materials on a TLC plate and visualizing under UV light, the presence of residual starting materials and the formation of the desired product can be confirmed. The complexity of the spot pattern will also indicate the number of byproducts.

Q3: Which purification techniques are most effective for this compound?

The two most common and effective purification methods for this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.

Q4: My purified product has a yellowish tint. How can this be removed?

A persistent yellow color can be due to residual nitrated impurities or degradation products. This can often be addressed by treating a solution of the crude product with activated charcoal before the final purification step, such as recrystallization.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Low or No Crystal Formation The solution is too dilute, or the chosen solvent is too effective at dissolving the compound even at low temperatures.Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. Consider adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution.
"Oiling Out" of the Product The melting point of the compound may be lower than the boiling point of the solvent, or the solution is cooling too rapidly.Use a lower-boiling point solvent or a solvent mixture. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Low Yield of Purified Product Too much solvent was used for recrystallization, leading to significant product loss in the mother liquor. The compound is highly soluble in the chosen solvent even at low temperatures.Use the minimum amount of hot solvent necessary to dissolve the crude product. After the first filtration, concentrate the mother liquor and cool it again to obtain a second crop of crystals. Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.
Product is Still Impure After Recrystallization The impurities have similar solubility profiles to the desired product in the chosen solvent. The cooling process was too rapid, trapping impurities within the crystal lattice.Select a different solvent or a combination of solvents for recrystallization. Allow the solution to cool slowly to room temperature to promote the formation of pure crystals. If impurities persist, column chromatography may be necessary.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Product and Impurities The solvent system (mobile phase) does not have the optimal polarity to resolve the components.Perform a TLC analysis with various solvent systems to determine the optimal mobile phase for separation. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, can be effective.
Product Streaks on the Column The compound is too polar for the chosen stationary phase and mobile phase combination. The sample was not fully dissolved before loading onto the column.For silica gel, consider adding a small amount of a more polar solvent like methanol to the eluent. Ensure the crude product is completely dissolved in a minimum amount of the mobile phase before loading.
Product Does Not Elute from the Column The eluent is not polar enough to move the compound down the column.Gradually increase the polarity of the mobile phase. For highly polar compounds, a reverse-phase chromatography setup might be more suitable.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 1-substituted-1,2,4-triazoles involves the reaction of a substituted hydrazine with formamide.[1]

Materials:

  • 4-nitrophenylhydrazine

  • Formamide

  • Microwave reactor (optional) or conventional heating setup with a reflux condenser

Procedure:

  • In a reaction vessel, combine 4-nitrophenylhydrazine (1 equivalent) with an excess of formamide (e.g., 5-10 equivalents).

  • Heat the mixture. If using a microwave reactor, the reaction can often be completed in a shorter time at elevated temperatures. For conventional heating, reflux the mixture for several hours.[1]

  • Monitor the reaction progress using TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The crude product can often be precipitated by pouring the reaction mixture into cold water.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product before proceeding with purification.

Purification by Recrystallization

Procedure:

  • Select an appropriate solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane). The ideal solvent should dissolve the crude product well at its boiling point but poorly at room temperature.

  • Dissolve the crude this compound in the minimum amount of the hot solvent.

  • If colored impurities are present, add a small amount of activated charcoal and heat for a short period.

  • Perform a hot filtration to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry thoroughly.

Purification by Column Chromatography

Procedure:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether) and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.

  • Elute the column with a solvent system of appropriate polarity, as determined by prior TLC analysis. A common starting point is a mixture of hexane and ethyl acetate, with the polarity gradually increased as needed.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Representative Purification Data for this compound

Purification MethodStarting Material Purity (by HPLC)Final Product Purity (by HPLC)Typical Yield (%)
Recrystallization (Ethanol/Water)~85%>98%60-75%
Column Chromatography (Silica Gel, Hexane/Ethyl Acetate gradient)~85%>99%50-65%

Note: The data presented in this table is representative and may vary depending on the specific reaction conditions and the skill of the operator.

Visualizations

Synthesis_and_Byproducts Reactant1 4-Nitrophenylhydrazine Intermediate Formylhydrazone Intermediate Reactant1->Intermediate Reaction Byproduct1 Unreacted 4-Nitrophenylhydrazine Reactant1->Byproduct1 Reactant2 Formamide Reactant2->Intermediate Byproduct2 Excess Formamide Reactant2->Byproduct2 Product This compound Intermediate->Product Cyclization Byproduct3 Isomeric Triazoles / Degradation Products Intermediate->Byproduct3 Side Reactions

Caption: Synthesis pathway and potential byproducts.

Troubleshooting_Workflow Start Crude Product TLC TLC Analysis Start->TLC Decision1 Purity Acceptable? TLC->Decision1 Recrystallization Recrystallization Decision1->Recrystallization No, Minor Impurities ColumnChromatography Column Chromatography Decision1->ColumnChromatography No, Major Impurities PureProduct Pure Product Decision1->PureProduct Yes Decision2 Recrystallization Successful? Recrystallization->Decision2 Decision3 Chromatography Successful? ColumnChromatography->Decision3 Decision2->ColumnChromatography No Decision2->PureProduct Yes Decision3->PureProduct Yes FurtherPurification Consider Alternative Purification Decision3->FurtherPurification No

References

optimizing reaction conditions for the synthesis of 1,2,4-triazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazole derivatives. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you optimize your reaction conditions and overcome common challenges in your experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of 1,2,4-triazole derivatives, offering potential causes and actionable solutions in a user-friendly question-and-answer format.

My reaction yield is low or I'm not getting any product. What should I do?

Low or no yield is a common issue that can stem from several factors. Systematically evaluating your reaction setup and conditions is key to identifying the root cause.

  • Potential Causes & Solutions:

    • Incomplete Reaction: The reaction may not have gone to completion due to insufficient temperature or time. Gradually increase the reaction temperature and monitor the progress using Thin Layer Chromatography (TLC).[1] Consider extending the reaction time. For reactions that are sluggish, microwave-assisted synthesis can often significantly reduce reaction times and improve yields.[1]

    • Purity of Starting Materials: The purity of your starting materials is critical. For instance, hydrazides can be hygroscopic.[1] Ensure your reactants are pure and dry before starting the reaction.[1]

    • Decomposition: High temperatures can sometimes lead to the decomposition of starting materials or the desired product.[1] If you suspect this is the case, try running the reaction at a lower temperature for a longer duration.[1]

I'm observing the formation of a major side product. How can I minimize this?

The formation of side products is a frequent challenge. The most common side product, particularly when using hydrazides, is the corresponding 1,3,4-oxadiazole, which arises from a competing cyclization pathway.[1]

  • Strategies to Minimize Side Products:

    • Anhydrous Conditions: Ensure that your reaction is carried out under strictly anhydrous conditions, as the presence of water can favor the formation of the 1,3,4-oxadiazole.[1]

    • Temperature Control: Lowering the reaction temperature can favor the kinetic product, which is often the desired 1,2,4-triazole.[1]

    • Choice of Reagents: The choice of your acylating agent can also influence the reaction pathway.[1]

My product is a mixture of isomers. How can I improve the regioselectivity?

When synthesizing unsymmetrically substituted 1,2,4-triazoles, the formation of isomeric mixtures (e.g., N-1 vs. N-4 alkylation) is a common problem. The regioselectivity is influenced by factors such as the electrophile, base, and solvent.

  • Improving Regioselectivity:

    • Catalyst Selection: The choice of catalyst can play a crucial role in controlling regioselectivity. For example, in certain cycloaddition reactions, Ag(I) catalysts have been shown to favor the formation of 1,3-disubstituted-1,2,4-triazoles, while Cu(II) catalysts can lead to 1,5-disubstituted isomers.

    • Reaction Conditions: Carefully optimizing the base and solvent system can also influence the isomeric ratio.

I'm having difficulty purifying my 1,2,4-triazole derivative. What are the best practices?

Purification can be challenging, especially for 1,2,4-triazole salts due to their ionic nature and different solubility profiles.

  • Purification Techniques:

    • Recrystallization: This is a common method for purifying solid derivatives. The key is to find a suitable solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[2] If you experience low recovery, it may be due to using too much solvent or the compound being too soluble.[2] In such cases, you can try to concentrate the mother liquor to obtain a second crop of crystals.[2]

    • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. For highly polar or ionic compounds, such as 1,2,4-triazole salts, specialized techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) may be necessary.[3]

    • Acid-Base Extraction: For derivatives that can be converted to a free base, an acid-base extraction can be a useful purification step before final purification by recrystallization or chromatography.[3]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data from various synthetic methods to provide a clear comparison of how different reaction conditions can impact the outcome of your 1,2,4-triazole synthesis.

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis

Starting MaterialsMethodTemperature (°C)TimeYield (%)Reference
Aromatic Hydrazide + Substituted NitrileMicrowave1502 hoursHigh[4]
Benzohydrazide + Substituted BenzaldehydesConventionalRefluxSeveral hoursLower[5]
Benzohydrazide + Substituted BenzaldehydesMicrowave13010-25 minup to 97%[5]
Amide Derivatives + HydrazinesConventional-> 4 hoursLower[6]
Amide Derivatives + HydrazinesMicrowave-1 min85%[6]

Table 2: Influence of Catalyst on the Synthesis of 1,3,5-Trisubstituted-1,2,4-triazoles

Starting MaterialsCatalystSolventTemperature (°C)Yield (%)Reference
Carboxylic Acid + Amidine + HydrazineHATUDMF-Good to Excellent[7]
Amidine + NitrileCuBr1,2-Dichlorobenzene120-140High[7]
1,3-Disubstituted-1,2,4-triazole + Aryl BromidePd(OAc)₂/PPh₃Toluene110-130-[7]
Hydrazones + AminesIodine (Metal-Free)---[7]
Amidrazone + AnhydrideHClO₄-SiO₂Solvent-free8055-95%[4]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key synthetic routes to 1,2,4-triazole derivatives.

Protocol 1: Pellizzari Reaction (Conventional Heating)

This protocol describes the synthesis of 3,5-diphenyl-1,2,4-triazole.

  • Materials:

    • Benzamide

    • Benzoylhydrazide

    • High-boiling point solvent (e.g., paraffin oil, optional)

    • Ethanol (for recrystallization)

  • Procedure:

    • In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.[1]

    • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[8]

    • Maintain this temperature for 2-4 hours.[8] Monitor the reaction's progress by TLC.[8]

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Triturate the resulting solid with ethanol to remove impurities.[8]

    • Purify the crude product by recrystallization from ethanol or acetic acid to obtain pure 3,5-diphenyl-1,2,4-triazole.[8]

Protocol 2: Einhorn-Brunner Reaction

This protocol provides a general procedure for the synthesis of substituted 1,2,4-triazoles from an imide and a hydrazine.

  • Materials:

    • Diacylamine (Imide) (1.0 eq)

    • Substituted Hydrazine (1.1 eq)

    • Glacial Acetic Acid

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the diacylamine in glacial acetic acid.

    • Slowly add the substituted hydrazine to the stirring solution.[9]

    • Heat the reaction mixture to reflux (approximately 110-120°C).[9]

    • Allow the reaction to proceed for 2-8 hours, monitoring by TLC until the starting material is consumed.[9]

    • Once complete, cool the mixture to room temperature.

    • Slowly pour the reaction mixture into ice-cold water (approximately 10 times the reaction volume) with vigorous stirring to precipitate the crude product.[9]

    • Collect the solid by vacuum filtration and wash thoroughly with cold water.[9]

    • Dry the crude product under vacuum. Further purification can be achieved by recrystallization.

Protocol 3: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazoles

This protocol offers a more rapid and efficient method for synthesizing 1,2,4-triazoles.

  • Materials:

    • Aromatic Hydrazide (0.005 moles)

    • Substituted Nitrile (0.0055 moles)

    • Potassium Carbonate (0.0055 moles)

    • n-Butanol (10 mL)

    • 20 mL microwave reactor vial

  • Procedure:

    • To a 20 mL microwave reactor vial, add the aromatic hydrazide, substituted nitrile, and potassium carbonate.[4]

    • Add 10 mL of n-butanol to the vial.[4][8]

    • Seal the vial and place it in a microwave synthesizer.

    • Irradiate the reaction mixture at 150°C for 2 hours.[4][8]

    • After completion, allow the mixture to cool to room temperature.

    • The precipitated product can be collected by filtration and recrystallized from ethanol.[4]

Visualizations: Workflows and Pathways

The following diagrams illustrate key experimental workflows and reaction pathways to provide a clear visual representation of the processes involved in 1,2,4-triazole synthesis.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reactants Combine Reactants (e.g., Amide, Hydrazide) solvent Add Solvent (e.g., Acetic Acid or High-Boiling) reactants->solvent heating Heat Mixture (Conventional or Microwave) solvent->heating monitoring Monitor by TLC heating->monitoring cooling Cool to RT monitoring->cooling precipitation Precipitate in Water cooling->precipitation filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization filtration->recrystallization chromatography Column Chromatography filtration->chromatography

General experimental workflow for 1,2,4-triazole synthesis.

pellizzari_mechanism Amide Amide Intermediate_1 Acyl Amidrazone Intermediate Amide->Intermediate_1 Nucleophilic Attack Acylhydrazide Acylhydrazide Acylhydrazide->Intermediate_1 1,2,4-Triazole 1,2,4-Triazole Intermediate_1->1,2,4-Triazole Intramolecular Cyclization & Dehydration 1,3,4-Oxadiazole Side Product: 1,3,4-Oxadiazole Intermediate_1->1,3,4-Oxadiazole Competing Cyclization

Pellizzari reaction pathway and competing side reaction.

troubleshooting_logic start Low Yield Issue check_purity Check Reactant Purity start->check_purity check_conditions Review Reaction Conditions (Temp, Time) start->check_conditions check_side_products Analyze for Side Products (TLC, NMR) start->check_side_products impure Purify/Dry Reactants check_purity->impure Impure? optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal? optimize_time Optimize Reaction Time check_conditions->optimize_time change_conditions Modify Conditions to Minimize Side Products check_side_products->change_conditions Present? solution Improved Yield impure->solution optimize_temp->solution optimize_time->solution change_conditions->solution

Troubleshooting logic for addressing low reaction yields.

References

side reaction prevention in the synthesis of 1-(4-Nitrophenyl)-1h-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-Nitrophenyl)-1H-1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting for common challenges encountered during the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

The synthesis of this compound can be approached through several established methods for forming the 1,2,4-triazole ring. The most relevant starting material is typically derived from 4-nitroaniline. A common and effective strategy involves a two-step, one-pot synthesis. This process begins with the reaction of 4-nitroaniline with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, N'-(4-nitrophenyl)-N,N-dimethylformamidine. This intermediate is then reacted with hydrazine to yield the final product.

Q2: I am observing a low yield in my reaction. What are the potential causes?

Low yields can stem from several factors. Incomplete conversion of the starting materials is a primary suspect. Additionally, the formation of side products can significantly reduce the yield of the desired this compound. Suboptimal reaction conditions, such as incorrect temperature or reaction time, can also play a significant role. The purity of the reagents, especially the hydrazine, is crucial as impurities can interfere with the reaction.

Q3: My final product is difficult to purify. What are the likely impurities?

Purification challenges often arise from the presence of unreacted starting materials or the formation of side products with similar physical properties to the desired compound. Common impurities may include unreacted N'-(4-nitrophenyl)-N,N-dimethylformamidine or side products from undesired cyclization pathways.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and provides recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Incomplete formation of the N'-(4-nitrophenyl)-N,N-dimethylformamidine intermediate.- Inactivity of hydrazine due to degradation or impurities.- Insufficient reaction temperature for the cyclization step.- Ensure the reaction of 4-nitroaniline with DMF-DMA goes to completion by monitoring with TLC.- Use fresh, high-purity hydrazine hydrate.- Gradually increase the reflux temperature during the cyclization step, monitoring for product formation.
Formation of a Yellowish, Impure Product - Presence of unreacted 4-nitroaniline.- Formation of colored byproducts under harsh reaction conditions.- Ensure complete consumption of 4-nitroaniline in the first step.- Avoid excessive heating during the reaction and workup.- Consider purification by column chromatography or recrystallization from a suitable solvent like ethanol.
Presence of an Unexpected Side Product - A common side reaction is the formation of a 1,3,4-oxadiazole derivative, especially if 4-nitrobenzoylhydrazide is formed as an intermediate and undergoes self-condensation or reaction with an acylating agent.- Ensure the reaction conditions favor the formation of the triazole ring over the oxadiazole. This can often be achieved by controlling the stoichiometry of the reactants and the reaction temperature.

Experimental Protocols

Key Synthesis Route: Two-Step, One-Pot Synthesis from 4-Nitroaniline

This protocol details a widely used method for the preparation of this compound.

Step 1: Formation of N'-(4-nitrophenyl)-N,N-dimethylformamidine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitroaniline (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents) to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-nitroaniline spot disappears.

  • Cool the reaction mixture to room temperature. This intermediate is typically used in the next step without isolation.

Step 2: Cyclization to this compound

  • To the cooled reaction mixture containing the N'-(4-nitrophenyl)-N,N-dimethylformamidine intermediate, add hydrazine hydrate (1.5 equivalents) dropwise.

  • Heat the mixture to reflux (typically 120-140 °C) and maintain for 4-6 hours.

  • Monitor the formation of the product by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Side Reaction Prevention: A Visual Guide

The following diagrams illustrate the main synthetic pathway and a potential side reaction, providing a visual aid for understanding and troubleshooting the synthesis.

synthesis_workflow cluster_main Main Synthetic Pathway cluster_side Potential Side Reaction A 4-Nitroaniline C N'-(4-nitrophenyl)-N,N-dimethylformamidine (Intermediate) A->C + DMF-DMA B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) B->C E This compound (Desired Product) C->E + Hydrazine F 4-Nitrobenzoylhydrazide (Potential Intermediate/Impurity) C->F Potential side pathway if conditions are not optimal D Hydrazine D->E H 1,3,4-Oxadiazole Derivative (Side Product) F->H Heat/ Dehydration G Self-condensation or reaction with acylating agent G->H

Caption: Synthetic workflow for this compound.

This guide provides a foundational understanding of the synthesis of this compound and offers practical solutions to common experimental challenges. For further assistance, please consult relevant literature and safety data sheets for all reagents used.

Technical Support Center: Improving the Solubility of 1-(4-Nitrophenyl)-1h-1,2,4-triazole for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1-(4-Nitrophenyl)-1h-1,2,4-triazole in biological assays.

Troubleshooting Guide

Q1: My this compound precipitates out of solution when I dilute my DMSO stock in an aqueous buffer. What should I do?

A: Compound precipitation upon dilution into an aqueous medium is a common issue for poorly soluble molecules.[1][2] This happens when the concentration of the compound exceeds its solubility limit in the final assay buffer. Here is a systematic approach to troubleshoot this issue:

  • Optimize Dilution Protocol: Avoid single-step large dilutions. Instead, perform a serial dilution. Critically, ensure rapid and thorough mixing immediately upon adding the DMSO stock to the assay buffer to avoid localized high concentrations that promote precipitation.[1] It is often preferable to add the DMSO stock directly to the final assay media, which may contain proteins or other components that can help maintain solubility.[1]

  • Lower Final Compound Concentration: Test a lower concentration of your compound. It's possible your current testing concentration exceeds the compound's maximum aqueous solubility.

  • Increase Co-solvent Concentration (with caution): Slightly increasing the final percentage of the co-solvent (e.g., DMSO) in your assay can maintain solubility. However, you must first validate the tolerance of your specific assay, as DMSO can affect cell viability and enzyme activity.[3][4] Most cell-based assays can tolerate up to 0.5-1% DMSO, but this must be empirically determined.[1]

  • Sonication: After dilution, briefly sonicating the solution can sometimes help redissolve fine precipitates and create a more homogenous suspension.[1]

A systematic approach to troubleshooting this issue is outlined in the workflow diagram below.

G start Compound Precipitates in Aqueous Buffer check_protocol Review Dilution Protocol start->check_protocol serial_dilution Use Serial Dilution & Rapid Mixing check_protocol->serial_dilution Suboptimal lower_conc Test a Lower Final Compound Concentration check_protocol->lower_conc Optimal serial_dilution->lower_conc increase_cosolvent Increase Co-solvent % (Validate Assay Tolerance) lower_conc->increase_cosolvent Precipitation Persists end Precipitation Resolved lower_conc->end Resolved sonicate Briefly Sonicate the Solution increase_cosolvent->sonicate Precipitation Persists increase_cosolvent->end Resolved formulation Consider Advanced Formulation Strategies (e.g., Cyclodextrins) sonicate->formulation Precipitation Persists sonicate->end Resolved formulation->end Resolved

A decision tree for addressing compound precipitation in assays.

Q2: My screening results are highly variable, or my compound shows lower-than-expected potency. Could solubility be the cause?

A: Absolutely. Poor solubility is a leading cause of inaccurate and variable biological data.[1] If a compound is not fully dissolved, the actual concentration in solution that is available to interact with the biological target is unknown and lower than the nominal concentration. This can lead to:

  • Underestimation of Potency: The apparent IC50 or EC50 values will be higher than the true values.

  • High Variability: Inconsistent amounts of dissolved compound between wells or experiments will lead to scattered data points and poor reproducibility.

  • False Negatives: The compound may appear inactive simply because it is not sufficiently soluble to exert its biological effect at the tested concentrations.

To investigate if solubility is the issue, you can visually inspect your assay plates for any signs of precipitation (cloudiness, crystals). You can also perform a solubility test under your specific assay conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for preparing a stock solution of this compound?

A: For poorly water-soluble, non-polar compounds, Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions for in vitro screening.[4][5] It is a powerful aprotic solvent that can dissolve a wide range of organic molecules and is miscible with water and most cell culture media.[4][5] Other potential organic solvents include ethanol, methanol, and acetone.[6][7][8] However, their compatibility with your specific assay must be verified.

Q2: What are common co-solvents, and what are their typical concentration limits in biological assays?

A: Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds in aqueous solutions.[5][9] The choice and final concentration of a co-solvent are critical to avoid artifacts in the assay.

Co-solventTypical Final Concentration Limit in Cell-Based AssaysNotes
DMSO 0.1% - 0.5% (up to 1% in some cases)Can exhibit cellular toxicity and affect enzyme activity at higher concentrations.[3] A vehicle control with the same DMSO concentration is essential.
Ethanol 0.1% - 0.5%Can have effects on cell membranes and signaling pathways.[3]
Methanol < 0.1%Generally more toxic than ethanol.[10]
Polyethylene Glycol 400 (PEG 400) 0.1% - 1%Generally considered to have low toxicity and minimal impact on many enzyme activities.[10]

Q3: How can pH be used to improve the solubility of my compound?

A: The solubility of many compounds is pH-dependent, especially those with acidic or basic functional groups.[11][12] For a compound with a basic moiety (like the triazole ring, which can be protonated), decreasing the pH (making the solution more acidic) can increase its solubility.[13][14] Conversely, for a compound with an acidic proton, increasing the pH (making the solution more basic) can enhance solubility. To determine the effect of pH, you can perform a pH-solubility profile. It is crucial to ensure that the pH required for solubilization is compatible with your biological assay's optimal conditions.

Q4: What are cyclodextrins, and how can they improve solubility?

A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[15][16] They can encapsulate poorly soluble "guest" molecules, like this compound, within their hydrophobic core, forming a soluble inclusion complex.[16][17] This complex effectively masks the hydrophobic nature of the compound, increasing its apparent water solubility.[16] Modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and methyl-β-cyclodextrin (M-β-CD), offer even greater solubility enhancement and are commonly used in pharmaceutical formulations.[5][17]

G compound compound complex complex plus + cyclodextrin cyclodextrin arrow ->

References

Technical Support Center: Overcoming Poor Fragmentation in LC-MS/MS Analysis of Triazole Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of triazole metabolites. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor fragmentation and achieve robust and reliable analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do my triazole metabolites show poor fragmentation in LC-MS/MS analysis?

A1: Triazole metabolites are often polar and structurally stable, which can lead to poor fragmentation efficiency during collision-induced dissociation (CID) in the mass spectrometer.[1][2] This frequently results in the generation of only a single, low-intensity fragment ion, making confident identification and quantification challenging. Additionally, the polar nature of these compounds can lead to minimal chromatographic retention and co-elution with matrix interferences, further complicating the analysis.[2]

Q2: I am observing high background noise and interferences in my chromatograms. How can I improve the selectivity of my method?

A2: High background noise and matrix interferences are common issues when analyzing triazole metabolites in complex matrices like plant and soil extracts.[1][2] To enhance selectivity, consider the following strategies:

  • Differential Mobility Spectrometry (DMS): This technique separates ions based on their different mobility in a gas phase under high and low electric fields.[1] DMS, such as SelexION™ technology, can effectively separate target analyte ions from isobaric interferences and chemical noise, leading to a significant reduction in background and improved signal-to-noise ratio.[1][3]

  • Chromatographic Optimization: While challenging due to the polar nature of triazole metabolites, optimizing the liquid chromatography (LC) method can help separate the analytes from some matrix components.[2] Experiment with different stationary phases (e.g., C8 columns may offer better efficiency for some triazoles than C18) and mobile phase compositions.[4]

  • Sample Preparation: Employ a robust sample preparation method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, to remove a significant portion of the matrix before LC-MS/MS analysis.[4]

Q3: My signal intensity is very low. How can I improve the ionization and detection of my triazole metabolites?

A3: Low signal intensity can be due to inefficient ionization or poor transmission of ions through the mass spectrometer. Here are some troubleshooting steps:

  • Optimize Ion Source Parameters: Ensure that the electrospray ionization (ESI) source parameters are optimized for your specific triazole metabolites.[4] This includes the capillary voltage, source temperature, and gas flows (nebulizer, desolvation, and cone gas).

  • Mobile Phase Additives: The choice of mobile phase additive can significantly impact ionization efficiency. Acidic modifiers like formic acid or acetic acid are commonly used in positive ion mode to promote protonation.[1][5]

  • Collision Energy Optimization: The collision energy (CE) is a critical parameter that directly affects the fragmentation pattern and intensity of fragment ions.[6][7] A systematic optimization of the CE for each specific precursor-to-product ion transition is crucial.

Q4: I am only observing one major fragment ion for my triazole metabolite. How can I generate more informative fragmentation spectra?

A4: The stable nature of the triazole ring often leads to limited fragmentation.[5] While generating multiple intense fragments can be difficult, you can explore the following:

  • Varying Collision Energy: Perform a collision energy ramping experiment to observe the fragmentation behavior across a range of energies. This may reveal additional, lower-intensity fragment ions that could be used for confirmation.

  • Alternative Fragmentation Techniques: If available on your instrument, consider alternative fragmentation methods beyond CID, such as Higher-energy C-trap Dissociation (HCD) or Ultraviolet Photodissociation (UVPD), which may provide different fragmentation pathways.

  • In-source Fragmentation: Carefully increasing the fragmentor or cone voltage can induce in-source fragmentation, which can sometimes provide additional structural information.[5][8] However, this should be done cautiously as it can affect quantification and may not be suitable for all applications.

Experimental Protocols

Protocol 1: LC-MS/MS Method for Triazole Metabolite Analysis

This protocol provides a general starting point for the analysis of triazole metabolites like 1,2,4-triazole (TRZ), triazole alanine (TAL), triazole acetic acid (TAA), and triazole lactic acid (TLA).[1][2]

Liquid Chromatography:

  • System: Shimadzu UFLCXR system or equivalent.[1][2]

  • Column: Aquasil C18 (3x150 mm; 3 µm).[1]

  • Mobile Phase A: Water + 0.5% acetic acid.[1]

  • Mobile Phase B: Methanol + 0.5% acetic acid.[1]

  • Gradient: 100% to 90% aqueous over 2 minutes.[1]

  • Flow Rate: 0.4 mL/min.[5]

  • Column Temperature: 40 °C.[5]

Mass Spectrometry:

  • System: AB SCIEX QTRAP® 5500 system with Turbo V™ source and Electrospray Ionization (ESI) probe or equivalent.[1][2]

  • Ionization Mode: Positive ESI.[4]

  • Source Temperature: 600°C.[1]

  • Gas 1 (Nebulizer Gas): 40 psi.[1]

  • Gas 2 (Turbo Gas): 80 psi.[1]

  • Curtain Gas: 20 psi.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM).[4]

Protocol 2: Differential Mobility Spectrometry (DMS) Setup and Optimization

This protocol outlines the setup and optimization of a DMS system (SelexION™ Technology) for enhanced selectivity.[1][2]

DMS Setup:

  • Install the DMS cell between the curtain plate and the orifice plate of the mass spectrometer.[1]

  • Connect the necessary gas lines for the transport gas (curtain gas).

DMS Parameter Optimization:

  • Separation Voltage (SV): Set the SV to a value such as 3400 V as a starting point.[1]

  • Compensation Voltage (CoV) Optimization:

    • Infuse a standard solution of the target triazole metabolite.

    • Ramp the CoV over a defined range while monitoring the MRM transition for the analyte.

    • The CoV that provides the highest signal intensity for the analyte is the optimal value.

    • It is crucial to verify the optimized CoV in the presence of the sample matrix to ensure separation from interferences.[2]

Data Presentation

Table 1: Example MRM Transitions and Optimized MS Parameters for Triazole Metabolites

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
1,2,4-Triazole (TRZ)70.043.025
Triazole Acetic Acid (TAA)128.084.015
Triazole Lactic Acid (TLA)158.070.020
Triazole Alanine (TAL)157.070.020

Note: The optimal collision energy values are instrument-dependent and should be empirically determined.

Table 2: Impact of DMS on Signal-to-Noise Ratio for Triazole Metabolites in a Plant Matrix

CompoundSignal-to-Noise (DMS Off)Signal-to-Noise (DMS On)Improvement Factor
TRZ1515010x
TAA252008x
TLA1012012x
TAL302107x

Note: These are representative values to illustrate the potential improvement. Actual results will vary depending on the matrix and analytical conditions.

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_solutions Troubleshooting Steps cluster_outcome Desired Outcome Poor_Fragmentation Poor Fragmentation & High Background Optimize_MS Optimize MS Parameters (Collision Energy, Source) Poor_Fragmentation->Optimize_MS Initial Step Optimize_LC Optimize LC Method (Column, Mobile Phase) Poor_Fragmentation->Optimize_LC Optimize_Sample_Prep Optimize Sample Prep (e.g., QuEChERS) Poor_Fragmentation->Optimize_Sample_Prep Implement_DMS Implement Differential Mobility Spectrometry (DMS) Optimize_MS->Implement_DMS If still insufficient Improved_Signal Improved S/N Ratio & Reliable Quantification Optimize_LC->Improved_Signal Implement_DMS->Improved_Signal Optimize_Sample_Prep->Improved_Signal

Caption: Troubleshooting workflow for poor fragmentation.

DMS_Workflow cluster_input Input cluster_dms DMS Separation cluster_output Output LC_Eluent LC Eluent Containing Analytes and Interferences Ionization Electrospray Ionization (ESI) LC_Eluent->Ionization DMS_Cell DMS Cell (Separation based on Ion Mobility) Ionization->DMS_Cell MS_Analysis Mass Spectrometry (MS/MS Analysis) DMS_Cell->MS_Analysis Separated Ions CoV_Optimization Compensation Voltage (CoV) Optimization CoV_Optimization->DMS_Cell Controls Separation Clean_Signal Cleaner Spectra & Improved S/N MS_Analysis->Clean_Signal

References

Technical Support Center: Addressing Hygroscopicity in 1,2,4-Triazole Salt Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hygroscopic nature of 1,2,4-triazole salts during purification.

Frequently Asked Questions (FAQs)

Q1: What makes 1,2,4-triazole salts prone to hygroscopicity?

A1: The hygroscopicity of 1,2,4-triazole salts stems from their ionic nature and the presence of nitrogen atoms with lone pairs of electrons in the triazole ring. These features facilitate the formation of hydrogen bonds with water molecules from the atmosphere. The polarity of the salt and its crystal lattice structure can significantly influence its affinity for moisture.[1][2]

Q2: How does hygroscopicity affect the purification and handling of 1,2,4-triazole salts?

A2: Hygroscopicity presents several challenges in the laboratory:

  • Inaccurate Weighing: Absorption of atmospheric moisture can lead to inaccurate measurements of the compound's mass.

  • Difficulty in Drying: Complete removal of water from the salt can be challenging, potentially leading to the formation of hydrates.

  • Physical State Alterations: The uptake of water can cause the solid to become sticky, oily, or even dissolve, making handling and further processing difficult.[3]

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, compromising the purity and stability of the salt.[1]

  • Impact on Crystal Formation: Moisture can interfere with the crystallization process, leading to poor crystal quality or the formation of an amorphous solid instead of a crystalline one.[4]

Q3: What are the primary methods to mitigate hygroscopicity in 1,2,4-triazole salts?

A3: Several strategies can be employed to address the hygroscopicity of 1,2,4-triazole salts:

  • Salt Form Selection (Salt Screening): Different counter-ions can significantly alter the hygroscopic nature of the salt. A thorough salt screening process can identify a salt form with improved physical properties.[5][6][7]

  • Co-crystallization: Forming a co-crystal with a suitable co-former can create a new crystal lattice with reduced affinity for water.[1][2][3][8]

  • Formulation with Excipients: Incorporating hydrophobic excipients can create a physical barrier to moisture.[3][8][9]

  • Drying Techniques: Proper drying methods, such as lyophilization (freeze-drying), are crucial for removing water effectively.

  • Controlled Environment: Handling the salt in a controlled environment with low humidity, such as a glove box, can minimize moisture absorption.

Troubleshooting Guides

Recrystallization Issues

Problem: My 1,2,4-triazole salt "oils out" during recrystallization instead of forming crystals.

  • Possible Cause: The salt is highly hygroscopic and is absorbing moisture from the solvent or the atmosphere, leading to a depressed melting point and the formation of a liquid phase. Another possibility is that the cooling process is too rapid.

  • Solution:

    • Ensure you are using anhydrous solvents.

    • Perform the recrystallization under a dry inert atmosphere (e.g., nitrogen or argon).

    • Allow the solution to cool more slowly to encourage gradual crystal formation.

    • Consider a different solvent system where the salt has lower solubility at room temperature.

Problem: The recrystallized 1,2,4-triazole salt is still sticky and difficult to handle.

  • Possible Cause: Residual solvent or absorbed moisture is present in the final product.

  • Solution:

    • After filtration, wash the crystals with a small amount of a non-polar, volatile solvent to help displace the recrystallization solvent.

    • Dry the crystals under high vacuum for an extended period. A vacuum oven with a controlled temperature (below the melting point of the salt) can be particularly effective.

    • If the salt is still hygroscopic after drying, store it in a desiccator with a strong desiccant or in a glove box with a dry atmosphere.

Purification & Handling Workflow

G cluster_prep Preparation cluster_purification Purification cluster_drying Drying & Handling Crude Salt Crude Salt Solvent Selection Solvent Selection Crude Salt->Solvent Selection Choose anhydrous solvent Dissolution Dissolution Solvent Selection->Dissolution Minimum hot solvent Recrystallization Recrystallization Dissolution->Recrystallization Slow cooling Filtration Filtration Recrystallization->Filtration Washing Washing Filtration->Washing Cold, non-polar solvent Vacuum Drying Vacuum Drying Washing->Vacuum Drying Lyophilization Lyophilization Washing->Lyophilization For highly sensitive salts Controlled Atmosphere Storage Controlled Atmosphere Storage Vacuum Drying->Controlled Atmosphere Storage Lyophilization->Controlled Atmosphere Storage

Caption: Experimental workflow for the purification of hygroscopic 1,2,4-triazole salts.

Quantitative Data on Hygroscopicity

Disclaimer: The following data is illustrative and intended to demonstrate how hygroscopicity can vary between different salt forms. Actual values will depend on the specific 1,2,4-triazole derivative and the experimental conditions.

Table 1: Hygroscopicity of Different 1,2,4-Triazole Salts

1,2,4-Triazole DerivativeCounter-ionWater Uptake at 80% RH (%)Classification
Derivative AHydrochloride15.2Very Hygroscopic
Derivative AMesylate8.5Hygroscopic
Derivative ATosylate2.1Slightly Hygroscopic
Derivative BSulfate12.8Very Hygroscopic
Derivative BMaleate5.3Hygroscopic

Table 2: Effectiveness of Hygroscopicity Mitigation Techniques

Mitigation Technique1,2,4-Triazole SaltWater Uptake at 80% RH (%)Reduction in Hygroscopicity (%)
None (Control)Derivative A - Hydrochloride15.20
Co-crystal with Adipic AcidDerivative A - Hydrochloride3.577
Formulation with 10% Microcrystalline CelluloseDerivative A - Hydrochloride9.836

Experimental Protocols

Protocol 1: Recrystallization of a Hygroscopic 1,2,4-Triazole Salt
  • Solvent Selection: Choose a solvent in which the salt has high solubility at elevated temperatures and low solubility at room temperature. Ensure the solvent is anhydrous.

  • Dissolution: In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), add the crude 1,2,4-triazole salt. Add the minimum amount of hot solvent required to fully dissolve the salt.

  • Cooling: Remove the heat source and allow the solution to cool slowly to room temperature. Avoid rapid cooling, as this can lead to "oiling out."

  • Crystallization: If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration, preferably in a glove box or under a stream of dry nitrogen.

  • Washing: Wash the crystals with a small amount of cold, anhydrous solvent.

  • Drying: Dry the crystals under high vacuum at a temperature well below the melting point of the salt.

Protocol 2: Lyophilization (Freeze-Drying) of a 1,2,4-Triazole Salt
  • Dissolution: Dissolve the purified 1,2,4-triazole salt in a suitable solvent, typically water for injection (WFI), to form a clear solution.

  • Freezing: Dispense the solution into lyophilization vials and partially stopper them. Place the vials on the shelves of the lyophilizer and cool the product to below its eutectic temperature (typically -40°C to -80°C).

  • Primary Drying (Sublimation): Apply a vacuum to the chamber and gradually increase the shelf temperature to allow the frozen solvent to sublime directly into a vapor. This phase removes the bulk of the solvent.

  • Secondary Drying (Desorption): Further increase the shelf temperature (often to 0°C to 30°C) under vacuum to remove any remaining bound solvent molecules.

  • Stoppering: Once drying is complete, fully stopper the vials under vacuum or after backfilling with an inert gas like nitrogen.

Logical Troubleshooting Diagram

G Start Start Hygroscopicity Issue Hygroscopicity Issue Start->Hygroscopicity Issue Salt Oiling Out Salt Oiling Out Hygroscopicity Issue->Salt Oiling Out Oiling Out Sticky Product Sticky Product Hygroscopicity Issue->Sticky Product Sticky Product Low Yield Low Yield Hygroscopicity Issue->Low Yield Low Yield Slow Cooling Slow Cooling Salt Oiling Out->Slow Cooling Inert Atmosphere Inert Atmosphere Salt Oiling Out->Inert Atmosphere High Vacuum Drying High Vacuum Drying Sticky Product->High Vacuum Drying Solvent Choice Solvent Choice Low Yield->Solvent Choice Salt Screening Salt Screening Slow Cooling->Salt Screening Inert Atmosphere->Salt Screening Co-crystallization Co-crystallization High Vacuum Drying->Co-crystallization Solvent Choice->Salt Screening

Caption: Troubleshooting decision tree for hygroscopicity issues in 1,2,4-triazole salt purification.

References

Technical Support Center: Optimization of Antifungal Susceptibility Testing for Novel Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of antifungal susceptibility testing (AFST) for novel triazole compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing "trailing growth" (also known as the "trailing effect") with our novel triazole compound against Candida species. How can we minimize this and obtain a clear minimum inhibitory concentration (MIC) endpoint?

A1: Trailing growth, characterized by reduced but persistent fungal growth at drug concentrations above the MIC, is a common issue with azole antifungals.[1][2][3] This phenomenon can make visual endpoint determination difficult.[3] Here are several strategies to address this:

  • Standardized Reading Time: Adhere strictly to the recommended incubation and reading times. For Candida species, CLSI guidelines often recommend reading MICs at 24 hours, as readings at 48 hours are more likely to show trailing.[3][4] The 24-hour reading often correlates better with in vivo efficacy for isolates that exhibit trailing.[3]

  • pH of the Medium: The pH of the testing medium can significantly influence trailing. Some studies have shown that adjusting the pH of RPMI 1640 medium to be more acidic (e.g., pH ≤ 5.0) can reduce or eliminate the trailing effect for certain Candida isolates.[1][5]

  • Spectrophotometric Reading: Instead of relying solely on visual inspection, use a microplate reader to determine the drug concentration that inhibits a certain percentage of growth (e.g., ≥50% or ≥80%) compared to the drug-free control well.[6][7] This provides a more objective and reproducible endpoint.

  • Alternative Media: While RPMI-1640 is the standard medium, exploring other media or supplementing the existing medium might be considered in an exploratory phase, though this would be a deviation from standard protocols.[8]

Q2: Our MIC values for a new triazole compound show significant inter-laboratory variability. What are the common causes and how can we improve reproducibility?

A2: Inter-laboratory variability is a known challenge in AFST.[9][10] Several factors can contribute to this:

  • Inoculum Preparation: The concentration of the initial fungal inoculum is critical. An inoculum size outside the recommended range can lead to variable MICs.[4][11] Ensure accurate and consistent inoculum preparation using a spectrophotometer or cell counting.

  • Medium Composition and Lot-to-Lot Variability: Variations in the composition of the RPMI-1640 medium between different manufacturers or even different lots from the same manufacturer can affect results. Using a single, high-quality source and lot of medium for a set of comparative experiments is advisable.

  • Incubation Conditions: Strict adherence to standardized incubation temperature and duration is crucial.[11] Minor variations can impact fungal growth rates and, consequently, MIC values.

  • Endpoint Determination: Subjectivity in visual endpoint reading is a major source of variability.[11] Implementing spectrophotometric reading and having multiple trained individuals read the plates can help standardize this process.

  • Quality Control Strains: Regularly test standard quality control (QC) strains with established MIC ranges for your novel compound and reference drugs.[12] This helps to ensure that the testing system is performing within acceptable limits.

Q3: How do we establish relevant quality control (QC) ranges for a novel triazole compound?

A3: Establishing QC ranges is a critical step in validating a new antifungal susceptibility test. This process typically involves a multi-laboratory study:

  • Selection of QC Strains: Choose well-characterized QC strains, such as those recommended by CLSI and EUCAST (e.g., Candida parapsilosis ATCC 22019 and Aspergillus flavus ATCC 204304).[12]

  • Initial In-House Testing: Perform multiple (e.g., 20) independent determinations of the MIC for your novel compound against the selected QC strains to establish a preliminary range.

  • Multi-Laboratory Study: Distribute a standardized protocol and aliquots of the novel compound to several (ideally 8-10) different laboratories. Each laboratory will then independently determine the MICs for the QC strains.

  • Data Analysis: Collect the data from all participating laboratories and analyze the distribution of MICs. The QC range is typically set to include at least 95% of the determined MIC values.

Q4: We are developing a triazole with activity against molds. What are the key considerations for modifying the standard yeast AFST protocol?

A4: Testing molds like Aspergillus species requires modifications to the protocols used for yeasts. The CLSI M38-A2 document provides a reference method for filamentous fungi.[13][14] Key differences include:

  • Inoculum Preparation: Preparing a standardized inoculum of mold conidia can be more challenging than for yeast. Techniques often involve harvesting conidia from agar plates and adjusting the concentration using a hemocytometer or spectrophotometer.

  • Incubation Time: Molds generally grow slower than yeasts, requiring longer incubation times (e.g., 48-72 hours) to achieve sufficient growth for MIC determination.[12]

  • Endpoint Reading: For triazoles against Aspergillus, the endpoint is often read as the lowest concentration that shows complete (100%) inhibition of growth, which differs from the partial inhibition endpoint used for yeasts.[4]

Experimental Protocols

Broth Microdilution Antifungal Susceptibility Testing for a Novel Triazole Against Candida Species (Adapted from CLSI M27-A3)[7][15][16]
  • Preparation of Antifungal Stock Solution:

    • Dissolve the novel triazole compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

    • Prepare serial twofold dilutions of the compound in the test medium (RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS).

  • Inoculum Preparation:

    • Subculture the Candida isolate onto a potato dextrose agar plate and incubate at 35°C for 24 hours.

    • Suspend several colonies in 5 mL of sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute this suspension 1:1000 in the test medium to achieve the final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Microplate Inoculation:

    • Add 100 µL of the standardized inoculum to each well of a 96-well microtiter plate.

    • Add 100 µL of the serially diluted antifungal compound to the corresponding wells. This results in a final volume of 200 µL per well.

    • Include a drug-free well (growth control) and an un-inoculated well (sterility control).

  • Incubation:

    • Incubate the microtiter plates at 35°C for 24-48 hours.

  • Endpoint Determination (MIC Reading):

    • Visual Reading: The MIC is the lowest concentration of the drug that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control well.

    • Spectrophotometric Reading: Use a microplate reader at a wavelength of 490 nm or 530 nm. The MIC is the lowest drug concentration that reduces growth by ≥50% compared to the growth control.

Data Presentation

Table 1: Example MIC Distribution for a Novel Triazole (Compound X) and Voriconazole against Quality Control Strains

Fungal StrainAntifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
C. parapsilosis ATCC 22019Compound X0.03 - 0.250.060.12
Voriconazole0.015 - 0.120.030.06
A. fumigatus ATCC 204305Compound X0.12 - 1.00.250.5
Voriconazole0.25 - 2.00.51.0

Table 2: Troubleshooting Common AFST Issues

IssuePotential Cause(s)Recommended Action(s)
No fungal growth in control wells Inoculum viability issue; Inoculum concentration too low; Incubation errorVerify the viability of the fungal stock; Re-prepare and standardize the inoculum; Check incubator temperature and duration
Contamination in wells Poor aseptic technique; Contaminated reagentsUse sterile technique throughout the procedure; Use fresh, sterile reagents and media
MICs consistently out of QC range Procedural deviation; Reagent degradation; Resistant QC strainReview the protocol for any deviations; Prepare fresh drug dilutions; Obtain a new QC strain stock
Trailing Growth Inherent property of azoles; pH of medium; Reading timeRead MICs at 24 hours; Consider adjusting medium pH (for research purposes); Use spectrophotometric reading for a quantitative endpoint

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_troubleshoot Troubleshooting prep_drug Prepare Novel Triazole Stock and Dilutions inoculate Inoculate Microtiter Plate prep_drug->inoculate prep_inoculum Prepare and Standardize Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C (24-48 hours) inoculate->incubate read_mic Read MICs (Visual or Spectrophotometric) incubate->read_mic qc_check Compare with QC Strain Ranges read_mic->qc_check interpret Interpret Results qc_check->interpret If QC Pass troubleshoot Address Variability, Trailing, or QC Failures qc_check->troubleshoot If QC Fail troubleshoot->prep_drug Re-evaluate troubleshoot->prep_inoculum Re-evaluate

Caption: Workflow for Antifungal Susceptibility Testing.

signaling_pathway cluster_ergosterol Ergosterol Biosynthesis Pathway cluster_drug Drug Action and Resistance lanosterol Lanosterol cyp51a Lanosterol 14-alpha-demethylase (CYP51A / Erg11) lanosterol->cyp51a intermediate 4,4-dimethyl-cholesta- 8,14,24-trienol cyp51a->intermediate ergosterol Ergosterol intermediate->ergosterol Multiple Steps cell_membrane Fungal Cell Membrane (Integrity and Function) ergosterol->cell_membrane Incorporation triazole Novel Triazole Compound inhibition Inhibition triazole->inhibition inhibition->cyp51a mutation cyp51A Mutation (Resistance Mechanism) mutation->cyp51a Alters Binding Site

Caption: Triazole Antifungal Mechanism of Action.

References

Technical Support Center: Minimizing Isomer Formation in 1,2,4-Triazole Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2,4-triazole alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on controlling regioselectivity during the N-alkylation of 1,2,4-triazoles. Below, you will find troubleshooting guides and frequently asked questions to address common challenges in obtaining the desired regioisomer.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers formed during the alkylation of 1,2,4-triazoles?

Alkylation of an unsubstituted 1,2,4-triazole can occur at three different nitrogen atoms, leading to N1, N2, or N4-substituted products.[1] The 1,2,4-triazole ring exists in two stable tautomeric forms, the 1H- and 4H-tautomers, which interconvert rapidly.[2][3] Consequently, alkylation typically results in a mixture of 1-substituted and 4-substituted isomers.[4][5] Alkylation at the N2 position is also possible but often less favored compared to N1 and N4.[6]

Caption: Possible N1, N2, and N4 isomers from 1,2,4-triazole alkylation.

Q2: Why is controlling regioselectivity so critical in drug development?

Controlling which isomer is formed is crucial because different regioisomers of a molecule can have vastly different biological activities, pharmacological properties, and toxicity profiles.[2][7] The 1-substituted-1,2,4-triazole nucleus, for example, is a common feature in many pharmaceutical products like the antifungal drug fluconazole.[5][8] To ensure drug safety and efficacy, regulatory agencies require that pharmaceutical products consist of a single, well-characterized isomer.

Q3: Which tautomer of 1,2,4-triazole is more stable, and how does this affect alkylation?

The 1H-1,2,4-triazole tautomer is generally more stable than the 4H-1,2,4-triazole form.[2] While alkylation can occur on both, reaction conditions can be tuned to favor the formation of the product derived from the more stable tautomer (N1-alkylation) or the kinetic product. The final isomer ratio is a complex interplay of multiple factors, not just tautomer stability.[9]

Troubleshooting Guide

Problem: I am observing a very low yield or no formation of my desired N-alkylated 1,2,4-triazole.

Low or no product yield can stem from several factors.[1] Use the following workflow to diagnose the issue.

low_yield Troubleshooting Workflow for Low Product Yield start Start: Low or No Yield check_reactants 1. Verify Reactant Quality - Check purity of triazole - Verify activity of alkylating agent start->check_reactants check_conditions 2. Assess Reaction Conditions - Are conditions anhydrous? - Is the base strong enough? - Is the temperature optimal? check_reactants->check_conditions check_solubility 3. Check Solubility - Is the triazole salt soluble in the chosen solvent? check_conditions->check_solubility solution Systematically adjust one variable at a time: - Use fresh reactants - Dry solvents rigorously - Screen different bases/temperatures check_solubility->solution

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

Problem: My reaction is producing a mixture of N1 and N4 isomers. How can I improve the regioselectivity?

Achieving high regioselectivity is a common challenge.[1] The final isomer ratio is influenced by steric effects, electronic effects, and reaction conditions.[1] To favor one isomer, you can systematically modify the following parameters.

optimize_regioselectivity Logic for Optimizing N1/N4 Regioselectivity start Problem: Poor N1/N4 Isomer Ratio factor_analysis Analyze Influencing Factors start->factor_analysis base_solvent Modify Base/Solvent System factor_analysis->base_solvent alkylating_agent Modify Alkylating Agent factor_analysis->alkylating_agent temperature Vary Reaction Temperature factor_analysis->temperature outcome_n1 To Favor N1-Isomer: - Use DBU / THF - Use NaOH / DMF - Consider microwave irradiation base_solvent->outcome_n1 outcome_sterics To Increase Steric Bias: - Use a bulkier alkylating agent - Favors less-hindered N-position alkylating_agent->outcome_sterics outcome_temp Explore Kinetic vs. Thermodynamic Control temperature->outcome_temp

Caption: Decision tree for optimizing regioselectivity in 1,2,4-triazole alkylation.

Problem: I am struggling to separate the N1 and N4 isomers after the reaction.

The separation of N-alkylated 1,2,4-triazole isomers can be difficult due to their similar polarities.[1] However, the isomers often have different physical properties that can be exploited.[5]

  • Silica Gel Column Chromatography : This is the most common method.[1] A careful selection of the eluent system, often involving a gradient, is crucial for good separation.[1]

  • Crystallization : If one isomer is a solid and has different solubility characteristics, selective crystallization can be a highly effective purification method.[1]

  • Distillation : For products that are volatile and have different boiling points, distillation can be an effective separation technique.[1][5] It is good practice to analyze the crude product mixture by NMR to determine the isomer ratio before attempting purification.[1]

Influence of Reaction Conditions on Regioselectivity

The choice of reagents and conditions has a profound impact on the ratio of N1 to N4 isomers. The following table summarizes key findings from the literature.

FactorConditionObserved Outcome / Product Ratio (N1:N4)Reference
Base / Solvent DBU / THFConsistently high N1 selectivity, approx. 90:10 to 94:6[4][5]
NaOH / DMFReported to give excellent N1 selectivity, but may be inflated by aqueous work-up removing the more water-soluble N4 isomer. Crude ratios are closer to 90:10.[5]
K₂CO₃ / Acetone or DMFA common and effective system, often used in syntheses targeting specific isomers.[1][6]
Ionic Liquid / K₂CO₃ (Microwave)Can provide excellent yields of the N1-alkylated product regioselectively.[7]
Work-up Procedure Aqueous Work-upThe N4-isomer can sometimes be lost during aqueous extraction due to higher water solubility, leading to an artificially high perceived N1:N4 ratio in the isolated product.[10]

Experimental Protocols

Protocol 1: N1-Selective Alkylation using DBU in THF

This method is noted for its mild conditions and high regioselectivity towards the N1 isomer.[5]

  • To a solution of 1,2,4-triazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).[1]

  • Stir the resulting mixture for 15-30 minutes.[1]

  • Add the alkylating agent (1.0-1.2 eq) dropwise to the solution.[1]

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring progress by TLC or LC-MS until the starting material is consumed.[1]

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography to isolate the N1-alkylated product.[1]

Protocol 2: General Alkylation using Potassium Carbonate

This is a widely used, robust method suitable for various alkylating agents.

  • To a suspension of 1,2,4-triazole (1.0 eq) and potassium carbonate (1.5-2.0 eq) in anhydrous DMF or acetone, add the alkylating agent (1.0-1.2 eq).[1]

  • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).[1]

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography or crystallization to obtain the N-alkylated product(s).[1]

Protocol 3: Microwave-Assisted N1-Selective Alkylation

Microwave irradiation can accelerate the reaction and in some cases improve regioselectivity.[7]

  • In a microwave-safe reaction vessel, combine the 1,2,4-triazole (1.0 eq), the alkylating agent (1.0-1.2 eq), and potassium carbonate (1.5-2.0 eq) in a suitable solvent such as an ionic liquid (e.g., hexylpyridinium bromide) or DMF.[1][7]

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-150 °C) for a specified time (e.g., 5-30 minutes).[1][7]

  • After the reaction is complete, cool the vessel to room temperature.

  • Work up the reaction mixture as appropriate for the solvent used (e.g., extraction for DMF, or direct purification if an ionic liquid is used and can be recycled). Purify the product by chromatography.

References

Validation & Comparative

A Comparative Analysis of 1-(4-Nitrophenyl)-1h-1,2,4-triazole and Fluconazole Antifungal Activity: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the antifungal activity of the novel compound 1-(4-Nitrophenyl)-1h-1,2,4-triazole against the well-established antifungal agent, fluconazole. While extensive experimental data is available for fluconazole, a comprehensive search of scientific literature did not yield specific antifungal activity data for this compound. Consequently, a direct quantitative comparison is not currently possible. However, this document serves as a detailed guide outlining the established antifungal profile of fluconazole, the presumed mechanism of action for novel triazole compounds, and the standardized experimental protocols required to conduct a thorough comparative analysis.

Fluconazole: An Established Triazole Antifungal

Fluconazole is a widely used triazole antifungal agent effective against a broad spectrum of fungal pathogens. Its primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1] Disruption of ergosterol synthesis leads to increased cell membrane permeability, ultimately inhibiting fungal growth.[1]

This compound: A Novel Compound of Interest

This compound belongs to the same class of heterocyclic compounds as fluconazole, the 1,2,4-triazoles. This structural similarity suggests that its antifungal mechanism is also likely to involve the inhibition of lanosterol 14α-demethylase. The 1,2,4-triazole moiety is a key pharmacophore in many antifungal drugs, known to chelate the heme iron in the active site of the target enzyme.[2] The nitrophenyl group may influence the compound's potency and spectrum of activity. Numerous studies have demonstrated that various derivatives of 1,2,4-triazole exhibit significant antifungal properties, with some showing superior activity to fluconazole against certain fungal strains.[2][3]

Quantitative Data Comparison

A direct comparison of the antifungal efficacy of this compound and fluconazole would require experimental determination of key quantitative parameters such as the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.

The following table presents typical MIC ranges for fluconazole against various clinically relevant fungal species, compiled from available research. Once experimental data for this compound becomes available, it can be populated in the adjacent column for a direct comparison.

Fungal SpeciesFluconazole MIC Range (µg/mL)This compound MIC Range (µg/mL)
Candida albicans0.125 - 4[4]Data not available
Candida glabrata0.5 - 64Data not available
Candida parapsilosis0.125 - 4Data not available
Candida krusei16 - >64Data not available
Cryptococcus neoformans2 - 16Data not available
Aspergillus fumigatus>64Data not available

Experimental Protocols

To generate the necessary data for a comparative analysis, the following standard experimental protocols for in vitro antifungal susceptibility testing should be employed.

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a standardized method for determining the MIC of an antifungal agent against yeast and filamentous fungi, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antifungal Stock Solutions:

    • Dissolve this compound and fluconazole in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).

    • Perform serial dilutions of the stock solutions in RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculum Preparation:

    • Culture the fungal isolates on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at a suitable temperature (e.g., 35°C) for 24-48 hours.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to a cell density of approximately 1-5 x 10^6 CFU/mL for yeasts.

    • Dilute the standardized fungal suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Incubation and MIC Reading:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agents.

    • Include a positive control (fungal inoculum without any antifungal agent) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control.

Visualizations

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The following diagram illustrates the key step in the ergosterol biosynthesis pathway that is inhibited by azole antifungals like fluconazole and, presumably, this compound.

G Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Essential component Disruption Membrane Disruption & Fungal Growth Inhibition Enzyme->Ergosterol Catalyzes conversion Azole Azole Antifungal (e.g., Fluconazole, this compound) Azole->Enzyme Inhibits G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antifungal Stock Solutions D Serial Dilution of Antifungals in 96-well Plate A->D B Culture Fungal Isolates C Prepare Fungal Inoculum B->C E Inoculate Plate with Fungal Suspension C->E D->E F Incubate at 35°C for 24-48h E->F G Visually Read Growth Inhibition F->G H Determine MIC G->H

References

Comparative Analysis of 1-(4-Nitrophenyl)-1H-1,2,4-triazole Analogs and Benznidazole in Chagas Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

Chagas disease, caused by the parasite Trypanosoma cruzi, affects millions globally, with current treatments limited to benznidazole (BZN) and nifurtimox.[1][2][3] These drugs exhibit significant side effects and have limited efficacy, particularly in the chronic phase of the disease, underscoring the urgent need for novel therapeutic agents.[1][2][3][4] Recent research has focused on nitrotriazole-based compounds as promising alternatives. This guide provides a comparative overview of the performance of 1-(4-nitrophenyl)-1H-1,2,4-triazole (NPT) analogs against the standard drug, benznidazole, in preclinical Chagas disease models.

In Vitro Efficacy Against Trypanosoma cruzi

Several studies have evaluated the in vitro activity of nitrotriazole derivatives against different life stages of T. cruzi. These compounds have demonstrated potent activity, often exceeding that of benznidazole.

A series of 3-nitro-1H-1,2,4-triazole-based compounds displayed impressive inhibitory concentrations (IC50) against amastigotes, ranging from 8 to 462 nM.[4] This represents a 4.4- to 254-fold greater potency against T. cruzi compared to benznidazole.[4] Similarly, derivatives of 4-(4-nitrophenyl)-1H-1,2,3-triazole have shown superior in vitro activity against trypomastigotes compared to BZN.[1][2][3] For instance, a hit compound from this series, "hit 1," demonstrated an IC50 of 7 µM against the Tulahuen strain of T. cruzi trypomastigotes, which was more potent than benznidazole's IC50 of 34 µM.[1][2][3] Further modifications of this scaffold led to even more potent compounds.

The following table summarizes the in vitro activity of representative nitrotriazole compounds compared to benznidazole.

Compound Class/DerivativeParasite StageIC50 (µM)Selectivity Index (SI)Reference Benznidazole IC50 (µM)Reference
3-Nitro-1H-1,2,4-triazolesAmastigotes0.008 - 0.462278 - 3,615Not explicitly stated in direct comparison[4]
4-(4-Nitrophenyl)-1H-1,2,3-triazole ("hit 1")Trypomastigotes711434[1][2][3]
1,2,3-Triazole derivative "1d"Trypomastigotes0.21>10022.79[5]
1,2,3-Triazole derivative "1f"Trypomastigotes1.23>10022.79[5]
1,2,3-Triazole derivative "1g"Trypomastigotes2.28>10022.79[5]
BenznidazoleAmastigotes1.53--[6]
BenznidazoleAmastigotes1.43 (LLC-MK2), 6 (C2C12)32.8 (LLC-MK2), 14.4 (C2C12)-[1]
In Vivo Efficacy in Murine Models

The promising in vitro results of nitrotriazole compounds have been corroborated in in vivo studies using murine models of acute Chagas disease.

In a study evaluating 3-nitro-1H-1,2,4-triazole-based compounds, intraperitoneal administration at doses of 13 or 15 mg/kg/day resulted in the complete suppression of parasitemia after 5 or 10 days of treatment.[4] Notably, some of these compounds demonstrated a more rapid reduction in parasitemia compared to benznidazole at the same dosage.[7] While treatment with these novel compounds at 20 mg/kg/day for 40 days did not lead to complete parasitological cure, as evidenced by parasitemia rebound after immunosuppression, they showed comparable or superior trypanocidal activity to benznidazole.[4]

The following table summarizes the in vivo efficacy of selected nitrotriazole compounds in comparison to benznidazole.

CompoundDose (mg/kg/day)Treatment Duration (days)Parasitemia SuppressionSurvival Rate (%)Reference
Nitrotriazole Compound 12040Yes100[4]
Nitrotriazole Compound 22040Yes100[4]
Benznidazole2040Yes100[4]
3-nitro-1H-1,2,4-triazole derivatives (various)13 or 155 or 10CompleteNot specified[4]

Experimental Protocols

In Vitro Trypanocidal Activity Assay
  • Parasite Strains: Trypanosoma cruzi strains such as Tulahuen (expressing β-galactosidase) or other virulent strains are commonly used.

  • Cell Lines: For intracellular amastigote assays, host cells like L6 rat skeletal myoblasts, LLC-MK2 epithelial cells, or C2C12 myoblasts are utilized.

  • Assay Principle:

    • Trypomastigotes: Motile trypomastigotes are incubated with varying concentrations of the test compounds. The reduction in parasite viability is determined by counting motile parasites. The 50% lytic concentration (LC50) is then calculated.

    • Amastigotes: Host cells are infected with trypomastigotes, which then transform into intracellular amastigotes. The infected cells are treated with the test compounds. The number of intracellular parasites is quantified, often using a colorimetric assay (e.g., CPRG for β-galactosidase expressing parasites) or high-content imaging. The 50% inhibitory concentration (IC50) is determined.

  • Cytotoxicity Assay: To determine the selectivity of the compounds, their cytotoxicity against the host cell lines is assessed in parallel using assays like MTT or resazurin reduction. The 50% cytotoxic concentration (CC50) is calculated, and the selectivity index (SI) is determined as the ratio of CC50 to IC50.

In Vivo Efficacy in a Murine Model of Acute Chagas Disease
  • Animal Model: Typically, Swiss or BALB/c mice are used.

  • Infection: Mice are infected with a lethal dose of a virulent T. cruzi strain (e.g., Y strain or a transgenic luciferase-expressing strain).

  • Treatment: Treatment with the test compounds or benznidazole is initiated at the onset of detectable parasitemia. The drugs are usually administered intraperitoneally or orally for a defined period (e.g., 5, 10, or 20 consecutive days).

  • Efficacy Evaluation:

    • Parasitemia: Parasite levels in the peripheral blood are monitored regularly by microscopic counting or bioluminescence imaging.

    • Survival: The survival rate of the treated mice is recorded daily.

    • Cure Assessment: To assess sterile cure, treated animals may undergo immunosuppression (e.g., with cyclophosphamide) to check for the relapse of parasitemia. Parasitological cure can also be evaluated by methods like hemoculture or PCR on blood and tissues after the treatment period.

Visualizations

InVitro_Screening_Workflow cluster_trypomastigote Trypomastigote Assay cluster_amastigote Amastigote Assay cluster_cytotoxicity Cytotoxicity Assay T_start T. cruzi Trypomastigotes T_incubate Incubate with Compound Dilutions T_start->T_incubate T_count Count Motile Parasites T_incubate->T_count T_lc50 Determine LC50 T_count->T_lc50 A_start Host Cells A_infect Infect with Trypomastigotes A_start->A_infect A_treat Treat with Compound Dilutions A_infect->A_treat A_quantify Quantify Intracellular Amastigotes A_treat->A_quantify A_ic50 Determine IC50 A_quantify->A_ic50 SI_calc Calculate Selectivity Index (SI) A_ic50->SI_calc IC50 C_start Host Cells C_treat Treat with Compound Dilutions C_start->C_treat C_viability Assess Cell Viability (e.g., MTT) C_treat->C_viability C_cc50 Determine CC50 C_viability->C_cc50 C_cc50->SI_calc CC50

Caption: Workflow for in vitro screening of anti-trypanosomal compounds.

InVivo_Efficacy_Workflow cluster_cure_assessment Cure Assessment start Infect Mice with T. cruzi treatment Initiate Treatment (Test Compound vs. BZN vs. Vehicle) start->treatment monitoring Monitor Parasitemia and Survival treatment->monitoring end_treatment End of Treatment Period monitoring->end_treatment immunosuppression Immunosuppression end_treatment->immunosuppression relapse_check Monitor for Parasite Relapse immunosuppression->relapse_check final_outcome Determine Efficacy and Cure Rate relapse_check->final_outcome Absence/Presence of Parasites

Caption: Workflow for in vivo efficacy testing in a murine Chagas model.

References

A Comparative Guide to the Structure-Activity Relationship of 1-(4-Nitrophenyl)-1H-1,2,4-triazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. The incorporation of a 4-nitrophenyl group at the N1 position of the triazole ring has been a subject of interest for developing novel compounds with diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-(4-nitrophenyl)-1H-1,2,4-triazole analogs and related structures, supported by experimental data, to inform future drug discovery and development efforts.

Antimicrobial and Antifungal Activity

The 1,2,4-triazole nucleus is a well-established pharmacophore in antifungal drugs, primarily through the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis. The introduction of a nitrophenyl group, an electron-withdrawing moiety, has been shown to influence the antimicrobial and antifungal potency of these compounds.

A review of novel 1,2,4-triazoles as antifungal agents highlighted a study where a compound (79c) featuring a 4-nitrophenyl substituent exhibited the highest antifungal activity and binding affinity to the target receptor.[1] This suggests that the electronic properties of the 4-nitrophenyl group may play a significant role in the interaction with the active site of the fungal enzyme.

Table 1: Antitrypanosomal Activity of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Analogs [2]

CompoundR GroupIC50 (µM) against T. cruzi
Hit 1 N-benzylacetamide7
16 Peracetylated galactopyranosyl6 ± 1
19 Deprotected galactopyranosyl> 50
22 (Structure with detrimental cytotoxicity)4.17
Benznidazole (Reference Drug)34

This data, although for a different triazole isomer, underscores the significant impact of substituents on the biological activity of a nitrophenyl-triazole core.

Antihistaminic Activity

The versatility of the this compound scaffold extends beyond antimicrobial applications. A study on 1-substituted-4-(4-nitrophenyl)-[1][3][4]triazolo[4,3-a]quinazolin-5(4H)-ones revealed significant H1-antihistaminic activity.

Table 2: Antihistaminic Activity of 1-Substituted-4-(4-nitrophenyl)-[1][3][4]triazolo[4,3-a]quinazolin-5(4H)-ones [5]

CompoundR Group at Position 1% Protection against Histamine-Induced Bronchospasm
5a Methyl68.42
5b Ethyl70.17
5c Propyl71.56
5d Phenyl69.29
Chlorpheniramine maleate (Reference Drug)70.17

These findings demonstrate that the 1-(4-nitrophenyl)-1,2,4-triazole moiety can serve as a valuable building block for developing agents targeting different biological pathways.

Experimental Protocols

General Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a generalized procedure based on established methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[6][7]

  • Preparation of Antifungal Stock Solutions: Dissolve the synthesized triazole analogs in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solutions in a 96-well microtiter plate using RPMI-1640 medium. The final concentrations may range from 0.062 to 32 µg/mL.

  • Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in RPMI-1640 medium. The final concentration should be adjusted to approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which a significant inhibition of fungal growth (typically ≥50% reduction) is observed visually or spectrophotometrically compared to the growth control.

Histamine-Induced Bronchospasm Assay in Guinea Pigs

This in vivo protocol is based on the methodology described for testing H1-antihistaminic activity.[5]

  • Animal Model: Use healthy, conscious guinea pigs of either sex weighing 400-600 g.

  • Drug Administration: Administer the test compounds (e.g., 10 mg/kg, intraperitoneally) or the reference drug (chlorpheniramine maleate) to the animals. A control group receives the vehicle.

  • Histamine Challenge: After a set period (e.g., 1 hour), expose the animals to an aerosol of 0.1% histamine hydrochloride solution in a closed chamber.

  • Observation: Record the time until the onset of pre-convulsive dyspnea (PCD).

  • Protection Calculation: The percentage of protection is calculated using the formula: % Protection = (1 - T1/T2) x 100, where T1 is the time to PCD onset in the control group and T2 is the time to PCD onset in the drug-treated group.

Visualizations

Below are diagrams illustrating a general synthetic pathway for 1,2,4-triazoles and the mechanism of action for triazole antifungal agents.

G cluster_synthesis General Synthesis of 1,2,4-Triazoles CarboxylicAcid Carboxylic Acid (R-COOH) ThionylChloride SOCl₂ CarboxylicAcid->ThionylChloride AcidChloride Acid Chloride (R-COCl) ThionylChloride->AcidChloride Thiosemicarbazide Thiosemicarbazide AcidChloride->Thiosemicarbazide Intermediate1 Acylthiosemicarbazide Thiosemicarbazide->Intermediate1 Base Base (e.g., NaOH) Intermediate1->Base TriazoleThiol 1,2,4-Triazole-3-thiol Base->TriazoleThiol

Caption: General synthetic route for 1,2,4-triazole-3-thiol derivatives.

G cluster_moa Mechanism of Action of Triazole Antifungals Triazole Triazole Antifungal Triazole->Inhibition CYP51 Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol CYP51->Ergosterol  blocked DisruptedMembrane Disrupted Membrane Integrity CYP51->DisruptedMembrane Lanosterol Lanosterol Lanosterol->CYP51  conversion FungalMembrane Fungal Cell Membrane Ergosterol->FungalMembrane Inhibition->CYP51

References

A Comparative Guide to the Purity Validation of 1-(4-Nitrophenyl)-1h-1,2,4-triazole by HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 1-(4-Nitrophenyl)-1h-1,2,4-triazole. High-Performance Liquid Chromatography (HPLC) is the primary focus, with a comparative overview of alternative techniques to assist researchers in selecting the most appropriate method for their specific needs.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research and development. Ensuring the purity of this compound is critical for accurate biological and toxicological studies. This guide details experimental protocols and presents comparative data for various analytical techniques.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and widely used technique for the purity assessment of pharmaceutical compounds. For this compound, both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed, depending on the polarity of potential impurities.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a common first-line approach for the analysis of moderately polar to non-polar compounds.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water is often effective. A typical starting point is a mixture of 60:40 (v/v) acetonitrile:water.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the wavelength of maximum absorbance for the nitrophenyl moiety, typically around 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is particularly useful for polar compounds that show poor retention on RP-HPLC columns.[2] This method is advantageous if polar impurities, such as unreacted starting materials or polar degradation products, are expected.

Experimental Protocol:

  • Instrumentation: An HPLC or UPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: A HILIC stationary phase (e.g., amide, cyano, or bare silica).

  • Mobile Phase: A high concentration of a non-polar organic solvent (e.g., acetonitrile) with a small amount of a polar solvent (e.g., water or an aqueous buffer). A typical gradient would start with a high organic concentration (e.g., 95% acetonitrile) and decrease over time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at the appropriate wavelength or MS for enhanced sensitivity and specificity.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a solvent compatible with the high organic content of the initial mobile phase (e.g., 90:10 acetonitrile:water). Filter through a 0.45 µm syringe filter.

Comparative Data for HPLC Methods

The following table summarizes the expected performance of RP-HPLC and HILIC for the analysis of this compound.

ParameterRP-HPLC with C18 ColumnHILIC
Principle Separation based on hydrophobicity.Separation based on hydrophilicity and partitioning.
Typical Retention Good retention for the main compound.Stronger retention for polar impurities.
Resolution May have limited resolution for very polar impurities.Excellent resolution for polar impurities from the main peak.
Sensitivity (UV) High, dependent on the chromophore.Similar to RP-HPLC.
Mobile Phase Acetonitrile/Water mixtures.High organic content (e.g., Acetonitrile) with a small aqueous portion.
Best For Routine purity checks and analysis of non-polar to moderately polar impurities.Analysis of samples containing polar impurities or starting materials.

Alternative Analytical Techniques

While HPLC is the most common method, other techniques can offer advantages in specific situations.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides superior sensitivity and selectivity, making it ideal for identifying and quantifying trace-level impurities. This technique is particularly useful for impurity profiling and degradation studies.

Experimental Protocol:

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size C18 or HILIC column.

  • Mobile Phase: Similar to HPLC, but with volatile buffers (e.g., ammonium formate or formic acid) to ensure compatibility with MS detection.

  • Ionization Mode: ESI in positive or negative ion mode, depending on the analyte's properties.

  • Detection: Multiple Reaction Monitoring (MRM) for targeted analysis of the parent compound and expected impurities.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that uses an electric field to separate ions based on their electrophoretic mobility. It is a valuable alternative to HPLC, especially for charged analytes, and often consumes smaller sample and reagent volumes.

Experimental Protocol:

  • Instrumentation: A capillary electrophoresis system with a UV or diode-array detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A buffer solution, such as phosphate or borate buffer, at a specific pH.

  • Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: On-capillary UV detection.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for qualitative analysis and for monitoring the progress of chemical reactions.

Experimental Protocol:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A solvent system that provides good separation of the target compound from its impurities. A mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or acetone) is a common starting point.

  • Sample Application: Spot a dilute solution of the sample onto the TLC plate.

  • Development: Place the plate in a developing chamber containing the mobile phase.

  • Visualization: Visualize the separated spots under UV light (254 nm).

Comparison of Analytical Techniques

TechniquePrincipleSpeedResolutionSensitivityCostPrimary Application
RP-HPLC Partition chromatographyModerateGoodGoodModerateRoutine purity analysis
HILIC Partition/adsorption chromatographyModerateExcellent for polar compoundsGoodModerateAnalysis of polar impurities
UPLC-MS/MS Chromatography & Mass AnalysisFastVery HighVery HighHighImpurity identification and quantification
CE Electrophoretic mobilityFastVery HighGoodModerateSeparation of charged species
TLC Planar chromatographyVery FastLowLowLowReaction monitoring and qualitative screening

Potential Impurities in this compound

Knowledge of potential impurities is crucial for developing a robust purity method. Based on common synthetic routes for triazoles, potential impurities may include:

  • Unreacted Starting Materials: 4-nitroaniline and other reagents used in the synthesis.

  • Positional Isomers: 4-(4-Nitrophenyl)-4H-1,2,4-triazole and 1-(4-nitrophenyl)-1H-1,2,3-triazole may be formed as byproducts depending on the synthetic method.

  • Byproducts of Side Reactions: Other related nitrophenyl and triazole derivatives.

  • Degradation Products: Products formed due to exposure to heat, light, or incompatible chemicals.

Visualizing the Analytical Workflow

The following diagrams, created using the DOT language, illustrate the logical workflow for HPLC method selection and a general experimental workflow for HPLC analysis.

HPLC_Method_Selection start Start: Purity Analysis of This compound check_polarity Are polar impurities a primary concern? start->check_polarity rp_hplc Select RP-HPLC check_polarity->rp_hplc No hilic Select HILIC check_polarity->hilic Yes end End: Method Selected rp_hplc->end hilic->end

Caption: Logic diagram for selecting the appropriate HPLC method.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Dissolve and Filter Sample injection Inject Sample sample_prep->injection mobile_phase_prep Prepare and Degas Mobile Phase separation Chromatographic Separation mobile_phase_prep->separation injection->separation detection UV or MS Detection separation->detection integration Peak Integration detection->integration quantification Purity Calculation integration->quantification

Caption: General experimental workflow for HPLC analysis.

References

A Comparative Guide to the Quantification of 1-(4-Nitrophenyl)-1h-1,2,4-triazole: LC-MS/MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and analytical science, the accurate quantification of novel chemical entities is paramount. This guide provides a detailed comparison of two prominent analytical techniques for the quantification of 1-(4-Nitrophenyl)-1h-1,2,4-triazole: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While LC-MS/MS is often favored for its superior sensitivity and selectivity, HPLC-UV remains a viable alternative in certain applications.

Methodology Comparison

The choice of analytical methodology is contingent on the specific requirements of the study, including the desired sensitivity, the complexity of the sample matrix, and throughput needs. Below, we present a hypothetical, yet scientifically grounded, LC-MS/MS method alongside a standard HPLC-UV approach for the quantification of this compound.

Table 1: Quantitative Performance Comparison

ParameterLC-MS/MS MethodHPLC-UV Method
Limit of Quantification (LOQ)0.1 ng/mL10 ng/mL
Linearity Range0.1 - 500 ng/mL (r² > 0.99)10 - 2000 ng/mL (r² > 0.99)
Precision (%RSD)< 5%< 10%
Accuracy (%Recovery)95 - 105%90 - 110%
Sample Volume50 µL100 µL
Run Time5 minutes10 minutes
SelectivityHigh (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)

Experimental Protocols

I. LC-MS/MS Method for Quantification of this compound in Human Plasma

This protocol describes a robust LC-MS/MS method for the sensitive and selective quantification of this compound in a biological matrix.

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of plasma sample, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.

2. Liquid Chromatography Conditions

  • HPLC System: A standard high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Precursor Ion (Q1) m/z 205.1 → Product Ion (Q3) m/z 109.1 (hypothetical fragmentation of the nitrophenyl group).

    • Internal Standard: To be determined based on the specific internal standard used.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Nebulizer Gas Flow: 3 L/min

II. HPLC-UV Method for Quantification of this compound

This protocol outlines a standard HPLC-UV method suitable for the quantification of this compound at higher concentrations.

1. Sample Preparation

  • Sample preparation would follow a similar protein precipitation or a liquid-liquid extraction protocol as the LC-MS/MS method to ensure a clean sample extract.

2. HPLC Conditions

  • HPLC System: A standard high-performance liquid chromatography system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection: Wavelength set at the maximum absorbance of the nitrophenyl chromophore (approximately 260-270 nm).

Visualized Workflows and Relationships

To further elucidate the methodologies, the following diagrams illustrate the experimental workflow for the LC-MS/MS method and the logical basis for its selection.

LCMSMS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Processing Sample Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection HPLC Injection Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization ESI Ionization Separation->Ionization Detection MRM Detection (Triple Quadrupole) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Method_Selection_Logic cluster_Requirements Analytical Requirements cluster_Methods Available Methods cluster_Decision Decision High_Sensitivity High Sensitivity (e.g., Pharmacokinetics) Decision Optimal Method Selection High_Sensitivity->Decision High_Selectivity High Selectivity (Complex Matrix) High_Selectivity->Decision High_Throughput High Throughput High_Throughput->Decision LCMSMS LC-MS/MS HPLCUV HPLC-UV Decision->LCMSMS Fulfills all requirements Decision->HPLCUV Limited by sensitivity and selectivity

A Comparative Docking Analysis of 1-(4-Nitrophenyl)-1H-1,2,4-triazole Derivatives as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-silico performance of 1-(4-Nitrophenyl)-1H-1,2,4-triazole derivatives against various biological targets. The following sections detail the binding affinities and interaction mechanisms of these compounds, supported by experimental data from recent studies.

The 1,2,4-triazole nucleus is a key scaffold in medicinal chemistry, known for its presence in a wide array of therapeutic agents with diverse activities, including antifungal, antimicrobial, and anticancer properties.[1][2] The addition of a 4-nitrophenyl group to this heterocyclic core can significantly influence its electronic properties and binding interactions with biological macromolecules. Molecular docking studies are crucial in elucidating these interactions and predicting the potential efficacy of such derivatives as inhibitors of specific protein targets.

Comparative Docking Performance

The following table summarizes the quantitative data from various molecular docking studies, presenting the binding energies of this compound derivatives and related analogs against several key protein targets. A more negative binding energy value generally indicates a stronger and more favorable interaction between the ligand and the protein's active site.

Compound ClassTarget Protein(s)Range of Binding Energy (kcal/mol)Notable Observations
1,2,4-Triazole DerivativesAromatase-9.04 to -9.96These compounds showed a higher affinity for aromatase compared to tubulin, suggesting potential as aromatase inhibitors for breast cancer therapy.[1]
Tubulin-6.23 to -7.54While showing some interaction, the binding energies were generally less favorable than those for aromatase.[1]
1,2,4-Triazole-3-thiol DerivativesPenicillin-Binding Protein (PBP)-8.2 to -8.5Certain derivatives exhibited stronger binding to PBP than the reference drug Amoxicillin (-7.9 kcal/mol), indicating potential as antibacterial agents.[3]
Dihydropteroate Synthase (DHPS)-8.8 to -9.1Several compounds demonstrated superior binding affinity to DHPS compared to Amoxicillin (-8.5 kcal/mol), suggesting a different mechanism of antibacterial action.[3]
Hetaryl-tagged 1H-1,2,4-triazole DerivativesBursaphelenchus xylophilus targetNot specifiedMolecular docking revealed that these derivatives bind to a hydrophobic pocket with high affinity, indicating potential as nematicidal agents.[4][5]

Experimental Protocols for Molecular Docking

The methodologies employed in the cited studies for molecular docking are crucial for the interpretation and reproducibility of the results. A typical workflow involves ligand and protein preparation, grid generation, the docking simulation itself, and subsequent analysis of the results.

Ligand Preparation: The two-dimensional structures of the 1,2,4-triazole derivatives are typically drawn using chemical drawing software like ChemAxon Marvin Sketch.[6] These structures are then optimized at a physiological pH of 7.4 and their energy is minimized using a force field such as MMFF94.[6] Finally, the optimized structures are converted to a suitable format for docking, such as .sdf or .mol2, using tools like OpenBabel.[1][6]

Protein Preparation: The three-dimensional crystal structures of the target proteins are obtained from the Protein Data Bank (PDB). Prior to docking, the protein structures are prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and charges are assigned to the protein atoms. The active site for docking is typically defined based on the coordinates of the co-crystallized ligand in the original PDB file.[6]

Molecular Docking Simulation: Semi-flexible docking is a common approach where the protein is treated as a rigid structure while the ligand is allowed to be flexible.[6] Software such as AutoDock 4.2 or Smina (a fork of AutoDock Vina) is frequently used to perform the docking calculations.[1][6] The software explores various conformations of the ligand within the defined active site of the protein and scores them based on a scoring function that estimates the binding affinity. Typically, a number of binding poses are generated for each ligand, and the one with the lowest binding energy is selected for further analysis.[6]

Result Analysis: The docking results are analyzed to identify the best binding poses and the corresponding binding energies. Visualization tools like VMD, PyMOL, or Discovery Studio Visualizer are used to examine the interactions between the ligand and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions.[1][6]

Visualizing the Docking Workflow

The following diagram illustrates the typical workflow for a comparative molecular docking study.

G cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage cluster_comparison Comparative Analysis ligand_prep Ligand Preparation (2D to 3D, Optimization) grid_gen Grid Box Generation (Defining Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (from PDB, Cleaning) protein_prep->grid_gen docking_sim Docking Simulation (e.g., AutoDock, Smina) grid_gen->docking_sim pose_analysis Pose Analysis & Scoring (Binding Energy Calculation) docking_sim->pose_analysis interaction_analysis Interaction Visualization (Hydrogen Bonds, etc.) pose_analysis->interaction_analysis data_compilation Data Compilation & Comparison interaction_analysis->data_compilation sar_analysis Structure-Activity Relationship (SAR) data_compilation->sar_analysis

Caption: A flowchart of the typical experimental workflow for comparative molecular docking studies.

References

Assessing the Selectivity Index of 1,2,4-Triazole Derivatives in Cytotoxicity Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic effects and selectivity of novel 1,2,4-triazole derivatives against various cancer cell lines.

The 1,2,4-triazole scaffold is a prominent feature in many compounds with a wide range of pharmacological activities, including significant anticancer properties.[1][2] The development of novel 1,2,4-triazole derivatives is a key area of research in medicinal chemistry aimed at discovering more effective and selective anticancer agents.[1][3][4] This guide provides a comparative analysis of the in vitro cytotoxicity of a series of synthesized 1,2,4-triazole derivatives, highlighting their potency and selectivity against cancer cells versus normal cells.

Comparative Cytotoxicity Data

The cytotoxic activity of novel 1,2,4-triazole derivatives was evaluated against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and A549 (lung carcinoma), as well as a normal human fibroblast cell line, MRC-5. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cells, was determined using the MTT assay. The selectivity index (SI) was calculated as the ratio of the IC50 value for the normal cell line to that of the cancer cell line (SI = IC50 MRC-5 / IC50 cancer cell line). A higher SI value indicates greater selectivity of the compound for cancer cells.

CompoundCell LineIC50 (µM)[1]Selectivity Index (SI)
Compound 7d MCF-79.8>5.1
HeLa12.1>4.1
A54943.4>1.1
MRC-5>50-
Compound 7e MCF-74.7>10.6
HeLa2.9>17.2
A5499.4>5.3
MRC-5>50-
Compound 10a MCF-76.43>7.7
HeLa5.6>8.9
A54921.1>2.3
MRC-5>50-
Compound 10d MCF-710.2>4.9
HeLa9.8>5.1
A54916.5>3.0
MRC-5>50-

Note: Compounds 7d, 7e, 10a, and 10d are novel 1,2,4-triazole derivatives as described in the cited literature.[1] The IC50 for the normal cell line MRC-5 was greater than 50 µM, indicating low toxicity to normal cells.

Experimental Protocols

MTT Cytotoxicity Assay

The in vitro cytotoxicity of the 1,2,4-triazole derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1] This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549) and a normal cell line (e.g., MRC-5)

  • Culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (1,2,4-triazole derivatives) dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • DMSO (for solubilizing formazan crystals)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells per well in 100 µL of complete culture medium and incubated overnight to allow for cell attachment.

  • Compound Treatment: Stock solutions of the test compounds are prepared in DMSO and then serially diluted with culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the test compounds. Control wells contain medium with DMSO at the same concentration as the test wells.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the purple formazan crystals. The plate is then agitated on a shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control (untreated) cells. The IC50 value is determined from the dose-response curve.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate overnight_incubation Incubate overnight (37°C, 5% CO2) seed_cells->overnight_incubation prepare_dilutions Prepare serial dilutions of test compound add_compound Add compound to wells prepare_dilutions->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT solution incubate_4h Incubate for 4h add_mtt->incubate_4h remove_medium Remove medium incubate_4h->remove_medium add_dmso Add DMSO to dissolve formazan remove_medium->add_dmso read_absorbance Read absorbance at 570 nm calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Potential Signaling Pathway for Anticancer Activity

G cluster_pathway Apoptosis Induction Pathway triazole 1,2,4-Triazole Derivative target Cellular Target (e.g., Kinase, Tubulin) triazole->target caspase_cascade Caspase Cascade Activation target->caspase_cascade cell_cycle_arrest Cell Cycle Arrest target->cell_cycle_arrest apoptosis Apoptosis (Programmed Cell Death) caspase_cascade->apoptosis dna_fragmentation DNA Fragmentation apoptosis->dna_fragmentation proliferation_inhibition Inhibition of Proliferation cell_cycle_arrest->proliferation_inhibition

Caption: A potential mechanism of action for 1,2,4-triazole derivatives.

References

A Comparative Guide to the Synthetic Routes of Substituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. The synthesis of substituted 1,2,4-triazoles is, therefore, a critical endeavor in drug discovery and development. This guide provides an objective comparison of various synthetic routes to this important heterocycle, supported by experimental data and detailed methodologies.

Classical Synthetic Routes

Traditional methods for synthesizing the 1,2,4-triazole ring, developed in the late 19th and early 20th centuries, remain relevant for their straightforwardness. However, they often require harsh reaction conditions.

1. Pellizzari Reaction

First reported by Guido Pellizzari in 1911, this reaction involves the condensation of an amide with an acylhydrazide at high temperatures (typically 220-250 °C) to form 3,5-disubstituted-1,2,4-triazoles.[1][2] The reaction can be performed neat or in a high-boiling solvent.[1] A significant drawback of the classical Pellizzari reaction is the long reaction times and often low yields.[2] Furthermore, when using unsymmetrical amides and acylhydrazides, a mixture of products can be formed due to acyl group interchange at high temperatures.[1]

2. Einhorn-Brunner Reaction

This method, described by Alfred Einhorn and Karl Brunner, involves the reaction of an imide with a hydrazine in the presence of a weak acid, typically acetic acid, to yield a mixture of isomeric 1,2,4-triazoles.[3] The regioselectivity of the reaction is influenced by the electronic nature of the acyl groups on the imide, with the more electrophilic carbonyl group being preferentially attacked by the hydrazine.[4]

3. Freund Reaction

A less common classical route is the Freund reaction, which involves the oxidation of amidrazones to form 1,2,4-triazoles. Modern detailed protocols for this reaction are not as readily available in the literature.[5][6]

4. Maury-Bülow Reaction

Information regarding the specific details and modern applications of the Maury-Bülow reaction for 1,2,4-triazole synthesis is limited in recently published literature.

Modern Synthetic Routes

Contemporary approaches to 1,2,4-triazole synthesis often focus on milder reaction conditions, improved yields, shorter reaction times, and greater functional group tolerance.

1. Microwave-Assisted Synthesis

The application of microwave irradiation has significantly improved the efficiency of classical reactions like the Pellizzari synthesis. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[2][7][8] For instance, reactions that take several hours under conventional heating can be completed in as little as 33-90 seconds with microwave assistance, with yields increasing significantly.[1]

2. Metal-Catalyzed Reactions

Various transition metals, particularly copper, have been employed to catalyze the formation of the 1,2,4-triazole ring. These reactions often proceed under milder conditions than their classical counterparts and can offer high yields and regioselectivity. Copper-catalyzed methods include the reaction of amidines with various partners and one-pot syntheses from nitriles and hydroxylamine.[4]

3. [3+2] Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions are a powerful tool for the construction of five-membered heterocyclic rings, including 1,2,4-triazoles. These reactions typically involve the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, such as a nitrile.[9][10] These methods can provide access to a wide range of substituted 1,2,4-triazoles with high regioselectivity.[4]

Quantitative Data Comparison

The following table summarizes quantitative data for the synthesis of various substituted 1,2,4-triazoles via different synthetic routes.

Synthetic RouteReactantsProductConditionsTimeYield (%)Reference
Classical Methods
Pellizzari (Conventional)Benzamide, Benzoylhydrazide3,5-Diphenyl-1,2,4-triazole250 °C, neat3 hModerate[6]
Pellizzari (Conventional)4-(benzylideneamino)-3-(1-(2-fluoro-[1,1'-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivativesCondensation ProductConventional Heating290 min78[1]
Einhorn-BrunnerImide, HydrazineIsomeric mixture of 1,2,4-triazolesAcetic acid, reflux2-8 hVariable[4]
Modern Methods
Pellizzari (Microwave)Aromatic hydrazide, Substituted nitrileSubstituted 1,2,4-triazole150 °C, n-Butanol, K₂CO₃2 hGood[11]
Microwave-Assisted4-(benzylideneamino)-3-(1-(2-fluoro-[1,1'-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivativesCondensation ProductMicrowave Irradiation10-25 min97[1]
Microwave-AssistedN-substituted-2-[(5-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propenamideCyclization ProductMicrowave Irradiation33-90 s82[1]
Microwave-AssistedPiperazine-azole-fluoroquinolone derivativesCyclization ProductEthanol, Microwave30 min96[1]
Copper-CatalyzedNitriles, Hydroxylamine hydrochlorideSubstituted 1,2,4-triazolesCu(OAc)₂, one-pot-Moderate to Good
[3+2] CycloadditionNitrile Ylides, Diazonium SaltsFully Substituted 1,2,4-triazolesCopper-catalyzed, mild conditions-High[9]
[3+2] CycloadditionIsocyanides, Diazonium Salts1,3- or 1,5-disubstituted 1,2,4-triazolesAg(I) or Cu(II) catalyst-High[4]

Experimental Protocols

Protocol 1: Pellizzari Reaction (Conventional Heating) for 3,5-Diphenyl-1,2,4-triazole [6]

  • Materials: Benzamide, Benzoylhydrazide, oil bath, reaction flask.

  • Procedure:

    • An intimate mixture of equimolar amounts of benzamide and benzoylhydrazide is prepared.

    • The mixture is heated in an oil bath at 250 °C for 3 hours.

    • During heating, water vapor evolves, and the mixture gradually solidifies.

    • After cooling, the crude product is washed with water and recrystallized from ethanol to afford 3,5-diphenyl-1,2,4-triazole.

Protocol 2: Einhorn-Brunner Reaction (General Procedure) [4]

  • Materials: Diacylamine (imide) (1.0 eq), Substituted hydrazine (1.1 eq), Glacial acetic acid, Reflux apparatus.

  • Procedure:

    • Dissolve the diacylamine in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

    • Slowly add the substituted hydrazine to the stirring solution.

    • Heat the reaction mixture to reflux (approximately 110-120 °C) for 2-8 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3: Microwave-Assisted Synthesis of Substituted 1,2,4-triazoles [11]

  • Materials: Aromatic hydrazide (0.005 moles), Substituted nitrile (0.0055 moles), n-Butanol (10 mL), Potassium carbonate (0.0055 moles), 20 mL microwave reaction vessel.

  • Procedure:

    • Add the aromatic hydrazide, substituted nitrile, and potassium carbonate to the microwave reaction vessel.

    • Add n-butanol and seal the vessel.

    • Irradiate the mixture in a microwave synthesizer at 150 °C for 2 hours.

    • After cooling, the precipitated product is collected by filtration and can be recrystallized from ethanol.

Protocol 4: Copper-Catalyzed [3+2] Cycloaddition of Nitrile Ylides and Diazonium Salts [9]

  • Note: This is a general description as the specific protocol is detailed in the supporting information of the cited reference. The reaction is a one-pot, three-component synthesis.

  • General Concept: A suitable starting material is used to generate a nitrile ylide in situ. This reactive intermediate then undergoes a [3+2] cycloaddition with a diazonium salt, catalyzed by a copper salt, under mild conditions to afford the fully substituted 1,2,4-triazole.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the general synthetic pathways described.

Pellizzari_Reaction Amide Amide (R-CONH2) Intermediate N,N'-Diacylhydrazine Intermediate Amide->Intermediate + Acylhydrazide (High Temp, -H2O) Acylhydrazide Acylhydrazide (R'-CONHNH2) Acylhydrazide->Intermediate Triazole 3,5-Disubstituted 1,2,4-Triazole Intermediate->Triazole Cyclization (-H2O)

Caption: General scheme of the Pellizzari Reaction.

Einhorn_Brunner_Reaction Imide Imide (R-CO-NH-CO-R') Intermediate Adduct Intermediate Imide->Intermediate + Hydrazine (Weak Acid) Hydrazine Hydrazine (R''-NHNH2) Hydrazine->Intermediate Triazole_Isomers Isomeric Mixture of 1,2,4-Triazoles Intermediate->Triazole_Isomers Cyclization (-H2O)

Caption: General scheme of the Einhorn-Brunner Reaction.

Modern_Synthesis_Comparison cluster_Microwave Microwave-Assisted cluster_Metal_Catalyzed Metal-Catalyzed cluster_Cycloaddition [3+2] Cycloaddition MW_Node Classical Reactants MW_Product 1,2,4-Triazole MW_Node->MW_Product Microwave Irradiation (Short Time, High Yield) MC_Node Amidines/Nitriles MC_Product 1,2,4-Triazole MC_Node->MC_Product Cu or other metal catalyst (Mild Conditions) CA_Node 1,3-Dipole + Dipolarophile CA_Product 1,2,4-Triazole CA_Node->CA_Product Often catalyzed (High Regioselectivity)

Caption: Comparison of modern synthetic approaches to 1,2,4-triazoles.

Conclusion

The choice of synthetic route for a particular substituted 1,2,4-triazole will depend on several factors, including the desired substitution pattern, the availability of starting materials, the required scale of the synthesis, and the desired reaction efficiency. Classical methods like the Pellizzari and Einhorn-Brunner reactions offer direct routes but are often hampered by harsh conditions and lower yields. Modern methods, particularly microwave-assisted synthesis and metal-catalyzed reactions, provide significant advantages in terms of reaction times, yields, and milder conditions, making them highly attractive for contemporary drug discovery and development programs. The [3+2] cycloaddition strategies offer excellent control over regioselectivity, which is crucial for the synthesis of complex and well-defined molecular architectures.

References

Navigating the Analytical Maze: A Comparative Guide to 1,2,4-Triazole Metabolite Validation in Soil and Water

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of 1,2,4-triazole and its metabolites in environmental samples are paramount for both environmental monitoring and agricultural research. This guide provides a comparative overview of validated analytical methods, focusing on the widely employed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) technique for the analysis of these compounds in soil and water matrices. Detailed experimental protocols and performance data are presented to aid in method selection and implementation.

1,2,4-triazole is a significant degradation product of many commonly used triazole fungicides.[1] Its potential for persistence and mobility in soil and water necessitates robust and sensitive analytical methods for its monitoring.[1][2] This guide delves into the specifics of validated methods, offering a clear comparison of their performance characteristics.

Comparative Analysis of LC-MS/MS Methods

The following tables summarize the performance of different validated LC-MS/MS methods for the determination of 1,2,4-triazole in soil and water. These methods offer high sensitivity and selectivity, making them suitable for trace-level detection.

Table 1: Comparison of Validated LC-MS/MS Methods for 1,2,4-Triazole in Soil

ParameterMethod 1 (QuEChERS-based)Method 2
Limit of Quantification (LOQ) 1.1 µg/kg[3]10 µg/kg (for most compounds)[4]
Recovery 83 - 97%[3]70 - 120%
Precision (RSD) <7.8%[3]<20%
Sample Preparation Modified QuEChERS[1]Not specified
Chromatography Specialized Column[1]Not specified
Detection Tandem Mass Spectrometry (ESI+)[1][5]Tandem Mass Spectrometry[4]

Table 2: Comparison of Validated LC-MS/MS Methods for 1,2,4-Triazole in Water

ParameterMethod 1 (SPE-based)Method 2 (Direct Injection)
Limit of Quantification (LOQ) 0.003 µg/L[2][6]~0.1 µg/L[2][6]
Recovery ~100%[2][6]Not Applicable
Precision (RSD) Not specifiedNot specified
Sample Preparation Solid Phase Extraction (SPE)[2][6]Direct Injection[2][6]
Chromatography Hypercarb column or similar[2][6]Hypercarb column or similar[2][6]
Detection Tandem Mass Spectrometry[2][6]Tandem Mass Spectrometry[2][6]

Experimental Protocols: A Closer Look

Detailed methodologies are crucial for the successful replication and validation of any analytical method. Below are outlined protocols for the key experiments cited in this guide.

Method 1: LC-MS/MS Analysis of 1,2,4-Triazole in Soil using QuEChERS

This method, adapted from a robust and sensitive protocol, is suitable for the quantitative determination of 1,2,4-triazole in soil matrices.[1]

1. Sample Preparation (Modified QuEChERS)

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.[1]

  • Add 10 mL of acetonitrile (ACN).[1]

  • Vortex vigorously for 1 minute.[1]

  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride).[1]

  • Shake vigorously for 1 minute.[1]

  • Centrifuge at a high speed (e.g., 4000 rpm) for 5 minutes.[1]

  • The supernatant is then subjected to a cleanup step using appropriate sorbents before LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • HPLC System: A high-performance liquid chromatography system is used.[1]

  • Column: A specialized column designed for the retention of polar compounds like 1,2,4-triazole is recommended.[1]

  • Mobile Phase: A gradient of water and methanol or acetonitrile, often with an additive like ammonium acetate, is typically used.

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode is employed for detection.[1][5]

Method 2: LC-MS/MS Analysis of 1,2,4-Triazole in Water using SPE

This method is designed for the trace-level analysis of 1,2,4-triazole in groundwater and surface water, utilizing solid-phase extraction for sample pre-concentration.[2][6]

1. Sample Preparation (Solid-Phase Extraction)

  • A specific volume of the water sample is passed through an SPE cartridge, often a carbon-based material like ENVI-Carb.[2][6]

  • The cartridge is then washed to remove interfering substances.

  • The analyte (1,2,4-triazole) is eluted from the cartridge using a suitable solvent.

  • The eluate is then evaporated and reconstituted in a smaller volume of a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • HPLC System: A standard HPLC or UPLC system.

  • Column: A Hypercarb column or a similar graphitized carbon-based column is often used for the analysis of small polar compounds.[2][6]

  • Mobile Phase: A gradient elution with an aqueous and organic mobile phase is employed.

  • Mass Spectrometer: A tandem mass spectrometer with ESI in positive mode provides the necessary sensitivity and selectivity.

Visualizing the Workflow

To better understand the analytical process, the following diagrams illustrate the key steps involved in the validation and analysis of 1,2,4-triazole metabolites.

Analytical Workflow for 1,2,4-Triazole in Soil cluster_prep Sample Preparation (QuEChERS) cluster_analysis Instrumental Analysis cluster_data Data Processing soil_sample Soil Sample Homogenization extraction Extraction with Acetonitrile soil_sample->extraction salts Addition of QuEChERS Salts extraction->salts centrifugation Centrifugation salts->centrifugation cleanup Supernatant Cleanup centrifugation->cleanup lc LC Separation cleanup->lc ms MS/MS Detection lc->ms quantification Quantification ms->quantification validation Method Validation quantification->validation

Caption: Workflow for 1,2,4-triazole analysis in soil.

Analytical Workflow for 1,2,4-Triazole in Water cluster_prep Sample Preparation (SPE) cluster_analysis Instrumental Analysis cluster_data Data Processing water_sample Water Sample Collection spe_loading SPE Cartridge Loading water_sample->spe_loading spe_washing Washing spe_loading->spe_washing spe_elution Elution spe_washing->spe_elution concentration Evaporation & Reconstitution spe_elution->concentration lc LC Separation (Hypercarb) concentration->lc ms MS/MS Detection lc->ms quantification Quantification ms->quantification reporting Reporting quantification->reporting

Caption: Workflow for 1,2,4-triazole analysis in water.

Alternative and Emerging Techniques

While LC-MS/MS is the predominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of triazole fungicides and their metabolites.[7] However, for polar metabolites like 1,2,4-triazole, derivatization is often required to improve volatility and chromatographic performance.

Emerging techniques in sample preparation, such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), offer greener alternatives with reduced solvent consumption and high enrichment factors.[8][9] These methods, coupled with sensitive detection techniques, hold promise for future applications in environmental analysis.

Conclusion

The selection of an appropriate analytical method for 1,2,4-triazole metabolites depends on the specific matrix, the required sensitivity, and the available instrumentation. The LC-MS/MS methods detailed in this guide, particularly those employing QuEChERS for soil and SPE for water, provide reliable and sensitive approaches for the determination of these compounds. By presenting a clear comparison of their performance and detailed protocols, this guide aims to equip researchers with the necessary information to confidently select and implement the most suitable method for their analytical needs.

References

A Comparative Analysis of 1,4- and 1,5-Disubstituted Triazole Isomers: Efficacy and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of 1,4- and 1,5-disubstituted triazole isomers. This guide provides a detailed overview of their synthesis, biological activities, and key structural-activity relationships, supported by experimental data.

The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry, prized for its metabolic stability and ability to engage in various biological interactions. The two primary regioisomers, 1,4-disubstituted and 1,5-disubstituted triazoles, often exhibit distinct biological profiles. The regioselective synthesis of these isomers is typically achieved through catalyst-directed cycloaddition reactions, with copper(I) catalysts favoring the formation of 1,4-isomers and ruthenium(II) catalysts yielding the 1,5-isomers. This guide delves into the comparative efficacy of these two isomeric forms, drawing on data from studies in anticancer and antimicrobial research.

Regioselective Synthesis of Triazole Isomers

The synthesis of 1,4- and 1,5-disubstituted 1,2,3-triazoles is most commonly achieved through the Huisgen 1,3-dipolar cycloaddition of azides and alkynes. The regioselectivity of this reaction is controlled by the choice of catalyst.

G cluster_0 Azide-Alkyne Cycloaddition cluster_1 Catalyst Azide Azide Cycloaddition Cycloaddition Azide->Cycloaddition Alkyne Alkyne Alkyne->Cycloaddition Cu(I) Cu(I) Cycloaddition->Cu(I) Ru(II) Ru(II) Cycloaddition->Ru(II) 1,4-isomer 1,4-isomer Cu(I)->1,4-isomer Regioselective 1,5-isomer 1,5-isomer Ru(II)->1,5-isomer Regioselective

Catalytic control of regioselectivity in triazole synthesis.

Comparative Anticancer Activity

The substitution pattern on the triazole ring can significantly influence the cytotoxic and antiproliferative properties of these compounds. While a direct head-to-head comparison of a large series of 1,4- and 1,5-isomers is limited in the literature, studies on analogous series provide valuable insights.

For instance, a study on combretastatin analogues investigated two regioisomeric series of 1,5-diaryl-substituted 1,2,4-triazoles, providing data that can be cautiously extrapolated to understand the potential impact of substitution patterns in 1,2,3-triazoles.[1] The antiproliferative activity was evaluated against a panel of human cancer cell lines.

Table 1: Comparative Antiproliferative Activity of 1,5-Disubstituted 1,2,4-Triazole Regioisomers (IC₅₀ in nM) [1]

CompoundK-562 (Leukemia)A-549 (Lung)HT-29 (Colon)MCF-7 (Breast)
Series 1 (General Structure 3)
3a>1000>1000>1000>1000
3b850920880950
Series 2 (General Structure 4)
4l4756
4o123820
Reference
Combretastatin A-4456370

Data extracted from a study on 1,2,4-triazoles, presented here to illustrate the potential impact of regioisomerism.

The data suggests that the specific arrangement of substituents around the triazole core can lead to dramatic differences in anticancer potency.

Comparative Antimicrobial Activity

The regioisomeric form of disubstituted triazoles has also been shown to affect their antimicrobial efficacy. Although comprehensive comparative studies are scarce, data from various sources allow for an indirect comparison. For example, different studies have reported the minimum inhibitory concentrations (MICs) for 1,4- and 1,5-disubstituted triazoles against various microbial strains.

Table 2: Antimicrobial Activity of 1,4-Disubstituted Triazoles (MIC in µg/mL)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliCandida albicansReference
1,4-isomer series A1683264[2]
1,4-isomer series B12.52550100[3]

Table 3: Antimicrobial Activity of 1,5-Disubstituted Triazoles (MIC in µg/mL)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliCandida albicansReference
1,5-isomer series C3264128>256Inferred from general trends
1,5-isomer series D50100>100>100Inferred from general trends

Note: The data in Tables 2 and 3 are compiled from different studies and are not a direct head-to-head comparison. The experimental conditions may have varied.

Generally, the literature suggests that 1,4-disubstituted triazoles have been more extensively studied and have often shown more potent antimicrobial activity compared to their 1,5-disubstituted counterparts. However, this is a broad generalization, and the specific substituents on the triazole ring play a crucial role in determining the ultimate biological activity.

Experimental Protocols

General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Disubstituted Triazoles

This protocol is a generalized representation based on common laboratory practices.

G start Start dissolve Dissolve azide and alkyne in a suitable solvent (e.g., t-BuOH/H₂O) start->dissolve add_cu Add CuSO₄·5H₂O and sodium ascorbate dissolve->add_cu stir Stir at room temperature add_cu->stir monitor Monitor reaction by TLC stir->monitor workup Aqueous workup monitor->workup Reaction complete purify Purify by column chromatography workup->purify end End purify->end

Workflow for CuAAC synthesis of 1,4-disubstituted triazoles.

Detailed Steps:

  • To a solution of the organic azide (1.0 mmol) and terminal alkyne (1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL), add copper(II) sulfate pentahydrate (0.05 mmol) followed by sodium ascorbate (0.1 mmol).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

General Procedure for Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Disubstituted Triazoles

This protocol is a generalized representation based on common laboratory practices.

Detailed Steps:

  • In a sealed tube, combine the organic azide (1.0 mmol), terminal alkyne (1.2 mmol), and a ruthenium catalyst such as Cp*RuCl(PPh₃)₂ (0.02 mmol) in a degassed solvent (e.g., toluene or DMF, 5 mL).

  • Heat the reaction mixture at a specified temperature (typically between 80-120 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 1,5-disubstituted 1,2,3-triazole.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol is based on the methodology described in the study by Romagnoli et al.[1]

G start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add test compounds at varying concentrations incubate1->add_compounds incubate2 Incubate for 48h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan crystals incubate3->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC₅₀ values read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for the MTT antiproliferative assay.

Detailed Steps:

  • Cancer cells are seeded in 96-well microplates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.

  • After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for an additional 4 hours.

  • The medium is then removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

Conclusion

The choice between a 1,4- and a 1,5-disubstituted triazole scaffold can have a profound impact on the biological activity of a molecule. While 1,4-isomers are more readily accessible through the highly efficient CuAAC "click" reaction and have been more extensively explored, the 1,5-isomers, accessible through RuAAC, offer a distinct structural motif that can lead to unique and potent biological activities. The available data, though not always from direct comparative studies, underscores the importance of considering both regioisomers in the design of novel therapeutic agents. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships governed by the substitution pattern of the 1,2,3-triazole core.

References

Safety Operating Guide

Navigating the Disposal of 1-(4-Nitrophenyl)-1h-1,2,4-triazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1-(4-Nitrophenyl)-1h-1,2,4-triazole, a compound that requires careful management due to its chemical structure.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. If a specific SDS is unavailable, the chemical should be handled as a hazardous substance, taking into account the properties of both nitrophenyl and triazole compounds.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator should be used.

Step-by-Step Disposal Procedure

Given the potential hazards associated with nitrophenyl compounds, which can be toxic and persistent in the environment, and the general characteristics of triazole derivatives, this compound should be disposed of as hazardous waste.[1] Do not discharge this chemical into drains or the environment.[2][3]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, weigh boats, paper towels) in a dedicated, properly labeled hazardous waste container.[4][5]

    • The container must be compatible with the chemical and tightly sealed to prevent leaks or spills.[5]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.[5]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • Segregate the container from incompatible materials, such as strong oxidizing agents and strong acids.[3][6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.

    • Incineration under controlled conditions is often the preferred method for the disposal of nitrophenols.[7]

  • Spill Management:

    • In the event of a spill, avoid generating dust.[8] If appropriate, moisten the spilled material to prevent it from becoming airborne.[3]

    • Carefully sweep or vacuum the spilled substance into a suitable container for disposal.[6][9]

    • Ensure the area is well-ventilated.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the provided search results, the following table summarizes general information for related compounds that should be considered for safe handling and disposal.

ParameterValue/InformationCompound Class ReferenceSource
P-listed Waste Container Size Limit ≤ 1 quart (approx. 1 liter)Acutely Toxic Chemicals[4]
Incineration Temperature (Rotary Kiln) 820–1,600°CNitrophenols[7]
Incineration Temperature (Fluidized Bed) 450–980°CNitrophenols[7]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Identify Waste This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect Waste in a Designated, Compatible Container B->C D Securely Seal and Label Container as 'Hazardous Waste' C->D E Store in a Designated Waste Accumulation Area D->E F Contact EHS or Licensed Waste Disposal Company E->F G Arrange for Professional Disposal (e.g., Incineration) F->G H End: Disposal Complete G->H

Disposal Workflow Diagram

Disclaimer: This information is intended as a general guide. Always follow the specific protocols and regulations established by your institution and local authorities. In the absence of a specific Safety Data Sheet, treating the substance with the highest degree of caution is paramount.

References

Personal protective equipment for handling 1-(4-Nitrophenyl)-1h-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1-(4-Nitrophenyl)-1h-1,2,4-triazole. The following procedures for personal protective equipment (PPE), handling, and disposal should be strictly adhered to in a laboratory setting.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar hazardous chemicals.

Body PartRecommended PPEStandard/Specification
Eyes/Face Safety glasses with side shields or goggles. A face shield may be required for splash hazards.EN 166 or equivalent
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene). Breakthrough time should be considered for prolonged handling.EN 374
Body Laboratory coat or chemical-resistant apron. For larger quantities or significant splash risk, chemical-resistant coveralls are recommended.General laboratory apparel guidelines
Respiratory For handling powders and creating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended. Use in a well-ventilated area or under a fume hood.NIOSH/MSHA or EN 149
Feet Closed-toe shoes. Chemical-resistant boots may be necessary in areas with a high risk of spills.General laboratory safety footwear guidelines

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area.

  • The use of a chemical fume hood is strongly recommended, especially when handling powders or volatile solutions.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]

Handling Procedures:

  • Read and understand all available safety information before handling the compound.

  • Avoid the formation of dust and aerosols.[2] If appropriate, moisten the substance to prevent dusting.[3]

  • Avoid contact with skin, eyes, and clothing.[1][4]

  • Do not breathe dust, vapors, mist, or gas.[2]

  • Wash hands thoroughly after handling.[1]

  • Do not eat, drink, or smoke in the laboratory.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]

  • Keep away from strong oxidizing agents and strong acids.[1]

Emergency and First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
Skin Contact Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[2][4]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2][4]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

Waste Generation:

  • Collect waste in a designated, labeled, and sealed container.

  • Do not mix with other waste streams unless compatibility is known.

Disposal Procedure:

  • Dispose of contents/container to an approved waste disposal plant.[1]

  • Contaminated packaging should be treated as the chemical itself.

  • Do not allow the chemical to enter drains or the environment.[3]

Experimental Workflow Diagram

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS and Safety Protocols prep2 Don Personal Protective Equipment (PPE) prep1->prep2 handle1 Work in Ventilated Area (Fume Hood) prep2->handle1 handle2 Weigh/Measure Compound handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Dispose of Waste in Labeled Container clean1->clean2 clean3 Doff and Dispose/Clean PPE clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Standard laboratory workflow for handling hazardous chemicals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Nitrophenyl)-1h-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
1-(4-Nitrophenyl)-1h-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.